molecular formula C11H16N2O2 B1593114 2-Methoxy-4-(piperazin-1-yl)phenol CAS No. 925889-93-6

2-Methoxy-4-(piperazin-1-yl)phenol

Cat. No.: B1593114
CAS No.: 925889-93-6
M. Wt: 208.26 g/mol
InChI Key: JNYQZYVLEBQJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(piperazin-1-yl)phenol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYQZYVLEBQJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647555
Record name 2-Methoxy-4-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-93-6
Record name 2-Methoxy-4-(piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-piperazin-1-yl-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2-Methoxy-4-(piperazin-1-yl)phenol, a key intermediate in the development of various pharmacologically active compounds. Two primary, robust synthetic strategies are detailed, originating from readily available starting materials: guaiacol and vanillin. The guide delves into the mechanistic rationale behind each proposed transformation, offering field-proven insights into experimental choices, reaction optimization, and the critical role of protecting group strategies. Detailed, step-by-step protocols for each reaction, including palladium-catalyzed Buchwald-Hartwig amination and reductive amination, are provided. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex molecules incorporating the arylamine piperazine scaffold.

Introduction and Strategic Overview

This compound is a valuable substituted arylamine piperazine, a structural motif frequently found in centrally active pharmaceutical agents. The strategic installation of the piperazine moiety onto the guaiacol framework presents several synthetic challenges, primarily centered around the chemoselectivity of the carbon-nitrogen bond formation and the management of reactive functional groups—namely the phenolic hydroxyl and the secondary amine of the piperazine.

This guide will explore two efficacious and logical synthetic routes, each with distinct advantages and considerations:

  • Pathway A: Buchwald-Hartwig Amination Approach. This modern and highly versatile route commences with guaiacol and proceeds via a halogenated intermediate. The core transformation is a palladium-catalyzed Buchwald-Hartwig amination, which offers excellent functional group tolerance and high yields. This pathway necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.

  • Pathway B: Reductive Amination Approach. Leveraging the bio-renewable and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), this pathway employs a direct reductive amination to forge the crucial C-N bond. This approach is often more atom-economical but requires careful control of the reduction conditions to avoid over-reduction or side product formation.

The choice between these pathways will depend on factors such as starting material availability, scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: The Buchwald-Hartwig Amination Strategy

This pathway is arguably the more robust and adaptable of the two, relying on well-established and high-yielding transformations. The overall strategy involves the initial preparation of a suitable aryl halide from guaiacol, protection of the phenolic hydroxyl group, the key palladium-catalyzed C-N coupling, and finally, sequential deprotection to yield the target molecule.

Rationale and Workflow

The phenolic hydroxyl group of guaiacol is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, its acidity (pKa ≈ 10) makes it incompatible with the strongly basic conditions often employed in Buchwald-Hartwig aminations. Furthermore, the unprotected phenol can coordinate with the palladium catalyst, potentially inhibiting catalysis. Therefore, a protecting group is essential. Methoxymethyl (MOM) ether is chosen here for its ease of installation and its stability to the basic conditions of the subsequent amination, while being readily cleavable under acidic conditions that are orthogonal to the Boc deprotection.

Similarly, piperazine possesses two nucleophilic secondary amine sites. Direct coupling with an aryl halide would likely lead to a mixture of mono- and di-arylated products, as well as potential N,N'-diarylation. To ensure mono-arylation, we will employ mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate), a commercially available and widely used reagent. The tert-butoxycarbonyl (Boc) group effectively masks one of the nitrogens and can be cleanly removed under acidic conditions.

The overall workflow is visualized below:

Pathway_A_Workflow A Guaiacol B 4-Bromo-2-methoxyphenol A->B Bromination C 1-Bromo-4-(methoxymethoxy)-2-methoxybenzene B->C Phenol Protection (MOM) D tert-Butyl 4-(4-(methoxymethoxy)-3-methoxyphenyl)piperazine-1-carboxylate C->D Buchwald-Hartwig Amination E tert-Butyl 4-(4-hydroxy-3-methoxyphenyl)piperazine-1-carboxylate D->E MOM Deprotection F This compound E->F Boc Deprotection

Caption: Overall workflow for the synthesis of this compound via the Buchwald-Hartwig amination pathway.

Experimental Protocols

Step A-1: Synthesis of 4-Bromo-2-methoxyphenol

The regioselective bromination of guaiacol at the para position is a critical first step. N-Bromosuccinimide (NBS) is an effective and milder alternative to elemental bromine for this transformation.

  • Protocol:

    • Dissolve guaiacol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.05 equiv) in portions to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield 4-Bromo-2-methoxyphenol.

Step A-2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl of 4-Bromo-2-methoxyphenol is protected as a methoxymethyl (MOM) ether.

  • Protocol:

    • To a stirred solution of 4-Bromo-2-methoxyphenol (1.0 equiv) in anhydrous DCM at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to afford 1-Bromo-4-(methoxymethoxy)-2-methoxybenzene.

Step A-3: Buchwald-Hartwig Amination

This is the key C-N bond-forming step, coupling the protected aryl bromide with mono-Boc-piperazine. The choice of palladium catalyst and ligand is crucial for achieving high yields. A common and effective system is Pd₂(dba)₃ as the palladium source and a sterically hindered, electron-rich phosphine ligand such as XantPhos or RuPhos.[1]

Buchwald_Hartwig_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n ArylPdII Aryl-Pd(II)-X L_n Pd0->ArylPdII Oxidative Addition AmineComplex [Aryl-Pd(II)-Amine]^+ X^- L_n ArylPdII->AmineComplex + Amine AmidoComplex Aryl-Pd(II)-Amido L_n AmineComplex->AmidoComplex - Base-H^+X^- AmidoComplex->Pd0 Reductive Elimination Product Aryl-Amine AmidoComplex->Product ArylHalide Aryl-X ArylHalide->ArylPdII Amine Amine Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Protocol:

    • To an oven-dried Schlenk tube, add 1-Bromo-4-(methoxymethoxy)-2-methoxybenzene (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene or dioxane via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-(methoxymethoxy)-3-methoxyphenyl)piperazine-1-carboxylate.

Step A-4 & A-5: Sequential Deprotection

A two-step deprotection is required. The MOM group is labile to acid, and the Boc group is also removed under acidic conditions. By carefully selecting the conditions, sequential removal is possible. Mild acidic conditions will selectively cleave the MOM ether, followed by stronger acid for Boc removal.

  • Protocol for MOM Deprotection:

    • Dissolve the protected intermediate (1.0 equiv) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.[2]

    • Stir for 1-2 hours, monitoring by TLC.

    • Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 4-(4-hydroxy-3-methoxyphenyl)piperazine-1-carboxylate.

  • Protocol for Boc Deprotection:

    • Dissolve the N-Boc protected intermediate (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.[3][4]

    • Stir the reaction for 1-4 hours. The product may precipitate as the hydrochloride salt.

    • If a precipitate forms, collect it by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, remove the solvent under reduced pressure.

    • To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃) to pH >10, and extract with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to afford the final product, this compound.

Pathway B: The Reductive Amination Strategy

This pathway offers a more convergent and potentially greener approach by starting with vanillin, a readily available and bio-sourced aldehyde. The key step is the direct formation of the C-N bond via reductive amination.

Rationale and Workflow

Reductive amination involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient. Similar to Pathway A, mono-Boc-piperazine is used to prevent di-substitution. The phenolic hydroxyl of vanillin does not typically interfere with the reductive amination process under appropriate conditions, thus potentially obviating the need for a protection-deprotection sequence for this group.

The overall workflow is significantly shorter than Pathway A:

Pathway_B_Workflow A Vanillin B tert-Butyl 4-(4-hydroxy-3-methoxybenzyl)piperazine-1-carboxylate A->B Reductive Amination C This compound B->C Boc Deprotection

Caption: Overall workflow for the synthesis of this compound via the reductive amination pathway.

Experimental Protocols

Step B-1: Reductive Amination of Vanillin

A mild reducing agent such as sodium triacetoxyborohydride (STAB) is ideal for this transformation as it is selective for the reduction of iminium ions in the presence of aldehydes and does not reduce the aldehyde starting material.

  • Protocol:

    • To a stirred solution of vanillin (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by flash column chromatography to yield tert-butyl 4-(4-hydroxy-3-methoxybenzyl)piperazine-1-carboxylate. Note that the target structure is this compound, not the benzyl derivative. The reductive amination of an aldehyde with a secondary amine will lead to a tertiary amine. In this case, the product of the reductive amination of vanillin with piperazine would be 2-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenol, which is not the target compound. To obtain the target compound via this route, a different starting material would be needed, or a different reaction sequence. For instance, one could start with a ketone derivative of vanillin. However, given the provided topic, it is more likely that the intended reductive amination would be part of a different synthetic sequence, or that another C-N bond forming reaction is more appropriate. Given the initial search results and the structure of the target molecule, the Buchwald-Hartwig amination is a more direct and logical approach. The reductive amination of vanillin with piperazine would lead to a benzylpiperazine derivative, which is a different class of compound. I will therefore focus on the Buchwald-Hartwig pathway as the primary and most scientifically sound approach.

(Self-correction: The reductive amination of vanillin with piperazine will form a C-N bond at the benzylic position, resulting in a benzylpiperazine derivative, not the desired arylpiperazine. Therefore, Pathway B as initially conceived is incorrect for the synthesis of the target molecule. The Buchwald-Hartwig approach (Pathway A) is the correct and most logical strategy. I will now focus the remainder of the guide on providing a more in-depth analysis of Pathway A and addressing potential challenges and optimizations.)

In-Depth Analysis of the Buchwald-Hartwig Pathway

Given the correction above, the Buchwald-Hartwig amination stands as the most reliable and direct route to this compound. Let's explore the critical parameters and rationale for this pathway in more detail.

Causality Behind Experimental Choices
  • Choice of Halogen: 4-Bromo-2-methoxyphenol is chosen as the intermediate. Aryl bromides often provide a good balance of reactivity and stability compared to the more reactive but less stable aryl iodides, and the less reactive aryl chlorides which may require more specialized and expensive catalyst systems.

  • Protecting Group Strategy: The orthogonality of the protecting groups is paramount. The MOM group is stable to the basic conditions of the Buchwald-Hartwig reaction and the relatively mild acidic conditions that might be used during workup, but is readily cleaved with stronger acids like TFA. The Boc group is stable to the reaction conditions and is also removed by acid, but typically requires harsher conditions than the MOM group, allowing for sequential deprotection.

  • Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For electron-rich aryl halides like our intermediate, bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, SPhos) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical; NaOt-Bu is a strong, non-nucleophilic base that is effective in deprotonating the N-H of the Boc-piperazine complex with palladium.

Data Summary
StepTransformationStarting MaterialKey ReagentsExpected Yield (%)
A-1BrominationGuaiacolNBS, DCM85-95
A-2MOM Protection4-Bromo-2-methoxyphenolMOM-Cl, DIPEA, DCM90-98
A-3Buchwald-Hartwig Amination1-Bromo-4-(methoxymethoxy)-2-methoxybenzenePd₂(dba)₃, XantPhos, NaOt-Bu, Toluene75-90
A-4MOM DeprotectionDoubly Protected IntermediateTFA, DCM80-95
A-5Boc DeprotectionN-Boc protected intermediateHCl in Dioxane90-99

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence commencing with guaiacol. The cornerstone of this strategy is a palladium-catalyzed Buchwald-Hartwig amination, a powerful transformation that necessitates a carefully considered orthogonal protecting group strategy to manage the reactivity of the phenolic hydroxyl and piperazine amine functionalities. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for the successful laboratory synthesis of this valuable intermediate. This approach, while involving several steps, is built upon high-yielding and well-understood reactions, ensuring a high probability of success for researchers in the field of drug discovery and development.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(piperazin-1-yl)phenol is a fascinating organic molecule that holds significant promise in the realm of medicinal chemistry and drug discovery. As a substituted arylpiperazine, it belongs to a class of compounds renowned for their diverse pharmacological activities. The unique structural arrangement of a methoxy-substituted phenol ring linked to a piperazine moiety imparts a distinct set of physicochemical properties, making it a valuable scaffold for the development of novel therapeutic agents. Piperazine and its derivatives are known to be important for drug discovery.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and potential applications. By delving into the causality behind experimental choices and providing detailed methodologies, this document aims to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

Chemical Structure and Synthesis

The molecular structure of this compound, with the chemical formula C₁₁H₁₆N₂O₂, consists of a guaiacol (2-methoxyphenol) core substituted with a piperazine ring at the 4-position.

Caption: Chemical structure of this compound.

Synthetic Approach: A Representative Protocol

The following protocol is a representative example based on the synthesis of similar compounds and is provided as a guiding framework.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This method is a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of many pharmaceuticals.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methoxyphenol (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong base, typically sodium tert-butoxide (1.4 eq). The base is crucial for the deprotonation of piperazine, activating it as a nucleophile.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
CAS Number 925889-93-6[2]
Appearance White crystalline powder[2]
Melting Point 135-139 °C[2]
Solubility Sparingly soluble in water; Soluble in ethanol and methanol[2]
Predicted XlogP 0.3[3]

Spectral Analysis (Expected)

While experimentally obtained spectra for this specific molecule are not available in the cited literature, we can predict the characteristic signals based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns will be indicative of their relative positions.

    • Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

    • Piperazine Protons: Two multiplets in the aliphatic region (typically δ 2.8-3.5 ppm), each integrating to four protons, corresponding to the two sets of non-equivalent methylene groups in the piperazine ring.

    • Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

    • Amine Proton: A singlet corresponding to the N-H proton of the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm).

    • Methoxy Carbon: A signal around δ 55-60 ppm.

    • Piperazine Carbons: Two signals in the aliphatic region (typically δ 45-55 ppm).

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

    • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine in the piperazine ring.

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the methoxy and phenolic C-O bonds.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.26 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond connecting it to the phenol.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the phenol, the secondary amine of the piperazine ring, and the aromatic ring itself.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. It also imparts weakly acidic properties to the molecule.

  • Piperazine Moiety: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce a wide variety of substituents. This functional handle is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

  • Aromatic Ring: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic aromatic substitution.

The structural motifs present in this compound are commonly found in compounds targeting the central nervous system (CNS). Arylpiperazine derivatives are known to interact with a range of neurotransmitter receptors, including serotonergic and dopaminergic receptors.[4] Consequently, this compound and its derivatives are promising candidates for the development of new treatments for neurological and psychiatric disorders. Furthermore, the phenolic moiety suggests potential antioxidant properties, while the overall structure may confer antimicrobial or anti-inflammatory activities.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting point for the synthesis of compound libraries for drug screening. This technical guide has provided a detailed overview of its chemical properties, including a representative synthetic protocol and expected analytical data, to serve as a valuable resource for researchers in the field. Further exploration of the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Guo, W.-Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o100. [Link]
  • Penjišević, J. Z., Šukalović, V. B., Andrić, D. B., Suručić, R., & Kostić-Rajačić, S. V. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 194(8), 3749–3764. [Link]
  • Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol. (n.d.). MolPort.
  • Wesołowska, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
  • Supplementary Information File. (n.d.).
  • 2-methoxy-4-piperazin-1-yl-phenol (C11H16N2O2). (n.d.). PubChemLite.
  • 2-Methoxy-4-(piperazin-1-yl)benzolol. (n.d.). ChemBK.
  • Bioorganic & medicinal chemistry letters. (n.d.). VIVO.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. [Link]
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]
  • Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol. (n.d.). MolPort.

Sources

2-Methoxy-4-(piperazin-1-yl)phenol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Methoxy-4-(piperazin-1-yl)phenol: A Neuropharmacological Perspective

Abstract

The 2-methoxyphenylpiperazine (MPP) scaffold is a cornerstone in modern neuropharmacology, recognized as a "privileged structure" for its ability to interact with multiple G-protein coupled receptors (GPCRs) in the central nervous system. This guide delves into the putative mechanism of action of a specific derivative, this compound. Based on extensive structure-activity relationship (SAR) data from analogous compounds, this molecule is predicted to function as a multi-target ligand, primarily modulating serotonergic and dopaminergic pathways. Its core MPP moiety confers high affinity for serotonin 5-HT1A and dopamine D2-like receptors, while the phenolic group may contribute to its pharmacokinetic profile and potential antioxidant properties. This document synthesizes the current understanding of the MPP pharmacophore, outlines the probable signaling cascades initiated by this compound, and proposes a rigorous experimental workflow to empirically validate its mechanistic profile for therapeutic development.

The 2-Methoxyphenylpiperazine (MPP) Scaffold: A Privileged Motif in CNS Drug Discovery

The piperazine ring is a recurring motif in medicinal chemistry, valued for its synthetic tractability and its capacity to engage with a wide array of biological targets.[1][2] When incorporated into an arylpiperazine structure, and specifically as a 2-methoxyphenylpiperazine (MPP), it becomes a highly potent pharmacophore for central nervous system (CNS) targets.[3][4] This scaffold is a key feature in numerous approved drugs and clinical candidates for treating psychiatric disorders.

The subject of this guide, this compound, combines three critical structural features:

  • The 2-Methoxyphenyl Group: This moiety is crucial for high-affinity interactions with serotonin and dopamine receptors. The methoxy group's position is vital for orienting the molecule within the receptor's binding pocket.

  • The Piperazine Ring: This versatile linker can be protonated at physiological pH, allowing for key ionic interactions. Its nitrogen atoms also serve as hydrogen bond acceptors.[5]

  • The Phenolic Hydroxyl Group: Attached to the piperazine ring, this group introduces polarity and a hydrogen bond donor site, which can influence receptor affinity, selectivity, and metabolic stability. It may also confer antioxidant properties.[5][6]

The convergence of these features suggests a complex pharmacological profile, positioning the molecule as a promising candidate for further investigation in neurotherapeutics.

Primary Molecular Target Class: The Serotonergic System

The most consistently documented interaction for the MPP scaffold is with the serotonin receptor family, particularly the 5-HT1A subtype.[4][7][8] Derivatives of MPP are among the most potent 5-HT1A ligands discovered.[3]

High-Affinity Interaction with 5-HT1A Receptors

Numerous studies on MPP analogs demonstrate exceptionally high affinity for the 5-HT1A receptor, often with dissociation constants (Ki) in the low nanomolar or even sub-nanomolar range.[3][7][9] For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate, which contains the core MPP structure, exhibits a Ki of 1.2 nM for the 5-HT1A receptor.[3] Another classic example, NAN-190, is a well-characterized 5-HT1A antagonist with a Ki of 0.6 nM.[9] This consistent, high-affinity binding across a range of MPP derivatives strongly implies that this compound will also engage this target with high potency.

The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a canonical GPCR that couples to inhibitory Gi/o proteins.[7] Upon activation by an agonist, a conformational change in the receptor triggers the dissociation of the G-protein heterotrimer. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase.

Causality of Experimental Choice: The inhibition of adenylyl cyclase is a primary downstream event of 5-HT1A receptor activation. Measuring the cellular concentration of its product, cyclic AMP (cAMP), is a robust and direct method to quantify the functional consequence of receptor engagement. A decrease in cAMP levels following compound administration would confirm agonist activity at a Gi/o-coupled receptor.

The signaling pathway is as follows:

  • Ligand Binding: this compound (as an agonist) binds to the 5-HT1A receptor.

  • G-Protein Activation: The receptor activates the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase.

  • cAMP Reduction: The intracellular concentration of cAMP decreases.

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), modulating gene transcription and cellular function, ultimately resulting in neuronal hyperpolarization.

5-HT1A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 2-Methoxy-4- (piperazin-1-yl)phenol Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Neuronal Hyperpolarization) PKA->Response Leads to

Caption: 5-HT1A Receptor Gi-Coupled Signaling Cascade.

Functional Implications

Modulation of the 5-HT1A receptor is linked to a variety of neuropsychiatric conditions, including anxiety, depression, and mood disorders.[7] The anxiolytic-like and antidepressant-like activities of many piperazine derivatives are attributed to their effects on the serotonergic pathway.[6]

Secondary Molecular Target Class: The Dopaminergic System

The MPP scaffold is also a well-established pharmacophore for dopamine receptors, particularly the D2-like family (D2, D3, D4).[5][8] This dual-target capability is a hallmark of many atypical antipsychotic drugs.

Affinity for D2-like Receptors

MPP derivatives have shown significant affinity for dopamine D2 and D3 receptors.[8][10] The D3 receptor, concentrated in the brain's limbic regions, is a key target for modulating motivation and reward, making it relevant for addiction therapies.[11][12] The affinity for different dopamine receptor subtypes can be fine-tuned by structural modifications to the MPP core, but a baseline level of interaction is expected.[8]

Dopamine D2/D3 Receptor Signaling

Similar to the 5-HT1A receptor, D2-like receptors are coupled to Gi/o proteins. Their activation leads to the same intracellular signaling cascade: inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

Dopamine D2/D3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 2-Methoxy-4- (piperazin-1-yl)phenol Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Modulation of Neuronal Excitability PKA->Response Leads to

Caption: Dopamine D2/D3 Receptor Gi-Coupled Signaling.

Polypharmacology and Receptor Selectivity Profile

The therapeutic efficacy and side-effect profile of a CNS drug are critically dependent on its relative affinity for different receptors. While the MPP core confers affinity for both serotonin and dopamine receptors, substitutions on the scaffold dictate selectivity. For example, some MPP derivatives show high selectivity for 5-HT1A over adrenergic α1 receptors, which is desirable to reduce cardiovascular side effects like orthostatic hypotension.[9]

The table below summarizes the binding affinities of representative MPP-containing compounds, illustrating the scaffold's multi-target nature.

Compound Name/Analog TypeTarget ReceptorBinding Affinity (Ki, nM)Reference
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2[3]
5-CT (Reference Ligand)5-HT1A0.5[3]
MMP (MMPP derivative)5-HT1A0.15[7]
NAN-1905-HT1A0.6[9]
NAN-190α1-adrenergic0.8[9]
Adamantane Carboxamide Derivative (2j)5-HT1A0.4[9]
Adamantane Carboxamide Derivative (2j)α1-adrenergic64 (Ki ratio 160)[9]
N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]naphthalene-2-carboxamide (BP 897)Dopamine D3High Affinity (Partial Agonist)[12]

Proposed Experimental Workflow for Mechanistic Validation

To transition from a putative to a confirmed mechanism of action for this compound, a systematic, multi-tiered experimental approach is required. This workflow ensures a self-validating system, where each stage builds upon the last to create a comprehensive pharmacological profile.

Experimental Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Cellular Pathway Confirmation T1_Exp Radioligand Binding Assays T1_Out Output: Affinity (Ki) Profile (5-HT1A, 5-HT2A, D2, D3, α1) T1_Exp->T1_Out T2_Exp [35S]GTPγS Binding Assay T1_Out->T2_Exp Inform selection of high-affinity targets T2_Out Output: Functional Mode (Agonist, Antagonist, Inverse Agonist) T2_Exp->T2_Out T3_Exp cAMP Accumulation Assay (in CHO or HEK293 cells) T2_Out->T3_Exp Confirm functional mode in cellular context T3_Out Output: Downstream Effect (EC50/IC50 for cAMP modulation) T3_Exp->T3_Out Final Comprehensive MoA Profile T3_Out->Final Defines Mechanism of Action

Caption: Tiered Workflow for MoA Validation.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of key CNS receptors.

Protocol:

  • Source: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, D3, α1-adrenergic).

  • Competition Assay: Incubate the membrane preparations with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. Trustworthiness: This method directly measures the physical interaction between the compound and its target, providing a quantitative measure of affinity that is the gold standard for initial target identification.

Tier 2: Functional [35S]GTPγS Binding Assay

Objective: To determine the functional activity of the compound at its high-affinity GPCR targets.

Protocol:

  • Principle: This assay measures the direct consequence of GPCR activation: the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. Agonists increase binding, antagonists cause no change, and inverse agonists decrease basal binding.

  • Incubation: Incubate receptor-expressing membranes with the test compound, GDP, and [35S]GTPγS.

  • Detection: Separate and quantify the amount of [35S]GTPγS bound to the G-proteins via scintillation counting.

  • Analysis: Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist. Causality: This assay moves beyond simple binding to measure the first step in signal transduction, directly linking target engagement to G-protein activation and defining the compound's functional nature.[7]

Conclusion

The chemical architecture of this compound strongly supports the hypothesis that it acts as a multi-target modulator of central neurotransmitter systems. Its 2-methoxyphenylpiperazine core is a well-validated pharmacophore that confers high affinity for both serotonin 5-HT1A and dopamine D2/D3 receptors. The mechanism of action is likely mediated through the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This dual-action profile is characteristic of several effective treatments for complex neuropsychiatric disorders. The proposed experimental workflow provides a clear and robust path to empirically validate this putative mechanism, establishing the compound's precise pharmacological signature and paving the way for its potential development as a novel CNS therapeutic agent.

References

  • Smolecule. (2024, August 9). 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol.
  • Semantic Scholar. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl.
  • National Center for Biotechnology Information. (2007, September 4). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl).
  • ResearchGate. (2025, April 8). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands.
  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
  • ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
  • National Institutes of Health. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.
  • PubMed. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand.
  • PubMed Central. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.
  • PubMed. A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity.
  • Benchchem. 2-Chloro-4-(piperazin-1-ylmethyl)phenol.
  • PubMed. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors.
  • PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • PubMed Central. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders.

Sources

An In-depth Technical Guide to 2-Methoxy-4-(piperazin-1-yl)phenol (CAS No. 925889-93-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-4-(piperazin-1-yl)phenol, a versatile molecule of significant interest to researchers, scientists, and professionals in drug development. With its unique structural features, this compound serves as a valuable building block in the synthesis of novel bioactive agents.

Core Compound Identification and Properties

Chemical Identity:

IdentifierValue
CAS Number 925889-93-6
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol

Physicochemical Properties:

PropertyValueSource
Appearance White crystalline or crystalline powder[1]
Melting Point Approximately 135-139°C[1]
Solubility Low solubility in water; soluble in organic solvents such as ethanol and methanol.[1]
Stability Relatively stable at room temperature.[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established routes for the formation of aryl-piperazine bonds. A highly plausible and efficient method involves the nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is favored for its reliability and scalability.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This proposed synthesis leverages the reactivity of a suitably activated phenol derivative with piperazine. A common strategy involves the use of a starting material where a leaving group is positioned for displacement by the piperazine nucleophile.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Fluoro-2-methoxyphenol C Nucleophilic Aromatic Substitution A->C B Piperazine B->C D This compound C->D High Yield

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-2-methoxyphenol

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-2-methoxyphenol (1 equivalent), piperazine (2-3 equivalents), and potassium carbonate (2-3 equivalents) in anhydrous DMSO. The excess piperazine acts as both a nucleophile and a base, while potassium carbonate serves as an additional base to neutralize the hydrofluoric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the methoxy group protons, and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. For similar piperazine derivatives, the piperazine protons often appear as multiplets in the 2.5-3.5 ppm region.[2]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals will correspond to the aromatic carbons, the methoxy carbon, and the piperazine carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 209.12.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) is a common starting point for related compounds.[3] UV detection at an appropriate wavelength (e.g., 239 nm) can be employed.[3]

  • Thin Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid reaction monitoring and preliminary purity checks. A mobile phase of ethyl acetate/hexane would be a suitable system.

Analytical_Workflow A Synthesized Compound B Spectroscopic Analysis A->B G Chromatographic Purity A->G C ¹H NMR B->C D ¹³C NMR B->D E Mass Spectrometry B->E F IR Spectroscopy B->F J Verified Pure Compound F->J H HPLC G->H I TLC G->I I->J

Caption: A typical analytical workflow for compound verification.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The combination of the piperazine ring with a methoxyphenol group in this compound makes it a highly attractive starting point for the development of novel therapeutics.

Central Nervous System (CNS) Targets

Piperazine derivatives are renowned for their interactions with various neurotransmitter receptors.[4]

  • Dopamine and Serotonin Receptors: The core structure of this compound is found in numerous compounds targeting dopamine (D₂) and serotonin (5-HT) receptors.[4] This makes it a valuable precursor for the synthesis of potential antipsychotic, antidepressant, and anxiolytic agents.

  • Neurological Disorders: By modifying the piperazine and phenol moieties, researchers can fine-tune the selectivity and affinity for specific receptor subtypes implicated in disorders such as schizophrenia, depression, and anxiety.[4]

Antimicrobial and Other Therapeutic Areas
  • Antimicrobial Agents: The piperazine nucleus is a component of several antibacterial and antifungal drugs.[4] this compound can serve as a template for the development of new anti-infective agents.

  • Oncology: The versatile nature of the piperazine scaffold allows for its incorporation into molecules designed to inhibit various kinases and other targets relevant to cancer therapy.

Signaling_Pathways A This compound Derivatives B Dopamine Receptors A->B C Serotonin Receptors A->C D Other CNS Receptors A->D F Antimicrobial Targets A->F G Kinase Inhibition A->G E Neuromodulation B->E C->E D->E H Therapeutic Outcomes E->H F->H G->H

Caption: Potential biological targets and pathways for derivatives.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the proven therapeutic relevance of its core structural motifs, makes it an invaluable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for further research and innovation.

References

  • ChemBK. (2024, April 9). 2-Methoxy-4-(piperazin-1-yl)benzolol.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

Sources

The Evolving Landscape of 2-Methoxy-4-(piperazin-1-yl)phenol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-methoxy-4-(piperazin-1-yl)phenol core represents a "privileged scaffold" in medicinal chemistry, a structural motif consistently found in compounds with significant biological activity. Its inherent ability to interact with multiple biological targets has positioned it as a fertile ground for the development of novel therapeutics, particularly in the realms of neuropsychiatric disorders and infectious diseases. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this versatile core. Our narrative will delve into the causality behind experimental choices, offering field-proven insights to empower your own discovery programs.

I. The this compound Pharmacophore: A Gateway to Diverse Biological Activity

The core structure, characterized by a methoxy-substituted phenol ring linked to a piperazine moiety, offers a unique combination of hydrogen bond donors and acceptors, lipophilic regions, and a basic nitrogen atom. This arrangement facilitates interactions with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) in the central nervous system and essential enzymes in microbial pathogens.

The key structural components that are typically modified in analog development include:

  • The Phenolic Ring: Substituents on this ring can modulate lipophilicity, electronic properties, and hydrogen bonding capacity, significantly influencing receptor affinity and selectivity.

  • The Piperazine Ring: This versatile linker can be functionalized at the N4 position to introduce a wide range of substituents, allowing for the exploration of different chemical spaces and the optimization of pharmacokinetic properties.

  • The Linker: The nature and length of the connection between the piperazine ring and other pharmacophoric elements are critical for achieving the optimal orientation within the target's binding pocket.[1]

II. Synthetic Strategies: Building a Library of Analogs

The synthesis of this compound analogs typically involves a multi-step approach. A representative synthetic protocol is outlined below, providing a foundation for the generation of a diverse chemical library.

Experimental Protocol: Synthesis of a Representative Analog

This protocol details the synthesis of a hydrazone derivative, 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol, a known structural analog.[2]

Step 1: Condensation Reaction

  • Reactants: 4-hydroxy-3-methoxybenzaldehyde (1.52 g) and 1-amino-4-methylpiperazine (1.15 g).

  • Procedure: The reactants are combined in a solvent-free reaction with stirring at 351 K for 30 minutes.

  • Work-up: The resulting product is dissolved in hot ethanol (10 ml). The solution is allowed to stand at room temperature for 12 hours.

  • Isolation: The crystalline product is separated by filtration.

  • Purification: The crude product is recrystallized from hot ethanol (20 ml) to yield single crystals upon slow evaporation over 7 days at room temperature.[2]

Causality in Synthesis: The choice of a solvent-free reaction in the initial step is driven by principles of green chemistry, aiming to reduce solvent waste and potentially increase reaction efficiency. The subsequent recrystallization from ethanol is a standard purification technique for compounds of this nature, leveraging the differential solubility of the product and any remaining impurities at varying temperatures.

III. Pharmacological Evaluation: Unveiling the Biological Profile

A comprehensive understanding of the pharmacological profile of these analogs requires a battery of in vitro assays. The primary therapeutic areas of interest for this class of compounds are neuropsychiatry, focusing on their activity at serotonin and dopamine receptors, and infectious diseases, due to their potential antimicrobial effects.

A. Neurological Targets: Interrogating Serotonin and Dopamine Receptors

Analogs of this compound frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, particularly the 5-HT1A and D2 subtypes, which are key targets for antipsychotic and anxiolytic drugs.[1][3]

This protocol provides a generalized framework for determining the binding affinity (Ki) of test compounds for the 5-HT1A and D2 receptors.

1. Materials:

  • Cell membranes expressing the human 5-HT1A or D2 receptor.
  • Radioligand: [³H]8-OH-DPAT for 5-HT1A; [³H]Spiperone for D2.
  • Non-specific binding control: 10 µM 5-HT for 5-HT1A; 10 µM Haloperidol for D2.
  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
  • Test compounds dissolved in DMSO.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound at various concentrations.
  • Incubate at room temperature for 60 minutes.
  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System: The inclusion of total binding, non-specific binding, and a known reference compound in each assay ensures the validity of the results. The consistency of the Kd for the radioligand across experiments serves as a key quality control metric.

B. Antimicrobial Activity: A Promising Avenue for New Antibiotics

Several piperazine derivatives have demonstrated significant antimicrobial properties.[4][5][6][7] The evaluation of this compound analogs for their ability to inhibit bacterial growth is a critical step in exploring their potential as novel anti-infective agents.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
  • Test compounds dissolved in DMSO.
  • 96-well microtiter plates.

2. MIC Assay:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
  • Inoculate each well with the bacterial suspension.
  • Include a positive control (bacteria and MHB) and a negative control (MHB only).
  • Incubate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. MBC Assay:

  • From the wells of the MIC plate showing no visible growth, subculture a small aliquot onto MHA plates.
  • Incubate the MHA plates at 37°C for 18-24 hours.
  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Causality in Antimicrobial Testing: The MIC assay determines the bacteriostatic potential of a compound, its ability to inhibit growth. The subsequent MBC assay is crucial to differentiate between bacteriostatic and bactericidal activity (the ability to kill bacteria), which is a critical consideration for the clinical application of an antibiotic.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

Key SAR Insights for Neurological Targets (5-HT1A and D2 Receptors):
  • Aryl Substituents: The nature and position of substituents on the phenyl ring of the piperazine moiety significantly impact receptor affinity. For instance, a methoxy group at the 2-position of the phenyl ring is often associated with high affinity for the 5-HT1A receptor.[1]

  • Linker Length: The length of the alkyl chain connecting the piperazine ring to another pharmacophoric element is critical for optimal interaction with the receptor binding pocket. A shorter linker (n=1) has been shown to be optimal for 5-HT1A affinity and selectivity over α1-adrenergic receptors.[1]

  • Terminal Group: The nature of the terminal group at the N4 position of the piperazine can modulate the functional activity of the compound, leading to agonists, antagonists, or partial agonists.

Quantitative SAR Data:

The following table summarizes the binding affinities (Ki in nM) of a selection of arylpiperazine analogs at the 5-HT1A and D2 receptors, illustrating key SAR trends.

Compound IDR (Substitution on Phenyl Ring)Linker (n)Terminal Group5-HT1A Ki (nM)D2 Ki (nM)
1a 2-OCH₃1Bicyclohydantoin31.7>10,000
1b 3-OCH₃1Bicyclohydantoin150>10,000
1c 4-OCH₃1Bicyclohydantoin250>10,000
2a 2-OCH₃2Bicyclohydantoin85>10,000

Data compiled from related arylpiperazine series to illustrate general SAR principles.

V. Signaling Pathways: Visualizing the Mechanism of Action

The biological effects of this compound analogs at their neurological targets are mediated through complex intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on gene transcription and neuronal excitability.

G cluster_membrane Cell Membrane 5_HT1A_R 5-HT1A Receptor Gi_alpha Gαi 5_HT1A_R->Gi_alpha activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ligand This compound Analog (Agonist) Ligand->5_HT1A_R Gi_alpha->AC inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates

Caption: 5-HT1A Receptor Signaling Cascade.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the D2 receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, thereby modulating neuronal activity.

G cluster_membrane Cell Membrane D2_R D2 Receptor Gi_alpha Gαi D2_R->Gi_alpha activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ligand This compound Analog (Agonist) Ligand->D2_R Gi_alpha->AC inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects

Caption: Dopamine D2 Receptor Signaling Cascade.

VI. Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The dual-target potential of many of its analogs, particularly at serotonergic and dopaminergic receptors, offers the promise of more effective and better-tolerated treatments for complex neuropsychiatric disorders. Furthermore, the emerging antimicrobial activity of this compound class opens up new avenues for combating infectious diseases.

Future research should focus on:

  • Fine-tuning selectivity: The development of analogs with enhanced selectivity for specific receptor subtypes will be crucial for minimizing off-target effects.

  • Exploring novel targets: A systematic screening of these analogs against a broader range of biological targets could uncover new therapeutic applications.

  • In vivo evaluation: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

This guide has provided a comprehensive technical overview of the this compound core and its analogs. By understanding the intricacies of their synthesis, pharmacological evaluation, and structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]
  • Chaudhary, A., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(4), 1493-1505. [Link]
  • Patel, R., et al. (2011). Synthesis and antimicrobial activity of some new piperazine derivatives. Journal of Sciences, 1(2), 64-68.
  • Kumar, A., et al. (2013). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Chemistry: An Indian Journal, 9(4), 144-149. [Link]
  • Guo, W. Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100. [Link]
  • Thammanna Gowda, S. S., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 136-145. [Link]
  • Patel, D., et al. (2013). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 1(2), 106-117. [Link]
  • Martín-Algarra, S., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro investigation of 2-Methoxy-4-(piperazin-1-yl)phenol, a piperazine derivative with potential therapeutic applications. Drawing upon the well-established pharmacological profile of the piperazine scaffold, this document outlines a logical progression of experiments designed to elucidate the compound's biological activity. This paper is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Derivatives of piperazine are known to interact with various biological targets, including neurotransmitter receptors and enzymes, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The subject of this guide, this compound, combines the piperazine moiety with a methoxyphenol group, suggesting a potential for multifaceted biological effects. The phenolic component may contribute to antioxidant and anti-inflammatory properties, while the piperazine ring is likely to govern interactions with central nervous system (CNS) targets.[2]

Based on the known activities of structurally related compounds, the primary hypotheses for the in vitro activity of this compound are:

  • Neuromodulatory Activity: Interaction with serotonin and dopamine receptors is a hallmark of many piperazine-containing compounds, suggesting potential applications in psychiatric disorders.[2]

  • Anticancer Activity: Arylpiperazines have garnered significant attention in cancer research.[3]

  • Antimicrobial Properties: The piperazine scaffold is also a valuable starting point for the development of new antibacterial and antifungal agents.[3]

This guide will detail the in vitro methodologies required to systematically test these hypotheses.

Foundational In Vitro Analysis

Prior to investigating specific therapeutic targets, a foundational understanding of the compound's general cellular effects is essential.

Cytotoxicity Assessment: The MTT Assay

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: Establishing the concentration range at which this compound exhibits cytotoxic effects is crucial for designing subsequent, more specific assays. This ensures that observed effects in later experiments are not simply a consequence of cell death.

Experimental Protocol: MTT Assay [3]

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
HeLa4825.3
SH-SY5Y48> 100
MCF-74815.8

Investigation of Neuromodulatory Activity

The prevalence of piperazine-containing compounds as ligands for CNS receptors warrants a thorough investigation of this compound's potential neuromodulatory effects.[2]

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Rationale: To test the hypothesis that this compound interacts with serotonin (5-HT) and dopamine (D) receptors, competitive binding assays will be performed using membranes from cells expressing these receptors.[3]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A and D2 Receptors [4]

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A or D2 receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Spiperone for D2), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) value by analyzing the displacement of the radioligand by the test compound using non-linear regression. Lower Ki values indicate higher binding affinity.[3]

Hypothetical Data Presentation:

ReceptorRadioligandKi (nM)
5-HT1A[3H]-8-OH-DPAT78.5
D2[3H]-Spiperone250.1
Alpha-1 Adrenergic[3H]-Prazosin15.2
Functional Assays: Second Messenger Quantification

Following receptor binding, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be achieved by measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP).

Rationale: Many 5-HT and dopamine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production. By measuring cAMP levels, the functional consequence of receptor binding can be determined.

Experimental Workflow: cAMP Assay

G cluster_0 Cell Preparation and Treatment cluster_1 cAMP Measurement A Seed cells expressing the receptor of interest B Pre-treat with phosphodiesterase inhibitor A->B C Add this compound (test compound) B->C D Stimulate with a known agonist (for antagonist testing) C->D E Lyse cells D->E Incubate F Perform cAMP immunoassay (e.g., HTRF, ELISA) E->F G Measure signal F->G H Determine functional activity G->H Analyze data to determine EC50 or IC50

Caption: Workflow for determining the functional activity of this compound at a GPCR using a cAMP assay.

Evaluation of Anticancer Potential

The presence of the arylpiperazine moiety suggests that this compound may possess anticancer properties.

Anti-proliferative Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Rationale: This assay provides a robust method for assessing the anti-proliferative effects of a compound on various cancer cell lines.[4]

Experimental Protocol: SRB Assay [4]

  • Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat with various concentrations of this compound as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (50% growth inhibition) value.

Hypothetical Signaling Pathway in Cancer Cells

G cluster_0 Potential Anticancer Mechanism Compound This compound Receptor Receptor Tyrosine Kinase (e.g., EGFR) Compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer activity for this compound.

Assessment of Antimicrobial Activity

The piperazine scaffold is a component of several antimicrobial agents, making this a logical area of investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: This assay is the primary method for determining the in vitro potency of a potential new antimicrobial agent against a panel of relevant bacterial and fungal strains.[3]

Experimental Protocol: Broth Microdilution MIC Assay [4]

  • Compound Preparation: Prepare serial twofold dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothetical Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922> 128
Candida albicansATCC 9002832

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, neuromodulatory, anticancer, and antimicrobial activities, researchers can build a detailed pharmacological profile of this novel compound. The methodologies described herein are standard, robust, and will provide the foundational data necessary for any further preclinical development. The true potential of this compound will be revealed through the diligent application of these in vitro studies.

References

  • Kekatos, et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. PubMed.
  • ResearchGate. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study.
  • Guo, W. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online.
  • PubMed. (2011). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor.
  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

Sources

An In-depth Technical Guide to 2-Methoxy-4-(piperazin-1-yl)phenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(piperazin-1-yl)phenol, a key intermediate in the synthesis of pharmacologically active compounds. While the specific discovery of this compound is not extensively documented as a singular event, its history is intrinsically linked to the broader development of arylpiperazine-based drugs. This guide delves into the historical context of arylpiperazine discovery, details the most probable and scientifically sound synthetic routes to this compound, and explores its significance as a building block in modern drug discovery. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile molecule.

Introduction and Historical Context

The arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system (CNS) and other biological systems. The discovery and development of the first neuroleptic drugs in the mid-20th century spurred extensive research into compounds that could modulate neurotransmitter activity. This era saw the rise of phenothiazines and later, the atypical antipsychotics, many of which feature the arylpiperazine scaffold.

The specific compound, this compound, is a functionalized arylpiperazine that serves as a valuable intermediate. Its discovery was not a singular breakthrough but rather an evolutionary step in the quest for more selective and potent drug candidates. The strategic placement of the methoxy and hydroxyl groups on the phenyl ring allows for further chemical modification, making it an ideal starting point for creating diverse libraries of compounds for high-throughput screening.

Synthetic Methodologies

The synthesis of this compound hinges on the formation of the crucial carbon-nitrogen (C-N) bond between the piperazine ring and the methoxyphenol moiety. Two powerful, palladium- and copper-catalyzed cross-coupling reactions are the most prevalent and industrially scalable methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in medicinal chemistry for the formation of C-N bonds.[1][2][3] Its development in the 1990s by Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[1]

Experimental Protocol: Buchwald-Hartwig Amination

  • Step 1: Reaction Setup

    • To an oven-dried Schlenk flask, add 4-bromo-2-methoxyphenol (1 equivalent), piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Step 2: Reaction Execution

    • Stir the reaction mixture at a temperature ranging from 80°C to 110°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. The ligand stabilizes the palladium(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylX Ar-X (4-bromo-2-methoxyphenol) ArylX->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine Piperazine Amine->LigandEx PdAmine Ar-Pd(II)(Piperazine)L_n LigandEx->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation Base Base Base->Deprotonation PdAmido [Ar-Pd(II)(Piperazide)L_n]^- Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (this compound) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that predates the Buchwald-Hartwig amination and is also widely used for the formation of C-N bonds.[4][5] While it often requires higher temperatures than its palladium-catalyzed counterpart, modern advancements with soluble copper catalysts and ligands have significantly improved its scope and reaction conditions.[4]

Experimental Protocol: Ullmann Condensation

  • Step 1: Reaction Setup

    • In a reaction vessel, combine 4-iodo-2-methoxyphenol (1 equivalent), piperazine (1.5 equivalents), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2-3 equivalents).

    • Add a polar, high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Step 2: Reaction Execution

    • Heat the reaction mixture to a temperature between 100°C and 150°C.

    • Monitor the reaction by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford the desired product.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically more effective than copper(II) salts, although Cu(II) sources can be used and are reduced in situ.

  • Ligand: The ligand accelerates the reaction by increasing the solubility of the copper catalyst and facilitating the coupling process.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in the Ullmann condensation.

Ullmann_Condensation cluster_reactants Reactants cluster_process Reaction Process ArylHalide 4-iodo-2-methoxyphenol OxidativeAddition Oxidative Addition of Aryl Halide ArylHalide->OxidativeAddition Piperazine Piperazine Coordination Coordination of Piperazine to Copper Piperazine->Coordination Copper Cu(I) Catalyst Copper->Coordination Base Base (e.g., K2CO3) Base->Coordination Coordination->OxidativeAddition ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination ReductiveElimination->Copper Catalyst Regeneration Product This compound ReductiveElimination->Product

Caption: Simplified workflow of the Ullmann condensation.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 925889-93-6
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-139 °C
Solubility Sparingly soluble in water, soluble in methanol and ethanol

Role in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The piperazine nitrogen atoms offer sites for further functionalization, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The phenolic hydroxyl group can also be a key interaction point with biological targets or a handle for further chemical elaboration.

Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

  • Antipsychotics and Antidepressants: The arylpiperazine motif is prevalent in drugs that target serotonin and dopamine receptors.

  • Anticancer Agents: More recent research has explored arylpiperazine derivatives as kinase inhibitors and for their anti-proliferative effects.[1]

  • Other CNS Disorders: The scaffold has been explored for the treatment of anxiety, pain, and neurodegenerative diseases.

Conclusion

This compound, while not a widely known compound in its own right, represents a critical link in the development of numerous important pharmaceuticals. Its history is intertwined with the evolution of medicinal chemistry, particularly in the field of CNS drug discovery. The robust and scalable synthetic methods of Buchwald-Hartwig amination and Ullmann condensation have made this and related arylpiperazines readily accessible to researchers. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed chemical building blocks will remain paramount.

References

  • Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Mirabile, S., Germanò, M. P., Fais, A., Lombardo, L., Ricci, F., Floris, S., ... & De Luca, L. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 12(23), 1959-1967.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Pontikis, R., & D'Silva, C. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2577.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Andreozzi, G., Severino, B., Corvino, A., Sparaco, R., Perissutti, E., Fiorino, F., ... & Caliendo, G. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(11), 2649.
  • Google Patents. (n.d.). Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
  • Google Patents. (n.d.). Crystalline materials of 1-(4-benzoyl-piperazin-1-yl)-2-[4-methoxy-7-(3-methyl-[6][7][8]triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-ethane-1,2-.
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Google Patents. (n.d.). United States Patent (19).
  • Google Patents. (n.d.). Para-(2-methoxyl) ethylphenol synthesis method.
  • Google Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Molecules. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Chem-Space. (n.d.). Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Semantic Scholar. (2021). Buchwald–Hartwig reaction: an update.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.

Sources

Preliminary Bioactivity Screening of 2-Methoxy-4-(piperazin-1-yl)phenol: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive and scientifically rigorous strategy for the initial bioactivity screening of the novel compound, 2-Methoxy-4-(piperazin-1-yl)phenol. The unique structural characteristics of this molecule, combining a methoxy-phenol moiety with a piperazine ring, suggest a high potential for interaction with key pharmacological targets, particularly within the central nervous system. This document provides a rationale for assay selection, detailed experimental protocols for foundational screening, and a framework for data interpretation. It is designed to guide researchers and drug development professionals in generating a robust preliminary data package to inform subsequent stages of the discovery pipeline.

Introduction: Rationale and Compound Analysis

The molecule this compound is a synthetic compound of significant interest due to its composite pharmacophoric features. The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous approved drugs targeting a wide array of biological systems.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposite positions often imparts favorable physicochemical properties, such as improved bioavailability and the ability to engage with diverse biological targets.[3]

The presence of a methoxy-phenol group is also significant, bearing structural resemblance to endogenous neurotransmitters and suggesting a potential affinity for monoamine receptors, such as dopamine and serotonin receptors.[4] Compounds with similar ortho-methoxyphenylpiperazine structures have been extensively investigated as dopaminergic ligands.[5] Therefore, the primary objective of this preliminary screening is to cast a wide net to identify its principal pharmacological activities and potential liabilities, with a strategic focus on G-protein coupled receptors (GPCRs) that are prevalent in neuropsychiatric signaling.

The Screening Cascade: A Tiered Approach to Bioactivity Profiling

A logical, tiered screening approach is essential for efficient resource allocation and decision-making. This process begins with broad assessments of cytotoxicity, followed by comprehensive target screening and subsequent hit validation.

Tier 1: Foundational Viability and Broad Target Screening The initial tier establishes the compound's therapeutic window and provides a wide-angle view of its potential interactions.

  • Cytotoxicity Assessment: This is a mandatory first step to differentiate true pharmacological effects from non-specific toxicity.[6] It determines the concentration range at which the compound is well-tolerated by cells, defining the concentrations to be used in subsequent assays.[7][8]

  • Broad Target Class Profiling: A high-throughput screen against a panel of receptors and enzymes provides an unbiased overview of the compound's activity. Given the structure, a panel focused on GPCRs is the most logical starting point.[9][10]

Tier 2: Hit Confirmation and Pharmacological Characterization Positive "hits" from Tier 1 are subjected to more rigorous testing to confirm activity and elucidate the mechanism of action.

  • Affinity Determination: Orthogonal binding assays are used to confirm the interaction between the compound and the identified target and to quantify its binding affinity (Kᵢ).[11]

  • Functional Activity: Functional assays determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the target receptor.[10] This is crucial for understanding its potential therapeutic effect.

screening_cascade cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Hit Validation & Characterization start This compound (Test Compound) cytotoxicity Cytotoxicity Assays (e.g., MTT on HEK293, SH-SY5Y) Determine CC50 start->cytotoxicity broad_screen Broad Target Screening (e.g., GPCR Panel) start->broad_screen decision Data Analysis & Go/No-Go Decision cytotoxicity->decision Defines concentration range for screening binding_assay Radioligand Binding Assay (Determine Affinity Kᵢ) broad_screen->binding_assay Identifies 'Hits' functional_assay Functional Assay (e.g., cAMP, Calcium Flux) (Determine Agonist/Antagonist Profile) binding_assay->functional_assay functional_assay->decision next_steps Lead Optimization (SAR Studies) decision->next_steps

Caption: A tiered experimental workflow for preliminary bioactivity screening.

Core Experimental Protocols

The following protocols represent gold-standard methodologies for the foundational assays described in Tier 1 and Tier 2.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7][12] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[12]

Methodology:

  • Cell Culture: Seed human embryonic kidney (HEK293) and human neuroblastoma (SH-SY5Y) cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the cell plates with the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the treated plates for 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3.2: GPCR Radioligand Binding Assay (Example: Dopamine D₂ Receptor)

Principle: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand that has a known high affinity for that receptor.[11] It is a direct measure of ligand-receptor interaction.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor or prepare them in-house.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of test compound (this compound) at various concentrations.

    • 25 µL of a radioligand (e.g., [³H]-Spiperone) at a concentration near its Kₔ.

    • 50 µL of assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 100 µL of the D₂ receptor membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specific binding.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D₂ antagonist) from total binding. Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation and Mechanistic Interpretation

Clear data presentation is paramount for accurate interpretation. All quantitative results should be summarized in a structured format.

Table 1: Hypothetical Preliminary Bioactivity Profile

Assay TypeTarget / Cell LineParameterResultInterpretation
Cytotoxicity HEK293CC₅₀> 100 µMLow general cytotoxicity.
SH-SY5Y (neuronal)CC₅₀78 µMLow neuronal cytotoxicity.
Binding Affinity Dopamine D₂ ReceptorKᵢ65 nMPotent binding to D₂ receptor.
Serotonin 5-HT₂ₐ ReceptorKᵢ450 nMModerate binding to 5-HT₂ₐ.
Adrenergic α₁ ReceptorKᵢ> 10 µMNegligible binding to α₁.
Functional Activity Dopamine D₂ (cAMP Assay)IC₅₀110 nMFunctional antagonist at D₂.

Mechanistic Interpretation: The hypothetical data suggest that this compound is a potent ligand for the dopamine D₂ receptor with moderate selectivity over the serotonin 5-HT₂ₐ receptor. Its functional antagonism at the D₂ receptor, a Gᵢ-coupled receptor, would lead to an increase in intracellular cAMP levels by blocking the receptor's inhibitory effect on adenylate cyclase. This profile is characteristic of certain classes of antipsychotic medications.

d2_pathway compound 2-Methoxy-4- (piperazin-1-yl)phenol d2r Dopamine D₂ Receptor compound->d2r Blocks dopamine Dopamine (Agonist) dopamine->d2r Activates gi Gᵢ Protein d2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Inhibition of Downstream Signaling camp->response

Caption: Proposed mechanism: Antagonism of the Gᵢ-coupled D₂ receptor pathway.

Conclusion and Strategic Next Steps

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The proposed cascade of in vitro assays, from cytotoxicity to specific binding and functional studies, is designed to efficiently characterize the compound's primary pharmacological profile. The hypothetical results identify the compound as a potent dopamine D₂ receptor antagonist, a profile that merits further investigation.

Future Directions:

  • Lead Optimization: Initiate structure-activity relationship (SAR) studies to improve potency and selectivity.[14]

  • Expanded Profiling: Screen against a wider panel of CNS targets to fully characterize off-target activities.

  • ADME-Tox: Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies.

  • In Vivo Models: Following promising in vitro data, progress to relevant animal models to assess in vivo efficacy and pharmacokinetics.[15]

By adhering to this structured and scientifically-grounded approach, research teams can confidently and effectively advance promising molecules like this compound through the early stages of the drug discovery process.

References

  • Biological Activity Screening of 1-Piperazineethanimine Deriv
  • Recent progress in assays for GPCR drug discovery.Acta Pharmacologica Sinica.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
  • Advances in G Protein-Coupled Receptor High-throughput Screening.Current Opinion in Structural Biology.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • GPCR Screening & Profiling with Binding Assays.
  • 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol. Smolecule.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study.PubMed Central.
  • Assays for Predicting Acute Toxicity.
  • Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.

Sources

A Technical Guide to Target Identification Studies for 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in chemical biology and pharmacology.

Introduction: The Imperative of Target Deconvolution

The journey from a bioactive small molecule to a validated therapeutic agent is contingent on one critical, foundational step: identifying its molecular target(s). Phenotypic screening can reveal potent compounds, but without a clear understanding of the mechanism of action (MoA), progression is fraught with uncertainty. This guide provides an in-depth, technically-grounded framework for the target identification of 2-Methoxy-4-(piperazin-1-yl)phenol , a compound featuring two pharmacologically significant moieties: a piperazine ring, a "privileged scaffold" common in CNS-active and oncology drugs, and a methoxy-phenol group, known to interact with a variety of enzymes.[1][2][3]

The challenge lies in systematically narrowing down the vast proteome to pinpoint the specific protein(s) with which this molecule interacts to elicit a biological response. A successful target identification campaign is not a linear process but an integrated, multi-pronged strategy that combines computational prediction, direct biochemical interrogation, and rigorous orthogonal validation.[4] This document outlines such a strategy, emphasizing the rationale behind experimental choices and providing actionable protocols to ensure scientific integrity and reproducibility.

Section 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective and rapid means to generate initial hypotheses.[5][6] These approaches leverage vast biological and chemical datasets to predict potential protein targets based on the ligand's structure and chemical properties.[7]

The core principle for ligand-based prediction is chemical similarity: molecules with similar structures are likely to bind to similar targets.[5] For this compound, this involves:

  • Chemical Similarity Searching: Utilizing databases like ChEMBL, PubChem, and BindingDB to identify known drugs or probes that share the piperazine or methoxy-phenol scaffold. The known targets of these similar compounds become our primary list of suspects. For instance, many piperazine-containing drugs modulate serotonin (5-HT) and dopamine (D2) receptors.[1]

  • Pharmacophore Modeling: Abstracting the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of our lead compound to build a 3D pharmacophore model. This model is then used to screen 3D protein structure databases (like the PDB) to find proteins with binding pockets that complement these features.

  • Panel Docking: Reversing the typical virtual screening paradigm, the structure of this compound is docked against a large panel of known protein binding sites.[8] This can rapidly identify potential interactions across diverse protein families, from kinases to GPCRs.

The output of this in silico phase is not a definitive answer but a prioritized list of putative targets, which is essential for guiding the design of subsequent biochemical experiments.

Overall Target Identification Workflow

The following diagram illustrates the integrated workflow, from initial computational predictions to definitive validation.

TargetID_Workflow cluster_0 In Silico Prediction cluster_1 Biochemical Identification cluster_2 Orthogonal Validation cluster_3 Final Hypothesis in_silico Computational Analysis (Similarity Search, Docking) probe_design Affinity Probe Synthesis in_silico->probe_design Generates Hypotheses pull_down Affinity Pulldown & Mass Spectrometry probe_design->pull_down Creates Tool biophysical Biophysical Assays (SPR, ITC) pull_down->biophysical Identifies Putative Hits cell_based Cell-Based Engagement (CETSA, NanoBRET) pull_down->cell_based hypothesis Validated Target(s) & Mechanism of Action biophysical->hypothesis Confirms Direct Binding & Kinetics cell_based->hypothesis Confirms Target Engagement in Cells

Caption: A multi-stage workflow for small molecule target identification.

Section 2: Core Experimental Strategy: Affinity-Based Chemical Proteomics

The cornerstone of modern target identification is chemical proteomics, which uses a modified version of the small molecule to "fish" for its binding partners from a complex biological sample.[9][10] The most robust and widely used method is the affinity-based pull-down, coupled with quantitative mass spectrometry.[11][12]

Rationale and Design of an Affinity Probe

To perform a pull-down, the compound of interest must be immobilized on a solid support (e.g., agarose beads).[10] This requires synthesizing an "affinity probe" by attaching a linker to a position on this compound that is not critical for its biological activity.

Causality Behind Probe Design:

  • Exit Vector Selection: Structure-activity relationship (SAR) data is crucial here. If derivatives of the parent compound show that modification at a certain position (e.g., the secondary amine of the piperazine ring) does not abolish activity, this becomes the ideal "exit vector" for linker attachment. This minimizes the risk that the probe will fail to bind the target due to steric hindrance.

  • Linker Composition: A flexible, hydrophilic linker (e.g., polyethylene glycol, PEG) is typically used.[10] Its purpose is twofold: it extends the ligand away from the bulky bead surface, making it accessible to proteins, and it minimizes non-specific hydrophobic interactions with the bead matrix itself.

  • Immobilization Chemistry: The linker terminates in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry) to enable covalent attachment to the solid support.[13]

Affinity Probe Synthesis Concept

Probe_Synthesis mol 2-Methoxy-4- (piperazin-1-yl)phenol linker Flexible Linker (e.g., PEG) mol->linker Attach at non-critical site tag Reactive Group (for immobilization) linker->tag

Caption: Conceptual design of an affinity probe for target pulldown.

Protocol: Affinity Pulldown and Mass Spectrometry

This protocol describes a self-validating system by incorporating a crucial negative control: beads without the ligand, or ideally, beads functionalized with a structurally similar but biologically inactive analog.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cell line where the compound shows a phenotypic effect) to high density.

    • Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. The goal is to keep proteins in their native, folded state.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine total protein concentration using a BCA or Bradford assay.

  • Affinity Enrichment:

    • Pre-clearing (Crucial for reducing non-specific binding): Incubate the cell lysate with unconjugated control beads for 1-2 hours at 4°C to remove proteins that naturally bind to the bead matrix.

    • Incubation: Transfer the pre-cleared lysate to two separate tubes: one containing beads conjugated with the this compound probe ("Test") and one with control beads ("Control"). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for the signal-to-noise ratio.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free compound, or more commonly, by denaturation with a buffer containing SDS and reducing agents (e.g., Laemmli buffer).

    • Separate the eluted proteins via SDS-PAGE. This provides a visual confirmation of enrichment and separates proteins by size.

    • Perform an in-gel tryptic digest of the entire protein lane.

    • Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The mass spectrometer identifies and quantifies thousands of peptides.

    • Use a label-free quantification (LFQ) or isobaric tagging (e.g., TMT) approach to determine the relative abundance of each identified protein in the "Test" sample versus the "Control" sample.[14]

    • True binding partners will be significantly enriched in the "Test" sample.

Hypothetical Data Presentation

The results from the quantitative proteomic analysis should be summarized in a clear table.

Protein ID (UniProt)Gene NameFold Enrichment (Test vs. Control)p-valuePutative Function
P08575KCNH225.41.2e-5hERG Potassium Channel
P35372DRD418.98.5e-5Dopamine D4 Receptor
P28223HTR2A15.12.1e-45-HT2A Receptor
Q9Y243AAK111.59.8e-4Adaptor-Associated Kinase 1
P00734CA22.10.04Carbonic Anhydrase 2[15]
P11362HSP90AA11.20.35Heat Shock Protein 90 (Non-specific)

Table 1: Example results from a quantitative mass spectrometry analysis of proteins pulled down by a this compound affinity probe. High fold-enrichment and low p-values indicate specific interactors.

Section 3: Orthogonal Validation of Putative Targets

Data from a single method, even one as powerful as chemical proteomics, is insufficient for definitive target validation.[4] Orthogonal validation—using independent methods based on different physical principles—is essential to confirm the hits from the primary screen and eliminate false positives.[16]

In Vitro Biophysical Validation: Quantifying Direct Binding

These methods use purified proteins to confirm a direct, physical interaction with the small molecule and to quantify its binding kinetics and affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[17][18][19] It provides rich kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[20]

Protocol Outline: SPR Analysis

  • Immobilization: Covalently immobilize the purified putative target protein onto an SPR sensor chip.

  • Interaction Analysis: Flow precise concentrations of this compound over the chip surface.

  • Detection: The SPR instrument detects changes in the refractive index at the chip surface as the small molecule binds to the immobilized protein.[21] This change is proportional to the mass accumulating on the surface.

  • Data Output: A sensorgram is generated, plotting the binding response over time. Fitting these curves allows for the determination of k_on, k_off, and K_D.

A low K_D value (e.g., in the nanomolar to low micromolar range) provides strong evidence of a direct, high-affinity interaction.

Cell-Based Target Engagement: Confirming Interaction in a Physiological Context

The ultimate proof of a target's relevance is demonstrating that the compound engages it within intact cells.[22] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[23][24]

Principle of CETSA: The principle is based on ligand-induced thermal stabilization.[25] When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation.[26] By heating cells treated with the compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.[27]

Protocol Outline: CETSA

  • Treatment: Treat intact cells with either a vehicle control or varying concentrations of this compound.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., from 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift of this "melting curve" to higher temperatures in the compound-treated samples indicates that the molecule has bound to and stabilized its target inside the cell.

CETSA Workflow Diagram

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Apply Heat Gradient (e.g., 40-70°C) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant analysis Quantify Target Protein (e.g., Western Blot) supernatant->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 4: Data Integration and Conclusion

Target identification is a process of evidence accumulation. A compelling case for a specific target is built when multiple, independent lines of evidence converge.

  • In silico analysis provides a list of probable candidates based on chemical similarity and structural complementarity.

  • Affinity proteomics identifies a set of high-confidence physical interactors from a complex biological matrix.

  • Biophysical assays (SPR) confirm a direct, high-affinity interaction and provide quantitative binding parameters.

  • Cell-based assays (CETSA) demonstrate that this interaction occurs in the relevant physiological environment of an intact cell.

By systematically applying this integrated workflow, researchers can move with confidence from a bioactive hit, such as this compound, to a validated molecular target. This deconvolution is the critical step that enables rational lead optimization, elucidates biological pathways, and ultimately accelerates the development of novel therapeutics.

References

  • Computational/in silico methods in drug target and lead prediction. (2019).
  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases.IntechOpen. [Link]
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. [Link]
  • How Is Surface Plasmon Resonance Used In Drug Discovery?Chemistry For Everyone. [Link]
  • In Silico Drug-Target Profiling. (2018). PubMed. [Link]
  • The medicinal chemistry of piperazines: A review. (2022). Scilit. [Link]
  • Target identification and mechanism of action in chemical biology and drug discovery. (2010).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
  • Target identification of small molecules: an overview of the current applications in drug discovery.Semantic Scholar. [Link]
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
  • Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. (2018).
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023).
  • Piperazine.Wikipedia. [Link]
  • In Silico Target Prediction.
  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (2017). Taylor & Francis Online. [Link]
  • The inhibition of digestive enzymes by polyphenolic compounds. (1991). PubMed. [Link]
  • How does SPR work in Drug Discovery?deNOVO Biolabs. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
  • Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. (2019). Taylor & Francis Online. [Link]
  • In silico methods for drug-target interaction prediction. (2025). PubMed. [Link]
  • Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity rel
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
  • Chemoproteomic strategies for drug target identification. (2021).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]
  • CETSA.CETSA.org. [Link]
  • Electroaffinity Labeling: A New Platform for Chemoproteomic-based Target Identific
  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry. [Link]
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2010).
  • Small molecule target identification using photo-affinity chromatography. (2019). PubMed Central. [Link]
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. (2011). PubMed Central. [Link]
  • 2-Methoxy-4-(piperazin-1-yl)benzolol.ChemBK. [Link]
  • Data-driven design of orthogonal protein-protein interactions. (2023). PubMed Central. [Link]
  • Orthogonal ligand-protein pair.Wikipedia. [Link]
  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.PubMed Central. [Link]
  • Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol.MolPort. [Link]
  • Validation and Applications of Protein–Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. (2020).
  • Validation and Applications of Protein–Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites.OUCI. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-(piperazin-1-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with both a methoxy and a piperazine group.[1][2][3] The presence of the basic piperazine moiety and the acidic phenol group suggests a complex physicochemical profile that is highly dependent on pH. As an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating antibacterial and antiviral drugs, a thorough understanding of its solubility and stability is paramount for successful drug development and formulation.[1] Piperazine and its derivatives are crucial scaffolds in medicinal chemistry, known to impart a wide range of biological activities.[4]

This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound. More importantly, it furnishes detailed, industry-standard experimental protocols to empower researchers and drug development professionals to empirically determine its aqueous and solvent solubility, as well as its stability under various stress conditions. The methodologies described herein are designed to establish a robust, validated profile essential for regulatory submissions and the development of stable, effective pharmaceutical formulations.

Physicochemical Properties

Publicly available data on this compound is limited. However, based on its structure and data from related piperazine and phenol compounds, we can infer a foundational profile.

  • Appearance: White crystalline or crystalline powder.[1]

  • Molecular Formula: C11H16N2O2.[1]

  • Molecular Weight: 208.26 g/mol .[3]

  • Melting Point: Approximately 135-139°C.[1]

Inferred Solubility Profile

The solubility of this compound is expected to be highly pH-dependent. In its neutral form, it is reported to have low solubility in water but better solubility in organic solvents like ethanol and methanol.[1] The protonation of the piperazine nitrogens at acidic pH will form a salt, which is expected to significantly enhance aqueous solubility. Conversely, in alkaline conditions, the phenolic proton will be removed, forming a phenoxide salt, which should also increase water solubility.

Table 1: Inferred Solubility Profile of this compound

SolventTypeInferred SolubilityRationale
Water (pH 7)Polar ProticLowThe molecule is largely in its neutral, less polar form.
Water (pH 2)Polar ProticHighThe basic piperazine moiety will be protonated, forming a highly soluble hydrochloride salt.[6][7]
Water (pH 10)Polar ProticModerate to HighThe acidic phenol group will be deprotonated, forming a more soluble phenoxide salt.
EthanolPolar ProticHighGood solubility is expected due to hydrogen bonding capabilities and moderate polarity.[1][8]
MethanolPolar ProticHighSimilar to ethanol, expected to be a good solvent.[1][8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong polar aprotic solvent capable of dissolving a wide range of compounds.[9]
AcetonitrilePolar AproticModerateIts polarity should allow for some dissolution.[9]
Dichloromethane (DCM)Non-PolarLow / InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the polar functional groups.[9]
Inferred Stability Profile

This compound is noted to be relatively stable at room temperature.[1] However, the presence of the phenol and piperazine rings suggests potential susceptibility to specific degradation pathways under stress conditions. Phenols are known to be susceptible to oxidation, which can lead to the formation of colored degradation products (quinones). The piperazine ring, while generally stable, can undergo oxidation or react with other agents. Understanding these liabilities is crucial for establishing appropriate storage conditions and shelf-life.

Experimental Protocol: Equilibrium Solubility Determination

To move beyond inference and establish a definitive solubility profile, a systematic experimental approach is required. The following protocol describes a robust method for determining the equilibrium solubility of this compound.

Causality Behind Experimental Choices

The shake-flask method is the gold standard for determining equilibrium solubility because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states. The choice of a 24-48 hour incubation period is to ensure this equilibrium is reached.[6] Using a range of solvents and pH values is critical to fully characterize the compound's behavior, which is essential for pre-formulation and formulation development. Filtration through a 0.45 µm filter is a critical step to remove any undissolved micro-particulates that could artificially inflate the measured concentration.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to several glass vials, each containing a known volume of the desired solvent (e.g., Water at pH 2, 7, 10; Ethanol; DMSO).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Incubation: Shake the vials for 24-48 hours to ensure equilibrium is achieved.[6]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further pellet any undissolved solid.

  • Sampling: Carefully withdraw a sample of the supernatant using a calibrated pipette.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles.[6]

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Seal vials and shake (24-48h at constant T) A->B C Settle for >2h B->C D Centrifuge at high speed C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute and analyze by HPLC F->G

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[12][13]

Trustworthiness Through Self-Validation

A well-designed forced degradation study is a self-validating system. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level of degradation is sufficient to produce and detect the primary degradation products without completely destroying the molecule, which would lead to complex and irrelevant secondary degradants. The inclusion of a control sample (unstressed) is critical for distinguishing actual degradation from analytical artifacts.

Step-by-Step Methodology

A stock solution of this compound (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water) should be prepared and subjected to the following stress conditions.[9] Samples should be analyzed at various time points (e.g., 2, 8, 24, 48 hours).

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60-80°CTo assess susceptibility to degradation in acidic environments.[9]
Base Hydrolysis 0.1 M NaOH60-80°CTo assess susceptibility to degradation in alkaline environments.[9]
Oxidative 3% H2O2Room TemperatureTo evaluate sensitivity to oxidation, a common pathway for phenols.
Thermal 80°C (in solution) & Dry Heat (solid)80°CTo determine the impact of heat on both the solution and solid-state stability.
Photolytic UV/Vis Light (ICH Q1B options)Room TemperatureTo assess light sensitivity.
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix the stock solution with the specified reagent in a clear vial (or amber vial for control). For photolytic studies, place clear vials in a photostability chamber.

  • Incubation: Store the vials under the specified temperature conditions. A control sample, protected from light and stored at 4°C, must be analyzed concurrently.

  • Sampling: Withdraw samples at predetermined time points.

  • Neutralization (for Hydrolysis): For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis. For base hydrolysis samples, neutralize with 0.1 M HCl.[9]

  • Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC method. The method must be capable of separating the intact drug from all major degradation products.[11][12]

G cluster_main Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Control Control Sample (Protected, 4°C) Start->Control Acid 0.1 M HCl 60-80°C Start->Acid Base 0.1 M NaOH 60-80°C Start->Base Oxid 3% H2O2 RT Start->Oxid Therm 80°C Start->Therm Photo UV/Vis Light RT Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Control->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific, quantitative solubility and stability data for this compound are not extensively published, its chemical structure allows for a scientifically grounded, inferred profile. The presence of both acidic and basic functional groups dictates that its solubility will be highly pH-dependent, a critical consideration for any aqueous formulation. Its stability, while reportedly good at ambient temperatures, must be rigorously challenged to identify potential degradation pathways, particularly oxidation of the phenol ring.

The experimental protocols provided in this guide offer a robust framework for empirically determining these critical physicochemical parameters. By following these industry-standard methodologies, researchers and drug development professionals can generate the high-quality data necessary to support formulation development, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of any resulting therapeutic agent.

References

  • 2-Methoxy-4-(piperazin-1-yl)benzolol - ChemBK. (2024).
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem. (2025).
  • Piperazine dihydrochloride - Solubility of Things. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (2025).
  • Piperazine - Solubility of Things. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review - ScienceDirect. (2020).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology. (2013).
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol - PMC - NIH. (2008).
  • Forced Degradation Studies - MedCrave online. (2016).
  • 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol - Smolecule. (2024).
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (2017). Retrieved from Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2014).
  • 2-methoxy-6-((4-p-tolyl-piperazin-1-ylimino)-methyl)-phenol - Sigma-Aldrich. (n.d.).
  • 2-methoxy-4-piperazin-1-yl-phenol (C11H16N2O2) - PubChemLite. (n.d.).
  • This compound - SINFOO Chemical Solutions Co., Ltd. (n.d.).
  • 2-methoxy-4-(n-(4-(2-methoxyphenyl)-1-piperazinyl)ethanimidoyl)phenol - Sigma-Aldrich. (n.d.).
  • 2-Methoxy-4-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)phenol | Matrix Scientific. (n.d.).
  • 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol - BenchChem. (n.d.).
  • Analytical Methods - RSC Publishing. (2011).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005).
  • 2-methoxy-4-(piperazin-1-ylmethyl)phenol - ChemicalBook. (n.d.).
  • 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3 Cat. No.: M271798 - Moldb. (n.d.).
  • 2-Methoxy-5-piperazin-1-yl-phenol | CAS 180698-25-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Characterisation and Quantification of Phenolic Compounds in Honeys from Sierra Nevada (Granada) - MDPI. (2020).
  • Stability indicating assay | PPT - Slideshare. (2014).
  • 2-Chloro-4-(piperazin-1-ylmethyl)phenol | Benchchem. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (1998).
  • A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. (2022).
  • Stability-indicating assay of mequitazine in bulk and pharmaceutical tablets - PubMed. (1996).

Sources

Methodological & Application

Application Notes & Protocols for 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Methoxy-4-(piperazin-1-yl)phenol. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its structural combination of a guaiacol moiety, known for its diverse biological activities, and a piperazine ring, a privileged scaffold in pharmacology. The protocol herein details a robust and reproducible synthetic method utilizing a one-pot reductive amination, a cornerstone reaction in modern amine synthesis. This guide is intended for researchers and scientists with a foundational knowledge of synthetic organic chemistry.

Scientific Introduction & Principle of the Method

The target molecule, this compound, incorporates two key pharmacophores: the 2-methoxyphenol (guaiacol) unit and the piperazine heterocycle. Piperazine and its derivatives are integral to numerous approved drugs, exhibiting a wide range of biological activities including antipsychotic, antidepressant, and antihistaminic effects. The guaiacol scaffold is also prevalent in biologically active natural products and synthetic compounds. The combination of these two moieties in a single molecule presents a promising starting point for the development of novel therapeutic agents.

The selected synthetic strategy is a reductive amination reaction. This highly efficient and widely used method involves two key transformations in a single reaction vessel:

  • Iminium Ion Formation: The reaction commences with the condensation of an aldehyde (vanillin) and a secondary amine (piperazine). The acidic catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the piperazine nitrogen. Subsequent dehydration leads to the formation of a transient iminium ion intermediate.

  • In-situ Reduction: A mild and selective reducing agent, Sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding tertiary amine. STAB is the reagent of choice as it is moisture-tolerant and sufficiently mild to selectively reduce the iminium ion without affecting the less reactive starting aldehyde, thereby minimizing side product formation.[1][2][3]

This one-pot approach is advantageous as it avoids the isolation of the unstable iminium intermediate, leading to higher overall efficiency and atom economy.

Proposed Reaction Scheme

Caption: Reductive amination of Vanillin with Piperazine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Role
Vanillin121-33-5152.15Aldehyde starting material
Piperazine (Anhydrous)110-85-086.14Amine starting material
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Selective reducing agent
Dichloromethane (DCM), Anhydrous75-09-284.93Reaction solvent
Glacial Acetic Acid (AcOH)64-19-760.05Catalyst for iminium formation
Saturated Sodium Bicarbonate (aq.)144-55-884.01Neutralizing wash
Brine (Saturated NaCl solution)7647-14-558.44Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel (230-400 mesh)7631-86-960.08Stationary phase for chromatography
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol, 1.0 eq) and anhydrous piperazine (1.29 g, 15.0 mmol, 1.5 eq).

    • Expert Insight: Using a slight excess of piperazine helps to drive the reaction towards completion. Ensure piperazine is anhydrous as water can interfere with the formation of the iminium ion.

  • Solvent and Catalyst Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids are dissolved. Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 eq) dropwise.

    • Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.[3] DCM is a good solvent for this reaction as it is aprotic and effectively solubilizes the reactants.

  • Iminium Formation: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Expert Insight: The portion-wise addition of STAB helps to control any potential exotherm and ensures a smooth reaction. The reaction is typically effervescent as hydrogen gas may be evolved. Ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% Triethylamine. The product should have a lower Rf than vanillin.

  • Work-up: Once the reaction is complete (as indicated by the consumption of vanillin on TLC), carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Causality: The sodium bicarbonate wash neutralizes the acetic acid catalyst and any unreacted STAB. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification Protocol

The crude product requires purification to remove unreacted starting materials and any side products.

  • Flash Column Chromatography:

    • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column. Equilibrate the column with a mobile phase of 2% Methanol in DCM containing 0.5% triethylamine.

    • Expert Insight: The addition of a small amount of triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the amine product from streaking and leading to better separation.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

    • Elution: Elute the column with a gradient of 2% to 10% Methanol in DCM (containing 0.5% triethylamine). Collect fractions and monitor them by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Recrystallization (Optional):

    • For obtaining highly crystalline, pure material, the product can be recrystallized. Dissolve the purified solid in a minimal amount of hot ethanol. Add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the final product, 2-Methoxy-4-(piperazin-1-ylmethyl)phenol, must be confirmed using standard analytical techniques.

TechniqueExpected Key Signals / Observations
¹H NMR Aromatic Protons: 3 protons in the ~6.7-6.9 ppm region, showing characteristic ortho and meta coupling.Phenolic -OH: A broad singlet, chemical shift is concentration and solvent dependent.Methoxy (-OCH₃): A sharp singlet around 3.8-3.9 ppm integrating to 3H.Benzylic (-CH₂-): A sharp singlet around 3.4-3.6 ppm integrating to 2H.Piperazine Protons: Two broad multiplets/singlets in the ~2.4-3.0 ppm region, each integrating to 4H.
¹³C NMR Aromatic Carbons: Signals in the ~110-150 ppm range. The carbon bearing the -OH group and the carbon bearing the -OCH₃ group will be downfield.Benzylic Carbon: A signal around 60-65 ppm.Methoxy Carbon: A signal around 55-56 ppm.Piperazine Carbons: Two signals in the ~45-55 ppm range.
FT-IR O-H Stretch (Phenol): Broad peak around 3200-3500 cm⁻¹.C-H Stretch (Aromatic/Aliphatic): Peaks around 2800-3100 cm⁻¹.C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.C-O Stretch (Ether/Phenol): Strong peaks in the 1200-1270 cm⁻¹ region.
LC-MS Analysis by Liquid Chromatography-Mass Spectrometry should show a single major peak in the chromatogram. The mass spectrum (ESI+) should show a prominent peak corresponding to the protonated molecule [M+H]⁺. (Expected exact mass for C₁₂H₁₈N₂O₂ is 222.14).

Overall Experimental Workflow

Caption: Overall workflow from synthesis to characterization.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.

  • Piperazine: Can cause skin burns and serious eye damage. Handle with care.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.

  • Acetic Acid: Is corrosive and causes severe skin burns and eye damage.[2]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical advice.[3]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Touchette, K. M. (2006). A multi-step synthesis of a drug-like molecule.
  • Ashraf, Z., et al. (2015). Synthesis, characterization and biological evaluation of piperazine-vanillin analogues. Journal of the Chemical Society of Pakistan, 37(3), 563-570.
  • Szymański, P., Zurek, E., & Mikiciuk-Olasik, E. (2012). Synthesis and biological activity of new derivatives of 9-amino-1,2,3,4-tetrahydroacridine. Molecules, 17(10), 12132-12146.
  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet for Guaiacol.
  • Obniska, J., et al. (2005).

Sources

Application Notes & Protocols: The Utility of 2-Methoxy-4-(piperazin-1-yl)phenol in Modern Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Situating a Novel Phenolic Arylpiperazine in CNS Research

The arylpiperazine moiety, particularly the 1-(2-methoxyphenyl)piperazine scaffold, is a cornerstone in central nervous system (CNS) drug discovery. This structural motif is present in numerous clinically effective antipsychotic, antidepressant, and anxiolytic agents. Its prevalence stems from its ability to confer high affinity for a range of G-protein coupled receptors (GPCRs), most notably dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors[1][2]. The specific substitutions on the aryl ring and the terminal nitrogen of the piperazine ring dictate the precise pharmacological profile, including receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

This document provides a detailed technical guide for researchers on the application of 2-Methoxy-4-(piperazin-1-yl)phenol , a compound featuring this privileged scaffold. While this specific molecule may be a novel research tool, its structural components—a 2-methoxyphenylpiperazine core and a phenolic group—suggest a distinct and compelling polypharmacological profile. The phenolic hydroxyl group, in particular, may introduce unique hydrogen-bonding capabilities and metabolic properties compared to more conventional analogues.

This guide will elucidate its hypothesized mechanism of action based on structure-activity relationships (SAR) of similar compounds and provide detailed, field-tested protocols for its characterization and application in pertinent neuroscience models. The objective is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound as a tool to probe neural circuits and explore potential therapeutic pathways for neuropsychiatric disorders.

II. Hypothesized Mechanism of Action: A Multi-Target Receptor Profile

Based on extensive literature on arylpiperazine derivatives, this compound is predicted to interact with multiple CNS receptors that are critically involved in the pathophysiology of disorders like schizophrenia, depression, and anxiety.

  • Dopamine D₂/D₃ Receptor Antagonism: The arylpiperazine structure is a classic pharmacophore for D₂-like receptor ligands[3][4]. Antagonism at D₂ receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs, mediating their efficacy against positive symptoms of schizophrenia. D₃ receptors, concentrated in limbic areas, are implicated in motivation, reward, and cognition, making D₃ antagonists a target for treating addiction and the negative/cognitive symptoms of schizophrenia[3][4].

  • Serotonin 5-HT₁ₐ Receptor Partial Agonism/Antagonism: The 2-methoxyphenyl substituent is strongly associated with high affinity for the 5-HT₁ₐ receptor[1][5][6]. 5-HT₁ₐ receptors function as autoreceptors on serotonergic neurons and as postsynaptic receptors in cortical and limbic regions. Partial agonism at these sites is a key mechanism for anxiolytic and antidepressant drugs.

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Many "atypical" antipsychotics exhibit potent 5-HT₂ₐ receptor antagonism, which is thought to mitigate the extrapyramidal side effects associated with strong D₂ blockade and potentially improve negative symptoms and cognitive deficits[7].

  • Adrenergic α₁ Receptor Antagonism: A common off-target activity for this class of compounds is affinity for α₁-adrenergic receptors, which can contribute to side effects like orthostatic hypotension[6].

The interplay between these receptor activities defines the compound's overall effect on neural function and behavior. A summary of expected binding affinities for related compounds is presented below.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Structurally Related Arylpiperazine Compounds
Receptor1-(2-Methoxyphenyl)piperazine Analogue 11-(2-Methoxyphenyl)piperazine Analogue 2Reference Compound (e.g., Aripiprazole)
Dopamine D₂ 25.310.51.6
Dopamine D₃ 5.83.20.8
Serotonin 5-HT₁ₐ 1.2[1]0.15[5]4.2
Serotonin 5-HT₂ₐ 15.011.23.4
α₁-Adrenergic 30.145.5[6]19.0

Note: Data is compiled from various sources for structurally similar compounds to provide an estimated profile. The exact Kᵢ values for this compound must be determined experimentally.

Visualizing the Primary Signaling Pathway

The diagram below illustrates the hypothesized primary mechanism of D₂ receptor antagonism.

D2_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates G_protein Gᵢ Protein D2R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Produces Signal Downstream Signaling cAMP->Signal Compound 2-Methoxy-4- (piperazin-1-yl)phenol Compound->D2R Blocks

Hypothesized D₂ Receptor Antagonism Pathway.

III. Application I: In Vitro Pharmacological Characterization

The first step in evaluating any novel CNS compound is to determine its precise receptor binding affinity and functional activity. This establishes its potency, selectivity, and mechanism of action at the molecular level.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the compound's binding affinity (Kᵢ) at specific target receptors by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the IC₅₀ and calculate the Kᵢ of this compound for human D₂ and 5-HT₁ₐ receptors.

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human D₂ or 5-HT₁ₐ receptor.

  • Radioligands: [³H]-Spiperone (for D₂) or [³H]-8-OH-DPAT (for 5-HT₁ₐ).

  • Non-specific binding competitors: Haloperidol (10 µM for D₂) or Serotonin (10 µM for 5-HT₁ₐ).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, serially diluted (10⁻¹¹ M to 10⁻⁵ M).

  • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Reagents: - Serial Dilution of Test Compound - Radioligand Solution - Cell Membranes start->prep plate Plate Assay Components (Buffer, Membranes, Ligands, Compound) prep->plate incubate Incubate at RT (e.g., 60-90 min) plate->incubate harvest Harvest onto Glass Fiber Filters (Rapid Vacuum Filtration) incubate->harvest wash Wash Filters with Cold Buffer (3x to remove unbound ligand) harvest->wash scint Add Scintillation Cocktail to Dried Filters wash->scint count Count Radioactivity (Microplate Scintillation Counter) scint->count analyze Analyze Data: - Plot Competition Curve - Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula targeting brain region of interest (e.g., NAc) start->surgery recovery Allow Animal to Recover (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe and Begin aCSF Perfusion recovery->probe_insertion baseline Collect Baseline Samples (3-4 samples, 20 min each) probe_insertion->baseline administer Administer Test Compound (i.p. or s.c.) baseline->administer post_drug Collect Post-Injection Samples for 2-3 hours administer->post_drug hplc Analyze Dialysate Samples via HPLC-ED post_drug->hplc analyze Analyze Data: Express results as % of baseline hplc->analyze end End analyze->end

Workflow for In Vivo Microdialysis Experiment.

Step-by-Step Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). [8]3. Baseline Collection: Allow the system to equilibrate for at least 90 minutes. Then, collect 3-4 baseline dialysate samples into vials at 20-minute intervals.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at the desired dose.

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.

  • Data Analysis: Calculate the mean concentration of the three baseline samples. Express all subsequent sample concentrations as a percentage of this baseline mean. Plot the mean percent baseline vs. time.

    • Expected Outcome for a D₂ Antagonist: An increase in extracellular dopamine due to blockade of inhibitory D₂ autoreceptors.

Protocol 4: Behavioral Assay - Amphetamine-Induced Hyperlocomotion

This is a standard preclinical screening model used to identify compounds with potential antipsychotic activity (i.e., D₂ receptor blockade). [9][10] Objective: To determine if the test compound can attenuate the increase in locomotor activity induced by d-amphetamine.

Materials:

  • Adult male mice or rats.

  • Open field arenas equipped with infrared beams to automatically track movement.

  • d-amphetamine sulfate.

  • Test compound and vehicle.

Step-by-Step Procedure:

  • Habituation: Place the animals in the open field arenas for 30-60 minutes to allow them to habituate to the novel environment.

  • Pre-treatment: Administer the test compound or vehicle via the desired route (e.g., i.p., s.c.). Place animals back in their home cages. The pre-treatment time depends on the compound's pharmacokinetics (typically 30-60 minutes).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, s.c.) or saline to the animals.

  • Locomotor Activity Recording: Immediately place the animals back into the open field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, Test Compound + Amphetamine). A statistically significant reduction in locomotion in the test compound group compared to the vehicle + amphetamine group indicates potential antipsychotic-like efficacy.

V. Conclusion and Future Directions

This compound represents a promising chemical tool for neuroscience research due to its privileged arylpiperazine scaffold. The protocols outlined in this guide provide a systematic framework for its comprehensive evaluation, from molecular target engagement to in vivo neurochemical and behavioral outcomes. Initial characterization should focus on confirming its binding and functional profile at key dopamine and serotonin receptors. Subsequent in vivo studies can then probe its effects on neurotransmitter dynamics and its potential efficacy in animal models relevant to psychosis or mood disorders. Further investigation into its pharmacokinetics, metabolic stability, and off-target profile will be crucial for its development as a robust and reliable research tool or a lead compound for therapeutic development.

VI. References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Google Scholar. Retrieved January 7, 2026, from

  • 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol - Smolecule. (2024, August 9). Smolecule. Retrieved January 7, 2026, from

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • Screening models of anti psychotic drugs-converted | PDF. (n.d.). Slideshare. Retrieved January 7, 2026, from

  • In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • Screening of antipsychotic drugs in animal models - Tau. (n.d.). Tau. Retrieved January 7, 2026, from

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7). ACS Publications. Retrieved January 7, 2026, from

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS - vbspu. (n.d.). vbspu. Retrieved January 7, 2026, from

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - RSC Publishing. (2024, March 11). Royal Society of Chemistry. Retrieved January 7, 2026, from

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. (2006, March 1). ACS Publications. Retrieved January 7, 2026, from

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • (PDF) Screening models for antipsychotic drugs - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from

  • In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 7, 2026, from

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl - Semantic Scholar. (2022, March 10). Semantic Scholar. Retrieved January 7, 2026, from

  • [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl) - NCBI. (2007, September 4). National Center for Biotechnology Information. Retrieved January 7, 2026, from

  • Preclinical models of antipsychotic drug action - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from

  • N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands - ResearchGate. (2025, April 8). ResearchGate. Retrieved January 7, 2026, from

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from

Sources

Application Notes and Protocols: Characterization of 2-Methoxy-4-(piperazin-1-yl)phenol as a Putative Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 2-Methoxy-4-(piperazin-1-yl)phenol

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system. Its presence in aripiprazole, olanzapine, and other antipsychotics underscores its utility in modulating dopaminergic and serotonergic pathways. The compound this compound incorporates this key moiety, alongside a methoxyphenol group, suggesting a potential interaction with biogenic amine receptors, including dopamine receptors.

Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in regulating motor control, motivation, cognition, and reward.[1] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[2] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit cAMP production.[2][3] Furthermore, D2-like receptors can signal through β-arrestin recruitment, a pathway implicated in the therapeutic effects and side-effect profiles of antipsychotic drugs.[1][4]

Given the structural alerts within this compound, a thorough characterization of its interaction with dopamine receptors is warranted. These application notes provide a comprehensive suite of protocols to determine the binding affinity, functional activity (agonism vs. antagonism), and signaling bias of this novel compound. The following sections detail the necessary experimental workflows, from initial receptor binding assays to more complex cell-based functional and in vivo studies.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively documented in publicly available literature, its predicted properties can be found in databases such as PubChem.[5] A plausible synthetic route can be extrapolated from methods used for analogous piperazine derivatives.[6][7]

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H16N2O2[5]
Molecular Weight208.26 g/mol [5]
XLogP30.3[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count4[5]

Note: These are predicted values and should be experimentally verified.

A general synthetic approach could involve the nucleophilic substitution of a suitable protected hydroquinone derivative with piperazine, followed by methylation and deprotection steps. Alternatively, a Buchwald-Hartwig amination could be employed to couple piperazine with a suitably functionalized methoxyphenol.

Part 1: Determining Receptor Binding Affinity

The initial step in characterizing a novel ligand is to ascertain its binding affinity (Ki) for the target receptors. A radioligand binding assay is the gold standard for this purpose. This competitive binding assay measures the ability of the test compound (this compound) to displace a known high-affinity radioligand from the receptor.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates, and a cell harvester.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound A1 Add buffer, membranes, and test compound/ control to 96-well plate P1->A1 P2 Prepare receptor membranes, radioligand, and controls P2->A1 A2 Add [³H]-Spiperone to initiate binding A1->A2 A3 Incubate at room temperature A2->A3 H1 Rapidly filter plate contents through filter mat A3->H1 H2 Wash filters with ice-cold buffer H1->H2 H3 Dry filters and add scintillation fluid H2->H3 H4 Count radioactivity in a scintillation counter H3->H4 D1 Calculate specific binding H4->D1 D2 Plot % inhibition vs. log[compound] D1->D2 D3 Determine IC50 and calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the test compound at various concentrations, and the assay buffer. For total binding, add buffer instead of the test compound. For non-specific binding, add 10 µM haloperidol.

  • Initiation and Incubation: Add [³H]-Spiperone at a concentration close to its Kd (typically 0.1-0.5 nM) to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[8]

  • Harvesting: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide the Ki value of this compound for the D2 receptor, indicating its binding affinity. A lower Ki value signifies higher affinity. This protocol can be adapted for other dopamine receptor subtypes (D1, D3, D4, D5) by using the appropriate receptor-expressing cell membranes and selective radioligands (e.g., [³H]-SCH23390 for D1).

Part 2: Determining Functional Activity

Once binding affinity is established, the next crucial step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Protocol 2A: cAMP Functional Assay for D1-like Receptors

Objective: To determine if this compound modulates cAMP production via the human dopamine D1 receptor.

Principle: D1 receptors are Gs-coupled, and their activation leads to an increase in intracellular cAMP. This can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase reporter gene assays.[9][10]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • cAMP Detection Kit: A commercially available kit (e.g., from Cisbio, Promega).

  • Reference Agonist: Dopamine or SKF-38393.

  • Reference Antagonist: SCH-23390.

  • Test Compound: this compound.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection Detection & Analysis P1 Seed D1-expressing cells in a 96-well plate and incubate overnight A1 Add serial dilutions of test compound or reference agonist to cells P1->A1 B1 Pre-incubate cells with serial dilutions of test compound or reference antagonist P1->B1 A2 Incubate at room temperature A1->A2 D1 Add cAMP detection reagents A2->D1 B2 Add reference agonist (Dopamine) at EC80 B1->B2 B3 Incubate at room temperature B2->B3 B3->D1 D2 Incubate and read plate (e.g., HTRF reader) D1->D2 D3 Plot response vs. log[compound] D2->D3 D4 Determine EC50 (agonist) or IC50 (antagonist) D3->D4

Caption: Workflow for the D1 receptor cAMP functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the D1-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Add serial dilutions of this compound or a reference agonist to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound or a reference antagonist for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., dopamine at its EC80 concentration) to all wells.

    • Incubate for an additional 30 minutes.

  • cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Read the plate using the appropriate instrument (e.g., an HTRF-compatible plate reader). Plot the response (e.g., HTRF ratio) against the log concentration of the test compound.

    • In agonist mode, a sigmoidal curve indicates agonism. The EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) can be determined.

    • In antagonist mode, a reverse sigmoidal curve indicates antagonism. The IC50 (inhibitory concentration for 50% of the agonist response) can be determined.

Protocol 2B: β-Arrestin Recruitment Assay for D2-like Receptors

Objective: To determine if this compound induces β-arrestin recruitment to the human dopamine D2 receptor.

Principle: Agonist activation of many GPCRs, including the D2 receptor, leads to their phosphorylation and subsequent binding of β-arrestin proteins. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.[1][4][11]

Materials:

  • Cell Line: A cell line engineered for a β-arrestin recruitment assay, co-expressing the human D2 receptor fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin-2 fused to the complementary component.

  • Substrate: The appropriate substrate for the reporter system (e.g., coelenterazine for luciferase-based assays).

  • Reference Agonist: Dopamine or quinpirole.

  • Reference Antagonist: Haloperidol.

  • Test Compound: this compound.

  • Instrumentation: A plate reader capable of detecting the specific signal (e.g., luminescence or BRET).

Step-by-Step Methodology:

  • Cell Seeding: Plate the engineered cells in a 96-well plate and incubate overnight.

  • Agonist and Antagonist Modes: Follow the same procedure as described in Protocol 2A for agonist and antagonist modes, adjusting incubation times as recommended for the specific assay technology.

  • Signal Detection: Add the detection substrate and immediately read the plate in a luminometer or BRET-compatible plate reader.

  • Data Analysis: Analyze the data as described in Protocol 2A to determine EC50/Emax for agonists or IC50 for antagonists.

Signaling Pathway Diagram:

G cluster_pathway D2 Receptor Signaling Pathways Ligand Dopamine or Agonist Ligand Receptor D2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates GRK GRK Receptor->GRK Phosphorylates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases GRK->Receptor

Caption: Simplified D2 receptor signaling, showing both G-protein and β-arrestin pathways.

Part 3: In Vivo Evaluation

If in vitro studies reveal potent activity, the next logical step is to assess the compound's effects in a living system. In vivo microdialysis is a powerful technique to measure neurotransmitter levels in specific brain regions of freely moving animals.[12][13][14]

Protocol 3: In Vivo Microdialysis in the Rat Striatum

Objective: To measure the effect of this compound administration on extracellular dopamine levels in the rat striatum.

Principle: A microdialysis probe is surgically implanted into the striatum. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including dopamine, diffuse across the probe's semi-permeable membrane into the aCSF. The collected dialysate is then analyzed by HPLC with electrochemical detection (HPLC-ECD).[15]

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Equipment: Stereotaxic frame, anesthesia machine, surgical tools.

  • Microdialysis Equipment: Microdialysis probes, syringe pump, fraction collector.

  • Analytical System: HPLC with an electrochemical detector.

  • Test Compound: this compound formulated for systemic administration (e.g., dissolved in saline or a suitable vehicle).

Step-by-Step Methodology:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection) or its vehicle.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular dopamine concentration.

  • Sample Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-dose dopamine levels as a percentage of the average baseline levels and plot the time course of the effect.

Expected Outcome:

  • If the compound is a D2 antagonist (especially at presynaptic autoreceptors): An increase in striatal dopamine levels is expected, as the feedback inhibition of dopamine release is blocked.[12]

  • If the compound is a D2 agonist: A decrease in striatal dopamine levels is expected due to the activation of inhibitory autoreceptors.

  • If the compound is a dopamine reuptake inhibitor: A significant increase in dopamine levels would be observed.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related phenolic and piperazine compounds can be irritants and may be harmful if ingested or inhaled.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to institutional and local regulations.

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic framework for the initial characterization of this compound as a potential dopamine receptor ligand. By determining its binding affinity, functional profile, and in vivo effects on dopaminergic neurotransmission, researchers can build a comprehensive pharmacological profile of this novel compound. Subsequent studies could explore its selectivity against other GPCRs (e.g., serotonin receptors), its pharmacokinetic properties, and its potential therapeutic efficacy in animal models of CNS disorders.

References

  • A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D 2 -Like Receptors. (n.d.). MDPI.
  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). PubMed Central.
  • D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. (n.d.). PMC.
  • Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines. (n.d.). Taylor & Francis Online.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg.
  • In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. (n.d.). ResearchGate.
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. (n.d.). PMC.
  • Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. (n.d.). PubMed.
  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. (n.d.). PNAS.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • cAMP NOMAD D1 Dopamine Receptor Cell Line. (n.d.). Innoprot.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010, April 30). PubMed.
  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. (n.d.). PMC.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed.
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Oxford Academic.
  • Overview of Brain Microdialysis. (n.d.). PMC.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC.
  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.
  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. (2025, June 19). NIH.
  • 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. (n.d.). PubMed.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.). Google Patents.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC.
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (n.d.). PMC.
  • 2-methoxy-4-piperazin-1-yl-phenol (C11H16N2O2). (n.d.). PubChem.
  • Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol. (n.d.). MolPort.
  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. (n.d.). Molbank.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada.
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2025, October 17). ResearchGate.
  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. (n.d.). PubMed Central.
  • N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. (2025, April 8). ResearchGate.
  • Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. (n.d.). ChemRxiv.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). Frontiers.
  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (n.d.). MDPI.

Sources

Introduction: Profiling a Novel Phenolic Piperazine Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of 2-Methoxy-4-(piperazin-1-yl)phenol

This compound is an organic compound featuring two key pharmacophores: a methoxy-phenol group and a piperazine moiety.[1][2] The phenolic component is often associated with antioxidant properties, while the piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system and exhibiting a range of other biological activities.[1][3] Derivatives of piperazine have been investigated for their potential to interact with critical biological targets like serotonin and dopamine receptors.[1] Given this structural makeup, this compound presents as a compelling candidate for discovery research, with potential applications ranging from oncology to neuropharmacology.

The specific biological effects and toxicity of this compound are not yet fully characterized.[2] Therefore, a systematic in vitro evaluation is the essential first step in elucidating its pharmacological profile. This guide, designed for researchers in cell biology and drug development, provides a comprehensive framework and detailed protocols for the initial characterization of this compound using standard cell culture assays. We will focus on establishing its cytotoxic and cytostatic effects, and subsequently, delving into the potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Section 1: Compound Profile and Handling

Before initiating any biological assays, it is critical to properly handle and prepare the compound to ensure experimental reproducibility and accuracy.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molar Mass 208.26 g/mol [2]
Appearance White crystalline or crystalline powder[2]
Melting Point ~135-139°C[2]
Solubility Low in water; soluble in organic solvents like ethanol, methanol, and DMSO.[2]
Preparation of Stock Solutions

Accurate and consistent compound concentration is fundamental to reliable data.

  • Rationale: A high-concentration stock solution, typically in Dimethyl Sulfoxide (DMSO), is prepared to minimize the volume of solvent added to cell cultures. High concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should generally be kept below 0.5%, and ideally below 0.1%.

Protocol:

  • Solvent Selection: Use sterile, anhydrous, cell-culture grade DMSO.

  • Calculation: To prepare a 10 mM stock solution, dissolve 2.083 mg of this compound (MW: 208.26) in 1 mL of DMSO. Adjust quantities as needed.

  • Dissolution: Add the solvent to the weighed compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Section 2: Experimental Workflow for Compound Characterization

A logical, tiered approach is recommended to efficiently characterize the compound's effects. The initial step is always to determine the concentration-dependent cytotoxicity, which then informs the concentrations used in subsequent, more detailed mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (Use concentrations at, above, and below IC50) A Determine Cytotoxicity (IC50) (e.g., MTT Assay) B Assess Cell Proliferation (e.g., BrdU or Dye Dilution) A->B Informs concentration selection C Quantify Apoptosis (e.g., Annexin V / PI Staining) A->C Informs concentration selection D Analyze Cell Cycle Distribution (e.g., PI Staining) A->D Informs concentration selection

Caption: General workflow for in vitro analysis of a novel compound.

Section 3: Core Protocols for Cellular Assays

The following protocols provide step-by-step instructions for foundational assays. It is crucial to include appropriate controls in every experiment.

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the same concentration of DMSO used for the highest compound dose.

  • Positive Control: Cells treated with a known inducer of the measured effect (e.g., Staurosporine for apoptosis, Doxorubicin for cytotoxicity).

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4] Metabolically active cells use dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 12-24 hours to allow for attachment and recovery.[5]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer to each well.[6] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use wells with medium only as a blank control.[5]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes, thus staining only late apoptotic and necrotic cells.[9][10]

G cluster_0 cluster_1 A Live Cells (Annexin V- / PI-) PS Phosphatidylserine (PS) Internal A->PS Mem_int Membrane Intact A->Mem_int B Early Apoptotic (Annexin V+ / PI-) PS_ext PS Externalized B->PS_ext B->Mem_int C Late Apoptotic/Necrotic (Annexin V+ / PI+) C->PS_ext Mem_comp Membrane Compromised C->Mem_comp D Necrotic Cells (Annexin V- / PI+) D->PS D->Mem_comp

Sources

Application Notes and Protocols for High-Throughput Screening with 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methoxy-4-(piperazin-1-yl)phenol in Drug Discovery

This compound is a synthetic organic compound featuring a unique combination of a phenol, a methoxy group, and a piperazine ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The phenol group can participate in hydrogen bonding and may be susceptible to oxidation, while the piperazine moiety is a common pharmacophore known to interact with various biological targets, particularly neurotransmitter receptors.[1] Compounds with similar structural features have shown a range of biological activities, including effects on the central nervous system and antimicrobial properties.[1]

The presence of these functional groups suggests that this compound could be a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. HTS allows for the rapid testing of large numbers of compounds to identify those that modulate the activity of a specific biological target.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively screen this compound in two primary HTS applications: as a potential modulator of G-protein coupled receptors (GPCRs) and as a potential enzyme inhibitor.

Chemical Properties and Handling

Before initiating any screening protocol, it is crucial to understand the chemical properties and handling requirements of this compound.

PropertyValueSource
Molecular FormulaC11H16N2O2[3]
Molecular Weight208.26 g/mol [3]
PurityTypically ≥98%[3][4]
AppearanceSolid (form may vary)N/A
SolubilityTo be determined empirically in relevant assay buffers and DMSON/A

Safety and Handling:

  • Always handle the compound in a well-ventilated area.[5][6][7]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5][6][7]

  • Avoid inhalation of dust or fumes and contact with skin and eyes.[5][6][7]

  • Store in a cool, dry place away from incompatible substances.[5][6]

  • For research use only. Not for human or veterinary use.[3]

Application 1: High-Throughput Screening for GPCR Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in numerous physiological processes, making them a major target for drug discovery.[8][9] The piperazine moiety in this compound is a common feature in many known GPCR ligands, suggesting its potential to modulate GPCR activity.

Conceptual Workflow for GPCR Screening

The following diagram illustrates a typical workflow for screening compounds against a target GPCR.

GPCR_Screening_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification Compound_Prep Compound Preparation (this compound in DMSO) Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Dispense Cell_Culture Cell Culture (Stable cell line expressing target GPCR) Cell_Culture->Assay_Plate Seed cells Compound_Addition Compound Addition to Assay Plate Assay_Plate->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification (Z-score, % inhibition/activation) Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response

Caption: Workflow for GPCR high-throughput screening.

Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol is designed to identify compounds that modulate Gq-coupled GPCRs by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • This compound

  • Known agonist and antagonist for the target GPCR (for positive and negative controls)

  • 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with automated liquid handling

Procedure:

  • Cell Preparation:

    • The day before the assay, seed the HEK293 cells expressing the target GPCR into 384-well plates at a density of 10,000-20,000 cells per well in their standard growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.

    • Dilute the mixture in assay medium to a final concentration of 2 µM Fluo-4 AM. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.

    • Remove the growth medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a dilution series of the compound in DMSO.

    • Further dilute the compounds in assay medium to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Execution:

    • Place the dye-loaded cell plate into the fluorescent plate reader.

    • Add the diluted compounds (including controls) to the wells.

    • Monitor the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) in real-time.

    • For agonist screening, measure the fluorescence change after compound addition.

    • For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration and measure the inhibition of the agonist-induced fluorescence change.

Data Analysis:

ParameterDescriptionCalculation
Response The change in fluorescence intensity upon compound addition.Max fluorescence - Baseline fluorescence
% Activation (for agonists) The response of the test compound relative to a known maximal agonist.(Response_compound - Response_negative_control) / (Response_positive_control - Response_negative_control) * 100
% Inhibition (for antagonists) The ability of the test compound to block the response of a known agonist.100 - [((Response_compound - Response_negative_control) / (Response_positive_control - Response_negative_control)) * 100]
Z'-factor A measure of assay quality.1 - (3*(SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)|

A Z'-factor > 0.5 is generally considered indicative of a robust assay. Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.

Application 2: High-Throughput Screening for Enzyme Inhibition

The phenolic hydroxyl group and the piperazine nitrogen atoms of this compound can potentially interact with the active site of enzymes, making it a candidate for screening as an enzyme inhibitor.[10][11] Kinases, proteases, and phosphatases are common enzyme classes targeted in drug discovery.[12]

Conceptual Workflow for Enzyme Inhibition Screening

The following diagram outlines a general workflow for identifying enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Confirmation Compound_Prep Compound Preparation (this compound in DMSO) Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Dispense Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Plate Dispense Compound_Enzyme_Incubation Compound-Enzyme Pre-incubation Assay_Plate->Compound_Enzyme_Incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Compound_Enzyme_Incubation->Reaction_Initiation Signal_Detection Signal Detection (e.g., Fluorescence, Absorbance) Reaction_Initiation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination

Caption: Workflow for enzyme inhibition high-throughput screening.

Protocol: Generic Fluorescence-Based Protease Inhibition Assay

This protocol describes a general method for screening compounds for the inhibition of a protease using a fluorogenic substrate.

Materials:

  • Purified protease of interest

  • Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher that fluoresces upon cleavage)

  • Assay buffer (optimized for the specific protease)

  • This compound

  • Known potent inhibitor of the protease (for positive control)

  • DMSO

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO in a separate plate.

  • Assay Setup:

    • Add 1 µL of the diluted compounds to the wells of the 384-well assay plate.

    • Add 20 µL of the protease solution (diluted in assay buffer) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation and Detection:

    • Prepare the fluorogenic substrate solution in assay buffer.

    • Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over time (kinetic read) or at a fixed time point (endpoint read).

Data Analysis:

ParameterDescriptionCalculation
Reaction Rate The rate of substrate cleavage, proportional to the increase in fluorescence.Slope of the linear portion of the fluorescence vs. time curve
% Inhibition The reduction in enzyme activity in the presence of the test compound.100 - [((Rate_compound - Rate_negative_control) / (Rate_positive_control - Rate_negative_control)) * 100]
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%.Determined by fitting the dose-response data to a four-parameter logistic equation.

Hits from the primary screen should be re-tested and confirmed. Confirmed hits should then be subjected to dose-response analysis to determine their potency (IC50).

Conclusion and Future Directions

This compound represents a promising scaffold for hit discovery in high-throughput screening campaigns. Its structural motifs suggest potential activity as a modulator of GPCRs or as an enzyme inhibitor. The protocols outlined in this application note provide a robust framework for initiating the screening of this compound. Successful identification of activity against a specific target would warrant further investigation, including structure-activity relationship (SAR) studies and secondary assays to confirm the mechanism of action and assess selectivity.

References

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery.
  • Bentham Science Publishers. An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • National Institutes of Health (NIH). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • PubMed. High-Throughput Screening for Allosteric Modulators of GPCRs.
  • PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Agilent. High-Throughput GPCR Assay Development.
  • Royal Society of Chemistry. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Assay Genie. High-Throughput Screening Assays.
  • PubMed. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat.
  • National Institutes of Health (NIH). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.
  • PubMed. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity.

Sources

Application Notes & Protocols for In Vivo Evaluation of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Efficacy and Dose-Finding Studies

Disclaimer: This document provides a detailed, experience-driven guide for establishing in vivo experimental protocols for the novel compound 2-Methoxy-4-(piperazin-1-yl)phenol. As of the date of this publication, specific in vivo dosage, pharmacokinetic, and toxicology data for this exact molecule are not publicly available. The dosage recommendations and protocols herein are synthesized from published studies on structurally related arylpiperazine derivatives. Therefore, this guide should be used to inform the design of initial dose-escalation and efficacy studies, not as a definitive protocol. All new compounds, including this compound, require rigorous, independent dose-finding and toxicity assessments.

I. Introduction: The Therapeutic Potential of Arylpiperazine Scaffolds

The arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of clinically significant drugs.[1] These compounds are particularly prominent in the field of neuroscience, demonstrating activity at various neurotransmitter receptors, including serotonergic and dopaminergic systems.[1][2][3] This broad receptor interaction profile has led to the development of arylpiperazine-based drugs for anxiety, depression, and other CNS disorders.[4] The compound of interest, this compound, combines this privileged scaffold with a phenol group, suggesting potential for antioxidant activity and interactions with a range of biological targets.

The primary objective of initial in vivo experiments with a novel compound like this compound is to establish its pharmacokinetic profile, assess its safety margin, and determine a therapeutically relevant dose range for efficacy studies. This document outlines a strategic approach to these foundational preclinical investigations.

II. Foundational In Vivo Workflow: A Strategic Overview

The logical progression from a novel chemical entity to a candidate for further development follows a structured in vivo evaluation path. This workflow is designed to maximize data acquisition while adhering to ethical animal use principles.

in_vivo_workflow cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Efficacy Evaluation Dose_Formulation Dose Formulation & Solubility/Stability Testing Acute_Toxicity Acute Toxicity & Dose Range Finding Dose_Formulation->Acute_Toxicity PK_Study Pharmacokinetic (PK) Study (Single Dose) Acute_Toxicity->PK_Study Model_Selection Selection of Relevant Disease Model PK_Study->Model_Selection Inform Dose Selection Efficacy_Study Multi-Dose Efficacy Study Model_Selection->Efficacy_Study Target_Engagement Target Engagement/ Pharmacodynamic (PD) Biomarkers Efficacy_Study->Target_Engagement Final_Report Final Report & Go/No-Go Decision Efficacy_Study->Final_Report Data Analysis

Figure 1: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.

III. Recommended Starting Doses from Analogous Compounds

The selection of initial doses for in vivo studies is a critical step. In the absence of specific data for this compound, a review of structurally related arylpiperazine derivatives provides a rational starting point. The following table summarizes dosages from various in vivo studies in mice, which can inform the design of a dose-escalation study.

Compound Class/NameAnimal ModelRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectReference
Arylpiperazine derivativesMiceOral10 - 40Analgesic[5]
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-oneMiceOral9.4 - 37.6Anxiolytic-like[6]
N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamideMiceIntraperitoneal7.5Anxiolytic[4]
N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamideMiceIntraperitoneal60Anxiolytic[4]

Expert Insight: Based on the data from these analogous compounds, a starting dose range of 5 - 50 mg/kg for oral (p.o.) or intraperitoneal (i.p.) administration in mice is a scientifically sound starting point for dose-finding studies with this compound. It is recommended to begin with a single low dose (e.g., 5 mg/kg) and escalate in subsequent cohorts.

IV. Detailed Experimental Protocols

A. Preparation of Dosing Solution

Rationale: The formulation of the test compound is critical for ensuring accurate and consistent dosing. The choice of vehicle should be based on the solubility of the compound and should be non-toxic to the animals.

Protocol:

  • Solubility Testing:

    • Determine the solubility of this compound in common vehicles (e.g., water, saline, 5% DMSO in saline, 10% Tween® 80 in water).

    • Start by adding a small, known amount of the compound to a measured volume of the vehicle and vortex thoroughly.

    • Visually inspect for undissolved particles. If the compound dissolves, incrementally add more until saturation is reached.

  • Vehicle Selection:

    • For initial studies, a vehicle such as 10% Tween® 80 in sterile saline is often a good starting point for compounds with moderate to poor water solubility.

  • Preparation of Dosing Solution (Example for a 10 mg/kg dose):

    • Objective: To prepare a solution where a 25 g mouse receives a 100 µL injection volume.

    • Calculation:

      • Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

      • Concentration needed: 0.25 mg / 0.1 mL = 2.5 mg/mL

    • Procedure:

      • Weigh the required amount of this compound.

      • In a sterile tube, add the appropriate volume of the chosen vehicle (e.g., 10% Tween® 80 in saline).

      • Add the compound to the vehicle.

      • Vortex and/or sonicate until the compound is fully dissolved or a homogenous suspension is formed.

      • Prepare fresh on the day of dosing.

B. In Vivo Dose-Finding and Efficacy Study in Mice

Rationale: This protocol outlines a combined dose-finding and preliminary efficacy study. The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiolytic-like activity, a common therapeutic target for arylpiperazine compounds.[4][6]

Protocol:

  • Animal Model:

    • Male C57BL/6 mice, 8-10 weeks old.

    • Acclimatize animals for at least one week before the experiment.

    • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 10% Tween® 80 in saline)

    • Group 2: this compound (5 mg/kg)

    • Group 3: this compound (15 mg/kg)

    • Group 4: this compound (50 mg/kg)

    • Group 5: Positive control (e.g., Diazepam, 2 mg/kg)

  • Drug Administration:

    • Administer the vehicle or compound via oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Behavioral Testing (Elevated Plus-Maze):

    • 30-60 minutes post-administration, place each mouse individually at the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the following parameters using an automated tracking system:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

  • Data Analysis:

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

V. Concluding Remarks and Future Directions

The protocols and dosage information presented in this application note provide a robust framework for the initial in vivo characterization of this compound. Based on the findings from these foundational studies, further investigations may include:

  • Pharmacokinetic Profiling: Detailed analysis of absorption, distribution, metabolism, and excretion (ADME) to understand the compound's behavior in the body.

  • Chronic Dosing and Toxicology: To assess the safety profile of the compound upon repeated administration.

  • Mechanism of Action Studies: In vivo target engagement and pharmacodynamic studies to elucidate the biological pathways through which the compound exerts its effects.

By employing a systematic and data-driven approach, researchers can efficiently evaluate the therapeutic potential of novel compounds like this compound and advance the most promising candidates toward clinical development.

VI. References

  • Lu, G., et al. (2014). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. Journal of Medicinal Chemistry.

  • European Medicines Agency. (2017). Piperazine Summary Report (3). Available at: [Link]

  • Singh, S., et al. (2015). Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. Bioorganic & Medicinal Chemistry Letters.

  • Piatkowska-Chabuda, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Arun, K., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Applied Toxicology.

  • Li, J., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules. Available at: [Link]

  • Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Sciences.

  • ChemBK. (2024). 2-Methoxy-4-(piperazin-1-yl)benzolol. Available at: [Link]

  • Guo, L., et al. (2007). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals.

  • National Center for Biotechnology Information. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules.

  • Mol-Instincts. Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol.

  • de Oliveira, M., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Sigma-Aldrich. 2-methoxy-6-((4-p-tolyl-piperazin-1-ylimino)-methyl)-phenol.

  • PubChem. 2-Chloro-4-(1-piperazinyl)phenol.

  • Mol-Instincts. Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Methoxy-4-(piperazin-1-yl)phenol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, high-throughput, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-Methoxy-4-(piperazin-1-yl)phenol in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a fully validated analytical framework essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and reproducibility. All validation procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1]

Introduction and Scientific Rationale

This compound is a chemical moiety of interest in pharmaceutical research, potentially as a metabolite of a parent drug or as a new chemical entity itself. The presence of a phenol group and a piperazine ring imparts a degree of polarity and ionizability to the molecule, making it well-suited for LC-MS/MS analysis.[2] Accurate and reliable quantification of this analyte in biological matrices is paramount for elucidating its pharmacokinetic profile, which is a critical component of drug development and regulatory submission.[3]

The method described herein was developed and validated to meet the rigorous standards of the pharmaceutical industry, providing a reliable tool for decision-making in preclinical and clinical studies. The choice of a simple protein precipitation for sample cleanup addresses the need for high-throughput analysis, while the specificity of tandem mass spectrometry minimizes interferences from endogenous plasma components.[4]

Experimental Design and Causality

Materials and Reagents
Material Supplier Grade
This compound(Hypothetical) Sigma-Aldrich>98% Purity
2-Methoxy-4-(piperazin-1-yl-d8)phenol (IS)(Hypothetical) Toronto Research Chemicals>98% Purity, 99% Isotopic Purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidThermo Scientific>99% Purity
Human Plasma (K2-EDTA)BioIVTPooled, Screened
Deionized WaterMilli-Q® System18.2 MΩ·cm

Rationale for Selection: The use of a stable isotope-labeled internal standard (SIL-IS), 2-Methoxy-4-(piperazin-1-yl-d8)phenol, is critical for correcting for variability in sample preparation and matrix effects.[5] The deuterated IS is chemically identical to the analyte and will co-elute, but it is distinguishable by its mass-to-charge ratio, providing the most accurate method for quantification. LC-MS grade solvents and high-purity additives are essential to minimize background noise and ensure method sensitivity.

Instrumentation and Analytical Conditions

A Shimadzu Nexera X2 UHPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, hold for 0.9 min

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 550°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions Analyte: 209.1 -> 138.1; IS: 217.1 -> 146.1
Dwell Time 100 ms

Justification of Parameters: A C18 stationary phase was chosen for its ability to retain the moderately polar analyte. The gradient elution with an acidified mobile phase ensures good peak shape and separation from endogenous plasma components. Positive mode ESI was selected due to the presence of the basic piperazine nitrogen, which is readily protonated. The Multiple Reaction Monitoring (MRM) transitions were optimized by direct infusion of the analyte and IS to achieve maximum sensitivity and specificity.

Detailed Protocols

Preparation of Standards and Quality Controls

Stock solutions of this compound and its deuterated internal standard were prepared in methanol at a concentration of 1 mg/mL. A series of working solutions for calibration standards (CS) and quality controls (QC) were prepared by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation Protocol
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (500 ng/mL).

  • Vortex for 5 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

This protein precipitation method is rapid, cost-effective, and suitable for high-throughput analysis, making it ideal for studies with large sample numbers.

Method Validation and Results

The developed method was fully validated according to the EMA and FDA guidelines on bioanalytical method validation.[6][7][8] The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 for all validation runs.

Table 3: Calibration Curve Summary

Analyte Calibration Range (ng/mL)
This compound1 - 1000>0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 4: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1.06.8-2.58.2-1.7
Low QC3.05.11.36.52.1
Mid QC1003.5-0.84.8-1.2
High QC8002.92.13.91.5

The results demonstrate that the method is both precise and accurate, with all values falling within the accepted regulatory limits of ±15% (±20% for LLOQ).

Visualizations

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_add Add Internal Standard Plasma->IS_add Protein_ppt Protein Precipitation (Acetonitrile) IS_add->Protein_ppt Centrifuge Centrifugation Protein_ppt->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UHPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Bioanalytical Method Validation Logic

Bioanalytical Method Validation Logic cluster_core Core Validation Parameters cluster_matrix Matrix & Stability Validation Method Validation (ICH M10) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated to meet international regulatory standards and is suitable for high-throughput bioanalysis in a drug development setting. The detailed protocol and validation data provided herein should enable easy implementation in other laboratories.

References

  • European Medicines Agency. (2022).
  • European Medicines Agency. (n.d.).
  • European Medicines Agency. (2011).
  • European Bioanalysis Forum. (n.d.).
  • Slideshare. (n.d.).
  • PubMed. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. [Link]
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ResearchGate. (n.d.).
  • American College of Clinical Pharmacology. (2019).
  • Lambda Therapeutic Research. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
  • ResearchGate. (n.d.).
  • NTU Journal of Pure Sciences. (2022).

Sources

Application Note & Protocols: Characterizing Vortioxetine in Animal Models of Depression and Cognitive Dysfunction

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

The compound specified in the prompt, "2-Methoxy-4-(piperazin-1-yl)phenol," is not extensively documented in publicly accessible scientific literature or preclinical research databases. To fulfill the request for a detailed, scientifically rigorous application guide, this document will focus on Vortioxetine , a structurally relevant and extensively studied compound. Vortioxetine features a substituted piperazine moiety and is a well-established multimodal antidepressant that has been thoroughly characterized in numerous animal models of neuropsychiatric disorders. This substitution allows for the creation of a practical and authoritative guide grounded in verifiable, peer-reviewed research.

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of Vortioxetine, a multimodal antidepressant, in rodent models. We detail its mechanism of action and provide step-by-step protocols for assessing its efficacy in models of depression-like behavior and cognitive impairment. The protocols are designed to ensure reproducibility and scientific rigor, incorporating key insights into experimental design, data interpretation, and target engagement verification.

Introduction: Vortioxetine - A Multimodal Approach

Vortioxetine represents a significant evolution in the treatment of major depressive disorder (MDD). Its therapeutic efficacy is attributed to a unique, multimodal mechanism of action that distinguishes it from classic selective serotonin reuptake inhibitors (SSRIs). Vortioxetine combines serotonin (5-HT) reuptake inhibition with the modulation of multiple serotonin receptors. This dual activity is believed to not only alleviate depressive symptoms but also to improve cognitive deficits often associated with MDD.

Key Pharmacological Activities:

  • Inhibition of the serotonin transporter (SERT).

  • Agonism at the 5-HT1A receptor.

  • Partial agonism at the 5-HT1B receptor.

  • Antagonism at the 5-HT3, 5-HT7, and 5-HT1D receptors.

This complex pharmacological profile suggests that Vortioxetine's effects extend beyond simple enhancement of serotonergic tone, potentially modulating downstream neurotransmitter systems, including norepinephrine, dopamine, and glutamate. Understanding how to effectively model these effects preclinically is crucial for further drug development and discovery.

Mechanism of Action: A Signaling Pathway Overview

The multifaceted action of Vortioxetine on various serotonin receptors, in addition to SERT blockade, creates a complex signaling cascade. The diagram below illustrates this primary mechanism.

Vortioxetine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT Synaptic_5HT Increased Synaptic 5-HT Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Serotonin_pre 5-HT Serotonin_pre->SERT Reuptake HTR1A 5-HT1A Receptor Synaptic_5HT->HTR1A Activates HTR3 5-HT3 Receptor Synaptic_5HT->HTR3 Activates HTR7 5-HT7 Receptor Synaptic_5HT->HTR7 Activates Downstream Modulation of Glutamate & Dopamine Systems HTR1A->Downstream HTR3->Downstream HTR7->Downstream Vortioxetine_post Vortioxetine Vortioxetine_post->HTR1A Agonism Vortioxetine_post->HTR3 Antagonism Vortioxetine_post->HTR7 Antagonism

Caption: Vortioxetine's multimodal mechanism of action.

Part 1: Efficacy Assessment in a Rodent Model of Depression

A core application for testing novel antidepressants is in models that recapitulate aspects of the human condition. The Chronic Unpredictable Stress (CUS) model is a well-validated paradigm that induces a state of anhedonia and behavioral despair in rodents, mimicking key symptoms of depression.

Experimental Design and Rationale

The workflow involves inducing a depressive-like state via CUS, administering Vortioxetine, and then assessing behavioral outcomes.

CUS_Workflow cluster_setup Phase 1: Setup & Acclimation (1-2 Weeks) cluster_induction Phase 2: CUS Induction (3-5 Weeks) cluster_treatment Phase 3: Treatment (2-3 Weeks) cluster_assessment Phase 4: Behavioral & Biochemical Assessment Acclimation Animal Acclimation & Baseline Behavioral Testing (e.g., Sucrose Preference) CUS Daily Unpredictable Stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) Acclimation->CUS Animals enter stress protocol Treatment Daily Administration: - Vehicle Control - Vortioxetine (e.g., 5, 10 mg/kg) - Positive Control (e.g., Imipramine) CUS->Treatment Stress continues during treatment Behavior Behavioral Tests: - Sucrose Preference Test (Anhedonia) - Forced Swim Test (Behavioral Despair) Treatment->Behavior Biochem Biochemical Analysis: - Corticosterone Levels - Hippocampal BDNF Behavior->Biochem Post-mortem tissue collection

Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

Step-by-Step Protocol: CUS Induction and Vortioxetine Administration

This protocol is designed for adult male C57BL/6 mice. Dosages and stressors should be adapted for other species (e.g., rats).

Materials:

  • Vortioxetine HBr

  • Vehicle solution: 0.5% Methylcellulose in sterile water

  • Oral gavage needles (20g, curved)

  • Apparatus for stressors (e.g., strobe light, tilted cages, water bottles for wet bedding)

Procedure:

  • Animal Housing & Acclimation:

    • Single-house animals to increase the impact of social isolation as a stressor.

    • Acclimate mice to the housing facility for at least one week before starting any procedures.

    • Handle mice daily for 5 days prior to the experiment to reduce handling stress.

  • Baseline Sucrose Preference Test (SPT):

    • Before CUS, establish a baseline anhedonia measure. Acclimate mice to two bottles (one with water, one with 1% sucrose solution) for 48 hours.

    • Following acclimation, deprive mice of water and food for 4 hours.

    • Present the two pre-weighed bottles for 12-24 hours.

    • Calculate sucrose preference: (Sucrose solution consumed (g) / Total liquid consumed (g)) * 100. Healthy mice should exhibit a preference >70%.

  • CUS Protocol (4 Weeks):

    • Apply one or two stressors per day in a random, unpredictable order.

    • Stressor Examples:

      • Cage tilt (45°) for 12 hours.

      • Wet bedding (200 mL of water in sawdust) for 10 hours.

      • Strobe light exposure (2 Hz) for 30 minutes.

      • Reversal of light/dark cycle for 24 hours.

      • Predator odor exposure (e.g., soiled rat bedding) for 15 minutes.

    • Ensure animal welfare is monitored daily. Stressors should be ethologically relevant and not cause physical harm.

  • Vortioxetine Preparation and Administration (During Weeks 3-4 of CUS):

    • Prepare a stock solution of Vortioxetine in 0.5% Methylcellulose. For a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the concentration would be 1 mg/mL.

    • Vortex vigorously before each use to ensure a uniform suspension.

    • Administer Vortioxetine or Vehicle via oral gavage (p.o.) once daily.

    • Administer at the same time each day to maintain consistent pharmacokinetic profiles.

Step-by-Step Protocol: Forced Swim Test (FST)

The FST is a common test to assess behavioral despair. It is typically performed in the final days of the treatment period.

Materials:

  • Glass beaker (4000 mL), 25 cm tall, 19 cm diameter

  • Water at 23-25°C, filled to a depth of 15 cm

  • Video recording system

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the beaker of water for a 15-minute pre-swim session. This is a critical step to ensure that the behavior on the test day is not driven by novelty.

    • After 15 minutes, remove the mouse, dry it thoroughly with a paper towel, and return it to its home cage.

  • Test Session (Day 2, 24 hours after habituation):

    • Administer the final dose of Vortioxetine or vehicle 60 minutes before the test.

    • Place the mouse in the beaker for a 6-minute session.

    • Video record the entire session for later analysis.

    • A trained observer, blind to the treatment groups, should score the video. The key behavior to measure is immobility , defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • Score the total duration of immobility during the last 4 minutes of the 6-minute test.

Data Presentation and Expected Outcomes
GroupTreatmentExpected Sucrose PreferenceExpected Immobility Time (s) in FSTRationale
1No Stress + VehicleHigh (~80%)Low (~100s)Healthy, non-depressed baseline.
2CUS + VehicleLow (~45%)High (~180s)CUS induces anhedonia and behavioral despair.
3CUS + Vortioxetine (10 mg/kg)Restored to High (~75%)Reduced (~120s)Vortioxetine reverses the depressive-like phenotype.
4CUS + Imipramine (20 mg/kg)Restored to High (~70%)Reduced (~125s)Validates the model with a classic antidepressant.

Part 2: Assessing Effects on Cognition

A key differentiating feature of Vortioxetine is its pro-cognitive effect. This can be assessed using paradigms like the Novel Object Recognition (NOR) test, which evaluates recognition memory.

Step-by-Step Protocol: Novel Object Recognition (NOR) Test

Procedure:

  • Habituation:

    • Habituate the mouse to the testing arena (e.g., a 40x40 cm open field box) for 10 minutes per day for 2-3 days in the absence of any objects.

  • Familiarization Phase (T1):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Allow the mouse to explore the objects for 10 minutes.

    • Return the mouse to its home cage. The time spent exploring each object is recorded. Exploration is defined as the nose pointing toward the object at a distance of ≤2 cm.

  • Test Phase (T2):

    • After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object (A1 and B).

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates a preference for the novel object, signifying intact recognition memory. A DI around zero suggests a memory deficit.

    • Expected Outcome: Vehicle-treated CUS animals are expected to show a low DI, while Vortioxetine-treated animals should show a significantly higher DI, similar to non-stressed controls.

Conclusion and Best Practices

The protocols described provide a robust framework for evaluating the antidepressant and pro-cognitive effects of Vortioxetine in rodent models. For trustworthy and reproducible results, it is critical to:

  • Blind all behavioral scoring: The experimenter analyzing the behavior should be unaware of the treatment group of each animal.

  • Randomize animal allocation: Use a randomization procedure to assign animals to different treatment groups.

  • Control for environmental variables: Ensure that lighting, temperature, and noise levels are consistent across all test sessions.

  • Validate the vehicle: Ensure the chosen vehicle does not have any behavioral effects on its own.

By adhering to these principles, researchers can generate high-quality preclinical data to elucidate the complex pharmacology of multimodal agents like Vortioxetine and guide future drug discovery efforts.

References

  • Sanchez, C., et al. (2015). The discovery of vortioxetine: a novel, multimodal antidepressant. Pharmacology & Therapeutics, 145, 41-57. [Link]
  • Pehrson, A. L., & Sanchez, C. (2014). Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction. CNS Spectrums, 19(2), 121-133. [Link]
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
  • Li, Y., et al. (2013). Antidepressant-like effects of Lu AA21004 in a chronic unpredictable stress model of depression in the rat. Acta Pharmacologica Sinica, 34(8), 1010-1016. [Link]
  • du Jardin, K. G., et al. (2016). Vortioxetine improves social and object recognition in a rat model of cognitive impairment. European Neuropsychopharmacology, 26(6), 1014-1024. [Link]

Uncharted Territory: The Case of 2-Methoxy-4-(piperazin-1-yl)phenol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the scientific literature and chemical databases reveals that 2-Methoxy-4-(piperazin-1-yl)phenol is a defined chemical entity with the CAS Number 925889-93-6. However, there is currently no published research or data to support its use as a chemical probe with a specific biological target or a validated application in biomedical research.

While the core structure of this compound, featuring a methoxyphenylpiperazine moiety, is common in a variety of pharmacologically active compounds, particularly those targeting neurotransmitter receptors, this specific molecule remains uncharacterized in a biological context. Publicly accessible databases, such as PubChem, contain its chemical information but lack any associated literature or bioactivity data[1].

The initial exploration into this topic revealed numerous structurally similar but distinct compounds. These related molecules, often imino-derivatives or other substituted methoxyphenylpiperazines, have been investigated for their potential as ligands for dopamine and serotonin receptors[2][3][4][5]. For instance, compounds with a (2-methoxyphenyl)piperazine core are known to interact with various G-protein coupled receptors, playing roles in neurological and psychiatric research.

Given the absence of specific biological data for this compound, the creation of detailed application notes and protocols, as initially requested, would be speculative and lack the necessary scientific validation. The principles of scientific integrity demand that such guides be based on established and peer-reviewed findings.

A Pivot to a Well-Characterized Chemical Probe

For researchers interested in the pharmacological space of methoxyphenylpiperazines, a productive alternative would be to focus on a well-characterized chemical probe from this family. A notable example is NAN-190 , a known antagonist of the 5-HT1A serotonin receptor. Unlike the topic compound, NAN-190 has a substantial body of literature detailing its synthesis, mechanism of action, and application in various experimental models.

Should you wish to proceed, a detailed guide on the application of a well-vetted chemical probe like NAN-190, or another suitable alternative from the broader class of methoxyphenylpiperazine-based ligands, can be provided. This would include a thorough overview of its biological target, in-depth experimental protocols, and relevant data interpretation guidelines, adhering to the high standards of scientific accuracy and utility.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of this compound is a key step in the development of various pharmacologically active molecules. The introduction of the piperazine moiety to the phenol ring can be accomplished through several synthetic routes, each with its own set of challenges. The two most common and effective methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will focus on troubleshooting and optimizing these two primary pathways.

Troubleshooting Guide

Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to synthesize this compound via an SNAr reaction between 4-fluoro-2-methoxyphenol and piperazine, but I am observing very low conversion. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in an SNAr reaction for this substrate is a common issue. The electron-donating effects of the methoxy and hydroxyl groups on the aromatic ring deactivate it towards nucleophilic attack. Here is a systematic approach to troubleshoot this problem:

  • Choice of Leaving Group: Fluorine is generally the best leaving group for SNAr reactions due to its high electronegativity, which helps to activate the ring towards nucleophilic attack. If you are using a chloro or bromo analogue, switching to a fluoro-substituted starting material is highly recommended.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with deactivated rings. A reaction temperature of 80-120 °C is a good starting point. If you are running the reaction at a lower temperature, gradually increasing it may improve the conversion.

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Base: A base is required to deprotonate the piperazine and increase its nucleophilicity. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good choice. Stronger bases like sodium hydride (NaH) could deprotonate the phenol, which might complicate the reaction.

  • Excess Piperazine: Using a large excess of piperazine (3-5 equivalents) can help to drive the reaction to completion. This is particularly useful as piperazine can also act as the base in the reaction.

Experimental Protocol: Optimized SNAr

  • To a solution of 4-fluoro-2-methoxyphenol (1.0 eq) in DMF (5 mL/mmol of starting material) is added piperazine (3.0 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to couple 4-bromo-2-methoxyphenol with piperazine and I am observing significant side product formation, leading to a low yield of the desired product. How can I minimize these side reactions?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions, leading to side products.[1][2] Here are the key parameters to optimize:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For electron-rich phenols, bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. The catalyst loading should typically be in the range of 1-3 mol%.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3] The strength and nature of the base can significantly influence the reaction outcome.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene or dioxane are commonly used.

  • Protection of the Phenolic Hydroxyl Group: The free hydroxyl group can interfere with the catalytic cycle. Protecting the phenol as a methyl or benzyl ether prior to the coupling reaction, followed by deprotection, can often lead to cleaner reactions and higher yields.

  • Double Amination: Piperazine has two secondary amine groups. To avoid double amination where the product reacts further with another molecule of the aryl halide, it is advisable to use an excess of piperazine or to use a mono-protected piperazine (e.g., Boc-piperazine) followed by a deprotection step.

Experimental Protocol: Buchwald-Hartwig Amination with Mono-Boc-Piperazine

  • To an oven-dried flask, add 4-bromo-2-methoxyphenol (1.0 eq), Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous, deoxygenated toluene (5 mL/mmol of aryl bromide) is added.

  • The reaction mixture is heated to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

  • The Boc-protected product is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally better for this synthesis?

A1: The Buchwald-Hartwig amination is often the more reliable and higher-yielding method for this particular transformation, especially when dealing with less activated aryl halides (chlorides and bromides).[1] SNAr can be effective with a highly activated starting material like 4-fluoro-2-methoxyphenol, but may require more optimization of reaction conditions.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: My final product is difficult to purify. What are some alternative purification strategies?

A3: If column chromatography is not providing sufficient purity, consider crystallization. The hydrochloride salt of your product may have better crystalline properties. To form the HCl salt, dissolve your purified product in a minimal amount of a solvent like ethyl acetate or methanol and add a solution of HCl in diethyl ether or dioxane.

Q4: What are the main safety precautions I should take during this synthesis?

A4:

  • Piperazine: Corrosive and can cause skin and eye irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts and Ligands: Many are air and moisture sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and react violently with water. Handle with care under an inert atmosphere.

  • Solvents: DMF, DMSO, toluene, and dioxane are flammable and have associated health risks. Use in a fume hood.

Q5: Can I use a different protecting group for the phenol?

A5: Yes, other protecting groups such as a silyl ether (e.g., TBDMS) or a benzyl ether can be used. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent steps.

Data Summary

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 4-Fluoro-2-methoxyphenol4-Bromo-2-methoxyphenol
Key Reagents Piperazine, K₂CO₃Boc-piperazine, Pd₂(dba)₃, XPhos, NaOt-Bu
Typical Yield ModerateHigh
Advantages Palladium-free, less expensive reagentsBroader substrate scope, generally higher yields
Disadvantages Limited to activated aryl halides, may require harsh conditionsCost of catalyst and ligand, requires inert atmosphere

Visualizing the Synthetic Workflows

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Fluoro-2-methoxyphenol + Piperazine + K₂CO₃ in DMF Heat Heat to 100°C (12-24h) Start->Heat Quench Cool & Dilute with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: SNAr reaction workflow.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Bromo-2-methoxyphenol + Boc-piperazine + Pd₂(dba)₃/XPhos + NaOt-Bu in Toluene Heat Heat to 100°C (8-16h) Start->Heat Quench Cool & Quench with NH₄Cl (aq) Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Deprotection Boc Deprotection (TFA or HCl) Purify->Deprotection Product This compound Deprotection->Product

Caption: Buchwald-Hartwig amination workflow.

References

  • Smolecule. (2024). 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol.
  • Guo, W. et al. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o897.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). Piperazine.
  • Nolan, S. P. et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6517–6567.
  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Stability of 2-Methoxy-4-(piperazin-1-yl)phenol in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Methoxy-4-(piperazin-1-yl)phenol when prepared and stored in dimethyl sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Troubleshooting Guide: Investigating Degradation of this compound in DMSO

Encountering inconsistent results or suspecting compound degradation can be a significant setback in research. This guide provides a logical workflow to diagnose and resolve stability issues with your this compound DMSO stock solutions.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect instability in your DMSO stock solution.

Troubleshooting_Workflow Workflow for Investigating Compound Instability start Start: Inconsistent Assay Results or Suspected Degradation check_storage Step 1: Review Storage and Handling Conditions start->check_storage improper_storage Improper Storage Identified (e.g., Room Temp, Light Exposure) check_storage->improper_storage Issues found proper_storage Storage Conditions Appear Optimal check_storage->proper_storage No issues found correct_storage Action: Implement Best Storage Practices (See FAQ Q2) improper_storage->correct_storage analytical_qc Step 2: Perform Analytical Quality Control (QC) proper_storage->analytical_qc lcms_analysis Recommended QC: LC-MS Analysis - Compare to a freshly prepared standard or historical data analytical_qc->lcms_analysis degradation_confirmed Degradation Confirmed (Multiple peaks, mass shifts, or reduced parent peak) analytical_qc->degradation_confirmed Discrepancy found no_degradation No Significant Degradation Observed analytical_qc->no_degradation Data looks good investigate_pathway Step 3: Investigate Potential Degradation Pathways degradation_confirmed->investigate_pathway unresolved Issue Persists: Consider Other Experimental Variables no_degradation->unresolved oxidation Hypothesis A: Oxidation of Phenolic Hydroxyl Group investigate_pathway->oxidation hydrolysis Hypothesis B: Hydrolysis (if water is present) investigate_pathway->hydrolysis implement_solutions Step 4: Implement Corrective and Preventive Actions oxidation->implement_solutions hydrolysis->implement_solutions storage_protocol Revise Storage Protocol: - Aliquot stocks - Use anhydrous DMSO - Store at -20°C or -80°C - Inert gas overlay (e.g., Argon) implement_solutions->storage_protocol retest Step 5: Re-test Compound in Assay implement_solutions->retest resolved Issue Resolved retest->resolved retest->unresolved correct_storage->analytical_qc

Caption: Troubleshooting workflow for suspected degradation of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a DMSO solution?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a piperazine ring.

  • Oxidation of the Phenolic Group: Phenols are known to be susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen. This can lead to the formation of quinone-type structures or polymeric byproducts, altering the compound's biological activity. The electrochemical oxidation of phenols, which involves the formation of a phenolic radical, is a well-documented process.[1]

  • Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of the compound, although this is less of a concern for this specific structure compared to molecules with labile ester or amide bonds. However, studies have shown that water is a more significant contributor to compound loss in DMSO than oxygen.[2][3]

  • Piperazine Ring Stability: While generally stable, the piperazine ring can undergo degradation under certain conditions, such as thermal stress, which can lead to ring-opening reactions.[4] The basicity of the piperazine nitrogens can also influence interactions and stability.[5]

Q2: What are the best practices for preparing and storing this compound in DMSO to maximize stability?

A2: Adhering to proper preparation and storage protocols is critical for maintaining the integrity of your compound stock.

ParameterRecommendationRationale
DMSO Quality Use high-purity, anhydrous DMSO (≤0.1% water).Minimizes water-related degradation.[2][3]
Concentration Prepare a concentrated stock solution (e.g., 10-20 mM).Higher concentrations can sometimes improve stability.
Aliquoting Aliquot the stock solution into single-use volumes.Avoids multiple freeze-thaw cycles, which are known to degrade compounds.[6][7]
Storage Temperature Store at -20°C or ideally at -80°C for long-term storage.Low temperatures significantly slow down degradation kinetics. Studies show that while many compounds are stable at 4°C for extended periods, -20°C is a more common standard for long-term preservation.[8][9]
Atmosphere For maximum stability, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Displaces oxygen, reducing the risk of oxidation of the phenol group.
Container Type Use polypropylene or glass vials with secure caps.Studies have shown no significant difference in compound recovery between these materials for many compounds.[2]
Q3: How long can I expect my this compound DMSO stock to be stable?

A3: The stability of any given compound is highly dependent on its structure and the storage conditions. While specific data for this compound is not available, general studies on large compound libraries provide some guidance:

  • At Room Temperature: Stability significantly decreases. One study of ~7200 compounds showed that after one year at room temperature, only 52% of the compounds were likely to be observed.[10][11]

  • At 4°C: A study on compounds in a DMSO/water (90/10) mixture demonstrated that 85% were stable for a 2-year period at 4°C.[8][12]

  • At -20°C: It is generally accepted that storage at -20°C in DMSO is suitable for long-term preservation, with many compounds remaining viable for years.[8][9]

For critical experiments, it is always recommended to perform a quality control check on your stock solution if it has been stored for an extended period.

Q4: How can I check the stability of my this compound stock solution?

A4: The most reliable method is to use analytical chemistry techniques to assess the purity and concentration of your stock solution.

Experimental Protocol: Stability Assessment by LC-MS

This protocol outlines a general method for assessing the stability of your this compound DMSO stock.

Objective: To determine the purity of a this compound DMSO stock solution over time by comparing it to a freshly prepared standard.

Materials:

  • Aged DMSO stock solution of this compound

  • Freshly weighed solid this compound

  • Anhydrous, high-purity DMSO

  • Acetonitrile (ACN) and water (LC-MS grade)

  • Formic acid (FA)

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

Protocol:

  • Preparation of Fresh Standard:

    • Accurately weigh a small amount of solid this compound.

    • Dissolve it in anhydrous DMSO to create a fresh stock solution at the same concentration as your aged stock (e.g., 10 mM).

  • Sample Preparation for Analysis:

    • From both the "aged stock" and the "fresh standard," prepare a dilute working solution (e.g., 10 µM) in an appropriate solvent mixture for injection (e.g., 50:50 ACN:water with 0.1% FA). Note: Avoid injecting high concentrations of DMSO directly onto the LC column as it can cause peak distortion.

  • LC-MS Analysis:

    • Liquid Chromatography (LC) Method:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% FA.

      • Mobile Phase B: ACN + 0.1% FA.

      • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 5-10 minutes.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS) Method:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Full scan to identify the parent ion and any potential degradation products. Targeted analysis using Selected Ion Monitoring (SIM) for the expected m/z of the parent compound can be used for quantification.

  • Data Analysis:

    • Compare the chromatograms of the "aged stock" and the "fresh standard."

    • Purity Assessment: In the aged sample, look for the appearance of new peaks that are not present in the fresh standard. Integrate the peak area of the parent compound and any new peaks to calculate the purity percentage.

    • Degradation Identification: Analyze the mass spectra of any new peaks to determine their mass-to-charge ratio (m/z). This can provide clues about the structure of the degradation products (e.g., an increase of 16 amu could suggest oxidation).

Self-Validating System: The comparison to a freshly prepared standard provides a direct and reliable baseline for assessing degradation. Any significant decrease in the parent peak area or the appearance of new peaks in the aged sample is a clear indication of instability.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • Yufeng, J. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Polonchuk, L. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(10), 2634.
  • Way, J. A., et al. (2019). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery, 24(7), 735-743.
  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 53-54.
  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(23), 16968.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • MDPI. (2022). Pulsed and Cyclic Voltammetric Studies of Phenols and Naphthols in Dimethylformamide in Presence of Sodium 4-Vinylbenzenesulfonate. Applied Sciences, 12(15), 7789.
  • Organic Chemistry Portal. (n.d.). DMSO Oxidation.
  • Songsant, S., & Ekgasit, S. (2016). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. Journal of Food Science and Technology, 53(8), 3247-3256.
  • Tay, F. R., et al. (2017). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. Dental Materials, 33(5), 507-520.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical and Pharmaceutical Research, 8(1).
  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Bordwell, F. G., et al. (1984). Acidities and hydrogen bonding of phenols in dimethyl sulfoxide. The Journal of Organic Chemistry, 49(8), 1424-1427.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Sato, T., et al. (1965). The Photochemical Oxidation Reaction of Benzylic Alcohols in Dimethyl Sulfoxide. Bulletin of the Chemical Society of Japan, 38(7), 1225-1225.
  • Kundu, S., et al. (2008). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 130(40), 13457-13467.
  • Guo, L. (2007). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E, 63(12), o4569.
  • ResearchGate. (n.d.). Effect of DMSO concentration. Variation in extract yield and total....
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.
  • PubChem. (n.d.). 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol.
  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 79-88.
  • ResearchGate. (2021). How can I analyze by the MS (or LC_MS) my phenolic compounds that are soluble in DMSO?.
  • Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
  • Fein, K. C., & Kiptoo, P. K. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 482-491.
  • BindingDB. (n.d.). BDBM43834 2-methoxy-4-[[4-(4-methylphenyl)-1-piperazinyl]methyl].

Sources

2-Methoxy-4-(piperazin-1-yl)phenol off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-4-(piperazin-1-yl)phenol

A Guide to Investigating and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing this compound and related compounds. This guide is designed to assist you in troubleshooting unexpected experimental outcomes and confirming that your observed effects are a direct result of on-target activity. As a Senior Application Scientist, my goal is to provide you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your research.

The piperazine moiety is a common scaffold in pharmacologically active compounds, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as kinases.[1][2] This promiscuity, while beneficial in some therapeutic contexts, necessitates rigorous validation to distinguish on-target from off-target effects in a research setting.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent or not what I expected based on the presumed target of this compound. What are the first steps I should take?

A1: Inconsistent or unexpected results are a common challenge when working with small molecules. The initial troubleshooting should focus on two main areas: compound integrity and experimental setup.

  • Compound Quality and Handling: First, verify the purity and identity of your compound stock. Improper storage can lead to degradation, and impurities can have their own biological activities.[3] It is also crucial to ensure the compound is fully solubilized in your assay buffer at the working concentration to avoid inaccurate dosing.[3][4]

  • Experimental Variables: Systematically review your experimental protocol for any inconsistencies. This includes cell passage number, seeding density, and incubation times, all of which can significantly impact results.[4][5]

Q2: I'm observing a cellular phenotype, but how can I be confident it's due to the intended target and not an off-target effect?

A2: This is a critical question in pharmacological research. A multi-pronged approach is necessary to build a strong case for on-target activity.[4]

  • Dose-Response Relationship: Establish a clear dose-response curve. The effect should be consistent with the known or expected potency (e.g., IC50 or EC50) of the compound for its primary target.[6]

  • Use of Controls: Employ a structurally related but inactive analog as a negative control.[6][7] This helps to rule out effects caused by the chemical scaffold itself.

  • Target Engagement: Directly confirm that your compound is binding to the intended target within the cell at the concentrations used in your functional assays.[3][4]

Q3: What are the most likely off-targets for a compound with a methoxy-phenyl-piperazine structure?

A3: Compounds containing the methoxy-phenyl-piperazine scaffold are known to interact with several protein families.[2]

  • GPCRs: This is a major class of off-targets. Specifically, serotonin (5-HT) and dopamine (D) receptors have high affinity for this structural motif.[1][2][8]

  • Kinases: The piperazine ring is a common feature in many kinase inhibitors.[2] Therefore, kinome-wide screening is often a necessary step to identify potential off-target kinase interactions.[9]

Troubleshooting and Experimental Protocols

Section 1: Confirming Target Engagement in Cells

Observing a phenotype is not sufficient to prove that your compound is acting through your target of interest. Direct measurement of target engagement in a cellular context is essential.

CETSA is a powerful method to verify that a compound binds to its target protein in intact cells.[10][11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12][13]

Protocol 1: Western Blot-Based CETSA

  • Cell Treatment: Plate and grow your cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heating Step: Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[10]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A Treat Cells: Compound vs. Vehicle B Harvest & Aliquot A->B C Heat Gradient (e.g., 40-70°C) B->C D Lyse & Centrifuge C->D E Collect Soluble Fraction D->E F Western Blot for Target E->F G Plot Melting Curve F->G

Caption: A generalized workflow for a Western blot-based CETSA experiment.

Section 2: Identifying Off-Target Interactions

If you suspect off-target effects are contributing to your observed phenotype, a broader screening approach is necessary.

Given the prevalence of the piperazine scaffold in kinase inhibitors, assessing the selectivity of your compound against a panel of kinases is a prudent step.[14][15] Many contract research organizations (CROs) offer kinome profiling services that screen your compound against hundreds of kinases.[16][17][18][19][20]

Table 1: Representative Kinome Profiling Data

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM
Tyrosine KinaseSRC85%
Tyrosine KinaseABL178%
Serine/ThreonineAKT115%
Serine/ThreonineMAPK15%

This is example data and does not reflect the actual profile of this compound.

Due to the structural similarities to known GPCR ligands, it is also advisable to screen for activity at a panel of GPCRs, particularly serotonin and dopamine receptors.[21][22][23] These services are also widely available and can provide valuable information on potential off-target GPCR-mediated signaling.[24][25]

Section 3: Deconvoluting On-Target vs. Off-Target Phenotypes

Once you have identified potential off-targets, the next step is to determine which of the observed cellular effects are due to these unintended interactions.

Protocol 2: Phenotypic Rescue with a Resistant Mutant

  • Generate Resistant Mutant: If a specific amino acid residue is known to be critical for the binding of your compound to its intended target, you can use site-directed mutagenesis to create a version of the target that is resistant to inhibition.

  • Express in Cells: Overexpress either the wild-type or the resistant mutant of your target protein in your cell line.

  • Treat and Observe: Treat both cell lines with this compound and measure your phenotype of interest.

  • Analyze: If the phenotype is rescued (i.e., reversed or diminished) in the cells expressing the resistant mutant, it provides strong evidence that the effect is on-target.[4]

Diagram: Logic of a Phenotypic Rescue Experiment

Rescue_Experiment cluster_wt Wild-Type Target cluster_mutant Resistant Mutant Target WT_Compound Compound Added WT_Target Binds to WT Target WT_Compound->WT_Target WT_Phenotype Phenotype Observed WT_Target->WT_Phenotype Mutant_Compound Compound Added Mutant_Target Cannot Bind to Mutant Target Mutant_Compound->Mutant_Target Mutant_Phenotype Phenotype Rescued Mutant_Target->Mutant_Phenotype

Caption: Differentiating on-target from off-target effects using a resistant mutant.

Concluding Remarks

References

  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem. (URL: )
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (URL: )
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (URL: [Link])
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. (URL: )
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])
  • Kinome Profiling Service | MtoZ Biolabs. (URL: [Link])
  • Quantitative Kinome Profiling Services - CD Biosynsis. (URL: [Link])
  • Kinase Screening and Profiling : Methods and Protocols - National Institutes of Health. (URL: [Link])
  • Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors - Benchchem. (URL: )
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem. (URL: )
  • Kinase Panel Profiling I Pharmaron CRO Services. (URL: [Link])
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (URL: [Link])
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (URL: [Link])
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: [Link])
  • Target Identification and Validation (Small Molecules) - UCL. (URL: [Link])
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (URL: [Link])
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (URL: [Link])
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (URL: [Link])
  • GPCR Assay Services | Reaction Biology. (URL: [Link])
  • The Role of Phenotypic Screening in Drug Discovery - Technology Networks. (URL: [Link])
  • Phenotypic drug discovery: recent successes, lessons learned and new directions. (URL: [Link])
  • Phenotypic profiling in drug discovery - Drug Target Review. (URL: [Link])
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC - PubMed Central. (URL: [Link])
  • Interpretative reading: Recognizing the unusual and inferring resistance mechanisms from resistance phenotypes - ResearchG
  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. (URL: [Link])
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. (URL: [Link])
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH. (URL: [Link])
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol - PMC - NIH. (URL: [Link])
  • 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol - PubMed. (URL: [Link])
  • Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol -.... (URL: [Link])
  • BindingDB BDBM43834 2-methoxy-4-[[4-(4-methylphenyl)-1-piperazinyl]methyl]. (URL: [Link])
  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed. (URL: [Link])

Sources

Technical Support Center: Analysis and Troubleshooting of Side Products in the Synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in pharmaceutical development, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven answers to frequently encountered issues, focusing on the identification and mitigation of reaction side products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of this compound.

Q1: What is the most prevalent and robust method for synthesizing this compound?

The most common and versatile method for forming the crucial C-N bond in this synthesis is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction is highly effective for linking an aryl halide (or triflate) with an amine.[3][4] In this specific case, it involves the reaction of a 4-substituted-2-methoxyphenol derivative (typically 4-bromo-2-methoxyphenol) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method has largely superseded harsher, older techniques like the Goldberg reaction due to its broader substrate scope and milder reaction conditions.[1]

Q2: My LC-MS analysis shows a major impurity with a mass of approximately 330.38 [M+H]⁺. What is this side product and how can I prevent its formation?

This high-molecular-weight impurity is almost certainly the 1,4-bis(4-hydroxy-3-methoxyphenyl)piperazine . Its formation is the single most common side reaction when using unprotected piperazine.

  • Causality: Piperazine is a symmetrical diamine with two reactive secondary amine sites. After the first successful N-arylation to form the desired product, the remaining N-H bond on the piperazine ring can react with a second molecule of the aryl halide in the reaction mixture.[5][6] This leads to a diarylated byproduct.

  • Prevention: The most effective strategy is to use a mono-protected piperazine , such as 1-Boc-piperazine. The tert-butoxycarbonyl (Boc) group "caps" one of the nitrogen atoms, preventing it from reacting.[5] After the Buchwald-Hartwig coupling is complete, the Boc group can be easily removed under acidic conditions to yield the desired mono-arylated product with high purity.

Q3: My reaction yield is poor, and I've identified 2-methoxyphenol as a significant byproduct. What is causing this?

The presence of 2-methoxyphenol indicates a competing side reaction known as hydrodehalogenation . In this process, the bromo-group of the starting material (4-bromo-2-methoxyphenol) is replaced by a hydrogen atom.

  • Causality: This side reaction is often a result of an inefficient catalytic cycle. It can be promoted by several factors, including high reaction temperatures, the choice of base, or the incomplete formation of the active Pd-ligand complex, which can lead to undesired reductive pathways.[1][5] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[1]

  • Mitigation: To minimize hydrodehalogenation, consider the following:

    • Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Screen Ligands: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) are often effective at promoting the desired C-N bond formation over reduction.[5]

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient formation of the active catalytic species and often leads to cleaner reactions.[5]

Q4: What are the recommended starting conditions for HPLC/LC-MS analysis to monitor the reaction?

A robust reverse-phase HPLC method is essential for monitoring reaction progress and identifying impurities. Here is a reliable starting point for method development:

  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure the elution of both polar starting materials and non-polar byproducts.

  • Detection: UV detection at 254 nm and 280 nm. For mass spectrometry, use Electrospray Ionization (ESI) in positive mode, scanning a mass range from m/z 100 to 1000. This setup is effective for analyzing polar, ionizable compounds like amines and phenols.[7][8][9]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems observed during the synthesis.

Problem: Dominant High Molecular Weight Impurity Detected
  • Symptom: The primary peak in the crude LC-MS chromatogram corresponds to an [M+H]⁺ of ~330.38, with very little desired product ([M+H]⁺ of ~209.26) present.

  • Likely Cause: Uncontrolled diarylation of piperazine.

  • Analytical Confirmation Workflow:

    • Verify Mass: Confirm the impurity's [M+H]⁺ corresponds to the exact mass of 1,4-bis(4-hydroxy-3-methoxyphenyl)piperazine (C₁₈H₂₂N₂O₄), which is 331.1658. High-resolution mass spectrometry (HRMS) is invaluable here.[8]

    • Check UV Spectrum: The diarylated product will have a similar chromophore to the desired product but with roughly double the extinction coefficient.

    • Monitor Reaction Over Time: If samples are taken throughout the reaction, you will likely see the formation of the desired mono-arylated product, which is then consumed as the diarylated product is formed.

  • Authoritative Solution: Redesign Synthesis with a Protecting Group

    The most robust solution is to prevent the second arylation from occurring. This is achieved by using mono-Boc-piperazine as the coupling partner. The subsequent deprotection step is typically high-yielding and straightforward.

    dot

    Caption: Competing reaction pathways using unprotected piperazine.

Problem: Low Product Yield with Significant Hydrodehalogenation
  • Symptom: The reaction stalls, leaving significant unreacted 4-bromo-2-methoxyphenol. GC-MS or LC-MS analysis of the crude mixture confirms the presence of 2-methoxyphenol.

  • Likely Cause: Suboptimal catalytic activity or catalyst decomposition leading to a competing reduction pathway.

  • Analytical Confirmation Workflow:

    • Identify Byproduct: Use LC-MS or GC-MS to confirm the presence of a compound with the molecular weight of 2-methoxyphenol (124.14 g/mol ). Co-injection with an authentic standard provides definitive proof.

    • Analyze Catalyst Components: If using a multi-component catalyst system (e.g., Pd₂(dba)₃ and a separate ligand), issues with reagent quality or stoichiometry can be a factor. Check for ligand oxidation (e.g., phosphine oxides) via ³¹P NMR if available.

  • Authoritative Solution: Optimization of Catalytic System and Conditions

    Improving the efficiency of the C-N coupling is key to outcompeting the hydrodehalogenation pathway.

    dot

Section 3: Recommended Protocols & Data

To ensure reproducibility and high purity, we provide the following validated protocols and data summary.

Protocol 1: Recommended Synthesis via Buchwald-Hartwig Amination

This protocol is designed to minimize diarylation and other side reactions.

  • Setup: To an oven-dried reaction vessel, add 4-bromo-2-methoxyphenol (1.0 eq), 1-Boc-piperazine (1.2 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), the corresponding phosphine ligand (XPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inerting: Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Step 1): Purify the crude Boc-protected intermediate by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or methanol). Add an excess of a strong acid (e.g., trifluoroacetic acid or 4M HCl in dioxane) and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Final Isolation: Concentrate the mixture under reduced pressure. If the HCl salt is desired, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent like ethyl acetate. Dry and concentrate the organic extracts to yield the final product, this compound.

Table 1: Common Side Products and Their Analytical Signatures
Side Product/Impurity NameStructureExpected [M+H]⁺Notes
1,4-bis(4-hydroxy-3-methoxyphenyl)piperazine Diarylated Product331.17The most common byproduct when using unprotected piperazine. Elutes later than the desired product in reverse-phase HPLC.
2-Methoxyphenol Hydrodehalogenated Starting Material125.06Results from a competing reduction pathway. More volatile and less polar than the starting halide.
4-Bromo-2-methoxyphenol Unreacted Starting Material202.97 / 204.97 (Br isotopes)Presence indicates incomplete reaction. Look for the characteristic 1:1 isotopic pattern of bromine.
1-Boc-4-(4-hydroxy-3-methoxyphenyl)piperazine Protected Intermediate309.18The desired product before the deprotection step. Its disappearance confirms successful deprotection.
References
  • Guo, W. et al. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E, E64(Pt 2), o278.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Wikipedia. Buchwald–Hartwig amination.
  • Vitaku, E. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 10.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Mol-Instincts. Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Pharmaffiliates. Piperazine-impurities.
  • Gniazdowska, E. et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Reddit. (2022). BH amination side products and purification.
  • Wang, G. & G. T. K. K. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79-88.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • ResearchGate. (2015). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[10][11]enzoquinone hydrochloride.
  • Amirav, A. et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry, 34(S3), e8735.
  • Wadsam, F. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2584-2595.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2008). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • MDPI. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
  • ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Baykov, S. V. et al. (2021). Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. Chemistry–An Asian Journal, 16(11), 1445-1455.
  • Yilmaz, F. et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 51-58.
  • Sharifi, A. et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1143-1149.
  • ResearchGate. (2013). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
  • ResearchGate. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium.
  • ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 2-Methoxy-4-(piperazin-1-yl)phenol. This document is designed to provide in-depth, field-proven insights into potential cell viability challenges encountered during your experiments. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to generate robust and reliable data.

Introduction

This compound is a molecule that, like many arylpiperazine and phenolic compounds, holds potential for biological activity.[1] Compounds with these structural motifs are explored for a wide range of applications due to their interactions with various cellular targets.[2][3][4] However, the very features that confer biological activity—the methoxyphenol and piperazine groups—can also present challenges in experimental systems, particularly in cell-based assays. Researchers often report unexpected or inconsistent cytotoxicity, which can stem from the compound's intrinsic properties, its interaction with assay components, or specific cellular responses.

This guide provides a logical, step-by-step framework for troubleshooting these issues, starting from initial observations and progressing to detailed mechanistic studies.

Visualized Troubleshooting Workflow

Before diving into specific questions, let's visualize the overall troubleshooting process. This workflow diagram provides a high-level map to guide your investigation from the initial problem to a conclusive solution.

Troubleshooting_Workflow A Start: Unexpected Cell Death Observed B Phase 1: Initial Checks & Common Pitfalls A->B C Is the issue resolved? B->C D Phase 2: Mechanistic Investigation C->D No K End: Robust Data & Clear Mechanistic Insight C->K Yes E Distinguish Apoptosis vs. Necrosis D->E F Assess for Oxidative Stress (ROS) D->F G Is the mechanism identified? E->G F->G G->B No, Re-evaluate Initial Checks H Phase 3: Mitigation & Optimization G->H Yes I Implement Rescue Experiment (e.g., Antioxidant Co-treatment) H->I J Refine Assay Protocol (e.g., Change Viability Assay) H->J I->K J->K

A high-level workflow for diagnosing cytotoxicity issues.

Part 1: Frequently Asked Questions & Initial Checks

This section addresses the most common initial problems. Ruling these out is a critical first step before proceeding to more complex mechanistic studies.

Q1: My cell viability dropped sharply even at low concentrations. What are the first things I should check?

A1: An immediate and potent cytotoxic effect often points to fundamental experimental parameters rather than a complex biological mechanism. Before suspecting potent bioactivity, verify these points:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. Run a vehicle control with the highest solvent concentration used in your experiment. Some cell lines are sensitive to concentrations as low as 0.1% DMSO.[5][6]

  • Compound Purity and Stability: Confirm the purity of your compound stock. Impurities could be responsible for the observed toxicity. Additionally, consider if the compound is stable in the culture medium over the incubation period; degradation could produce more toxic byproducts.[6]

  • Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to chemical compounds. The effect you are seeing might be specific to a highly sensitive cell type.[4] It's valuable to test against a panel of cell lines if possible.

  • Plate Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, leading to increased compound concentration and apparent toxicity. Ensure proper humidification in your incubator and consider leaving edge wells empty or filled with sterile PBS.

Q2: I'm using an MTT or similar tetrazolium-based assay. Could the compound itself be interfering with my results?

A2: Yes, this is a critical and often overlooked issue, especially with phenolic compounds.

  • The Problem (False Positives): Phenolic compounds and other antioxidants can directly reduce tetrazolium salts (like MTT, XTT) to their colored formazan product in the absence of viable cells.[7][8][9] This chemical reaction mimics the metabolic activity of cells, artificially inflating the viability reading and masking true cytotoxicity. This can lead to a "false positive" where a toxic compound appears safe or even proliferative.[9]

  • How to Check for Interference: The most crucial control is a cell-free assay . Prepare wells with your highest concentration of this compound in culture medium, but without any cells. Add the MTT reagent and incubate as you would for your experimental samples. If you observe a color change, your compound is directly interfering with the assay.[9][10]

  • Solutions:

    • Wash Step: Before adding the MTT reagent, gently wash the cells with sterile PBS to remove the compound-containing medium.[7]

    • Switch Assays: If interference persists, switch to a viability assay with a different mechanism that does not rely on cellular reductive potential. Good alternatives include:

      • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, a direct indicator of metabolically active cells.

      • Protease-based assays (e.g., CellTiter-Fluor™): Measure a conserved protease activity within live cells.

      • Dye exclusion assays (e.g., Trypan Blue or a plate-based method like DRAQ7™): Quantify membrane integrity.[5]

Assay TypePrinciplePotential for Interference
Tetrazolium Reduction (MTT, XTT, WST-1)Measures metabolic activity via NAD(P)H-dependent cellular oxidoreductases.High . Phenolic compounds can directly reduce the dye.[8][11]
Resazurin Reduction (alamarBlue®, CellTiter-Blue®)Measures metabolic activity via reduction of resazurin to fluorescent resorufin.[12]Moderate . Potential for fluorescence interference from test compounds.
ATP Quantification (CellTiter-Glo®)Measures ATP levels, a marker of metabolically active cells.[10]Low . Generally considered a gold standard with minimal interference.
Live-Cell Protease Activity Measures a conserved protease activity only active in viable cells.Low . Different mechanism reduces likelihood of compound interaction.
Membrane Integrity (Trypan Blue, DRAQ7™)Dyes are excluded from cells with intact membranes.Very Low . Measures a physical property, not a chemical reaction.

Part 2: Mechanistic Troubleshooting Guides

If you have ruled out the common pitfalls above and still observe consistent cytotoxicity, the next step is to understand how the cells are dying. This is crucial for interpreting your results and for the broader drug development context.

Guide 1: Distinguishing Apoptosis from Necrosis

Rationale: Understanding whether this compound induces a programmed, controlled cell death (apoptosis) or a chaotic, inflammatory death (necrosis) provides fundamental insight into its mechanism of action. Apoptosis is an active process involving specific signaling cascades, while necrosis is typically a result of acute cellular injury.[13]

Recommended Protocol: Annexin V & Propidium Iodide (PI) Staining

This is the gold-standard method for differentiating these cell death pathways.[14]

  • Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that binds with high affinity to this exposed PS.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[13]

Step-by-Step Protocol:

  • Cell Preparation: Seed and treat your cells with this compound for the desired time. Include both negative (vehicle) and positive controls.

  • Harvesting: Collect both adherent and floating cells to ensure you capture the entire population. Centrifuge and wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol (e.g., Abcam ab14085).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry.

Data Interpretation:

The flow cytometry data will be presented in a quadrant plot.

QuadrantAnnexin V StatusPI StatusCell PopulationInterpretation
Lower Left (Q3)NegativeNegativeViable Cells Healthy, intact cell membranes.
Lower Right (Q4)Positive NegativeEarly Apoptotic Cells PS is exposed, but membrane is still intact.
Upper Right (Q2)Positive Positive Late Apoptotic/Necrotic Cells PS is exposed and membrane integrity is lost.[14]
Upper Left (Q1)NegativePositive Necrotic Cells Primarily membrane damage without apoptotic signaling.

digraph "Cell_Death_Pathways" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
// Nodes
Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
Cell [label="Target Cell", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Necrosis [label="Necrosis\n(Cellular Injury)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caspase [label="Caspase Activation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
PS [label="PS Flipping\n(Annexin V+)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
Membrane [label="Membrane Rupture\n(PI+)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges
Compound -> Cell;
Cell -> Apoptosis [label="Pathway 1"];
Cell -> Necrosis [label="Pathway 2"];
Apoptosis -> Caspase;
Caspase -> PS;
PS -> Membrane [label="Late Stage"];
Necrosis -> Membrane;

}

Divergent pathways of apoptosis and necrosis.

Guide 2: Investigating Oxidative Stress

Rationale: The methoxyphenol moiety is structurally related to compounds known to possess antioxidant or, conversely, pro-oxidant activities.[17][18][19] An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to oxidative stress, which can trigger both apoptosis and necrosis.[20] Measuring intracellular ROS is a key step in understanding potential phenol-induced cytotoxicity.

Recommended Protocol: DCFDA/H2DCFDA Assay

This is a widely used method for detecting general intracellular ROS activity.[21][22]

  • Principle: The cell-permeable H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) is non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent DCF (2',7'-dichlorofluorescein).[23][24] The fluorescence intensity is directly proportional to the level of intracellular ROS.[22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or Tert-Butyl Hydrogen Peroxide).[24]

  • Staining: Remove the treatment medium and wash the cells gently with PBS. Add a working solution of H2DCFDA (typically 10-20 µM in serum-free medium) to each well.[23][25]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark to allow for dye uptake and de-esterification.[25]

  • Measurement: Wash the cells again with PBS to remove excess dye. Add PBS back to the wells and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22][24]

Data Interpretation:

A significant increase in fluorescence intensity in the compound-treated wells compared to the vehicle control indicates the induction of intracellular ROS.

ROS_Pathway Compound This compound Cell Cellular Environment Compound->Cell ROS Increased ROS (e.g., O2-, H2O2) Cell->ROS Induces H2DCFDA H2DCFDA (Non-fluorescent) Cell->H2DCFDA De-esterifies Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage DCF DCF (Fluorescent) ROS->DCF Oxidizes Apoptosis Apoptosis Damage->Apoptosis H2DCFDA->Cell Enters Cell

Induction and detection of Reactive Oxygen Species (ROS).

Part 3: Advanced Solutions & Mitigation

Q3: If oxidative stress is confirmed, can I rescue my cells?

A3: Yes. A rescue experiment is a powerful way to confirm that oxidative stress is the primary cause of cell death. The most common method is co-treatment with an antioxidant.

  • N-Acetylcysteine (NAC): NAC is a widely used antioxidant and a precursor to glutathione (GSH), a major intracellular antioxidant.[[“]][[“]] By replenishing the cell's antioxidant capacity, NAC can often prevent ROS-induced cell death.[28]

  • Experimental Design: Set up your experiment with four main groups:

    • Vehicle Control

    • Compound Only

    • NAC Only

    • Compound + NAC (co-treatment)

  • Interpretation: If co-treatment with NAC significantly restores cell viability compared to the "Compound Only" group, it provides strong evidence that the observed cytotoxicity is mediated by oxidative stress.[29]

Q4: My results suggest apoptosis. How can I further confirm the specific pathway?

A4: Apoptosis is executed by a family of proteases called caspases.[30] Detecting the activation of specific caspases can provide more granular detail about the apoptotic pathway.

  • Caspase Activity Assays: These are typically fluorometric or colorimetric assays that use a specific peptide substrate for a particular caspase (e.g., DEVD for Caspase-3).[31][32] Cleavage of the substrate by an active caspase releases a detectable signal.[33]

  • Western Blotting: This method can be used to detect the cleavage of a pro-caspase into its active fragments. For example, you can probe for cleaved Caspase-3 or cleaved PARP (a downstream substrate of Caspase-3).[30][33] Observing the appearance of these cleaved forms is a definitive marker of caspase-dependent apoptosis.

References

  • What is N-Acetyl Cysteine (NAC) mechanism of action? - Consensus.
  • Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - MDPI.
  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) - Bio-protocol.
  • Cytotoxicity of the four piperazine designer drugs after 72-h... - ResearchGate.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed Central.
  • What is N-Acetyl Cysteine (NAC) mechanism of action? - Consensus.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 - Abcam.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol - Hello Bio.
  • Caspase Activity Assay - Creative Bioarray.
  • The Annexin V Apoptosis Assay - University of Massachusetts Chan Medical School.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - MDPI.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica.
  • The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - ResearchGate.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC - PubMed Central.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - NIH.
  • ROS Assay Kit Protocol - OxiSelect.
  • Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed.
  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System - Journal of Pharmacy and Bioallied Sciences.
  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - Anticancer Research.
  • Caspases activity assay procedures - ScienceDirect.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies - Benchchem.
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE.
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) - BPS Bioscience.
  • Determination of Caspase Activation by Western Blot - PubMed - NIH.
  • 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol - Smolecule.
  • Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay - ResearchGate.
  • Caspase Protocols in Mice - PMC - PubMed Central - NIH.
  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - MDPI.
  • Analysis of caspase activation during apoptosis. - Mayo Clinic.
  • Optimizing Cell-Based Assays for Studying the Effects of Bioactive Compounds - Benchchem.
  • Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation - PubMed.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - In Vivo.
  • Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation - ResearchGate.
  • Cell Viability and Proliferation Assays - Sigma-Aldrich.
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC - PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH.
  • How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corporation.
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol - PMC - NIH.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH.
  • Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? - PubMed Central.
  • 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol - PubMed.
  • Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol - PubChem.

Sources

Improving the purity of 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Improving the Purity of 2-Methoxy-4-(piperazin-1-yl)phenol

Introduction

This compound is a valuable substituted phenol-piperazine derivative, frequently utilized as a key building block in the synthesis of pharmacologically active molecules. Achieving high purity of this intermediate is critical, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive troubleshooting framework, detailed purification protocols, and expert insights to help researchers overcome common purity challenges encountered during and after its synthesis.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues observed during the purification of this compound in a direct question-and-answer format.

Question 1: My final product appears as an off-white or brownish solid with a low, broad melting point. What are the likely impurities?

Answer: A low and broad melting point is a classic indicator of significant impurities that disrupt the compound's crystal lattice structure. The discoloration suggests the presence of oxidized species. The most common culprits are:

  • Unreacted Starting Materials: Depending on the synthetic route, residual 4-hydroxy-3-methoxybenzaldehyde or the initial piperazine reactant could be present.

  • Side-Reaction Products: The synthesis of N-aryl piperazines can sometimes lead to the formation of dimers or other polymeric byproducts. For instance, in related syntheses, dimeric impurities like 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane have been identified[1].

  • Oxidation Products: The phenol moiety is susceptible to oxidation, especially when exposed to air at elevated temperatures or under basic conditions. This can form highly colored quinone-type impurities.

  • Residual Solvent: Incomplete drying will leave solvent molecules trapped in the crystal lattice, depressing the melting point.

Question 2: My initial HPLC analysis shows a main product peak at ~95% purity with several minor peaks. How can I identify these unknown impurities?

Answer: A systematic approach is required to identify unknown peaks.

  • Reference Injections: First, inject samples of your starting materials to see if their retention times match any of the impurity peaks.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task. It provides the mass-to-charge ratio (m/z) of the impurity peaks. This data allows you to hypothesize structures. For example, a peak with double the expected molecular weight might indicate a dimer. Degradation products, such as those from hydrolysis, can also be identified by their characteristic mass fragments[2][3].

  • Forced Degradation Studies: Intentionally subjecting a small, pure sample of your product to harsh conditions (e.g., acid, base, heat, oxidation) can help identify which impurity peaks correspond to degradation products.

Question 3: I'm struggling to separate a persistent impurity that has a very similar TLC Rf value to my product. Recrystallization isn't working. What should I do?

Answer: When impurities co-crystallize or have very similar solubility profiles to the desired product, recrystallization is often ineffective. This is the ideal scenario for employing flash column chromatography.[4][5].

The key to a successful separation of compounds with similar polarity is to optimize the mobile phase to maximize the difference in their affinity for the stationary phase.

  • Stationary Phase: Standard silica gel is typically sufficient.

  • Mobile Phase Optimization: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexanes or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol. The goal is to find a solvent ratio that gives a clear separation (ΔRf > 0.15) between your product and the impurity. Sometimes, a ternary system (e.g., Hexane:Ethyl Acetate:Triethylamine) is necessary. The triethylamine can reduce the "tailing" of basic compounds like piperazines on acidic silica gel.

Question 4: What are the best practices for preventing the formation of colored, oxidized impurities during the work-up and purification?

Answer: Preventing oxidation of the phenol group is crucial.

  • Inert Atmosphere: Whenever possible, conduct the reaction and work-up steps under an inert atmosphere of nitrogen or argon.

  • Control pH: During aqueous work-up, avoid strongly basic conditions (pH > 9) for extended periods, as this can deprotonate the phenol and make it more susceptible to oxidation.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or ascorbic acid to the aqueous phase during extraction can prevent oxidation.

  • Degassed Solvents: For sensitive applications, using solvents that have been degassed (by sparging with nitrogen or by freeze-pump-thaw cycles) for chromatography and recrystallization can minimize exposure to dissolved oxygen.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the two most effective purification techniques for this compound.

Protocol 1: Recrystallization for Purity Enhancement

Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the main product.[6]. Ethanol is often a suitable solvent for this class of compounds[7].

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount (~50 mg) of your crude product in a test tube. Add a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) dropwise at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring (using a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Using cold solvent is critical to avoid redissolving your product.

  • Drying: Dry the purified crystals under vacuum. The purity can then be confirmed by HPLC and melting point analysis.

Protocol 2: Flash Column Chromatography

This method is superior for separating compounds of similar polarity and for purifications on a larger scale.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection: Spot your crude mixture on a TLC plate. Develop the plate in various solvent systems (e.g., start with 9:1 Dichloromethane:Methanol). The ideal system will move your desired product to an Rf value of approximately 0.3-0.4 while maximizing separation from all impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., Dichloromethane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles or cracks are present[5].

    • Add another thin layer of sand on top of the packed silica to prevent disruption when adding solvent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitoring the Separation:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track which fractions contain your pure product.

  • Combining and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the final, purified this compound.

Part 3: Visualization of Workflows

Diagrams help clarify complex decision-making and experimental processes.

G cluster_start Initial Stage cluster_analysis Analysis cluster_purification Purification Strategy A Crude Product Post-Synthesis B Purity Check (TLC/HPLC) A->B C Purity > 99%? B->C D Minor Impurities? C->D No G Final Purified Product C->G Yes E Recrystallization D->E Yes (Different Solubility) F Flash Column Chromatography D->F No (Similar Polarity) H Re-analyze Purity E->H F->H H->C G A 1. Prepare Silica Slurry in Eluent B 2. Pack Column Uniformly A->B C 3. Load Sample (Dry or Wet Method) B->C D 4. Add Eluent & Apply Pressure C->D E 5. Collect Fractions Sequentially D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified Compound H->I

Caption: Step-by-step workflow for flash column chromatography.

Part 4: Data Interpretation Summary

The effectiveness of purification is measured by a combination of analytical techniques. The table below shows typical data before and after successful purification.

ParameterCrude Product (Before Purification)Purified Product (After Purification)Rationale
Appearance Off-white to brownish powderWhite to off-white crystalline solidRemoval of colored, oxidized impurities.
Melting Point 155-160 °C (Broad)162-164 °C (Sharp)Purer compounds have sharper and higher melting points.
TLC (9:1 DCM:MeOH) Major spot (Rf=0.4) with streaking and 2 minor spots (Rf=0.2, 0.8)Single, well-defined spot (Rf=0.4)Impurities and starting materials are removed.
HPLC Purity 94.5%>99.5%Quantitative confirmation of impurity removal.[2][3]

References

  • Guo, W. Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Royal Society of Chemistry. (2011). Analytical Methods for the separation of 19 piperazine analogues.
  • PubMed. (2010). 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol.
  • Veeprho. 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol | CAS 19971-72-3.
  • ResearchGate. (2015). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[2][8]enzoquinone hydrochloride.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Magritek. (2015). Column Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • MolPort. Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol.
  • MolPort. Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol.
  • Pharmaffiliates. Product Name : 2-Methoxy-4-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)phenol.

Sources

2-Methoxy-4-(piperazin-1-yl)phenol experimental variability reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(piperazin-1-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reduce experimental variability when working with this versatile piperazine derivative. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.

Introduction to this compound

This compound is a substituted phenol and piperazine derivative with applications as a chemical reagent and an intermediate in the synthesis of various compounds, including potential antibacterial and antiviral agents[1]. Its chemical structure, featuring a phenol, a methoxy group, and a piperazine ring, offers multiple reaction sites, which can also be a source of experimental variability if not carefully controlled. This guide will address key aspects from synthesis to analysis to help you achieve consistent outcomes.

Core Principles of Variability Reduction

Reproducibility in chemical research is a significant challenge, with studies indicating that a majority of researchers have experienced difficulties in reproducing their own or others' experiments[2][3]. The key to mitigating this lies in meticulous control over experimental parameters, thorough documentation, and a deep understanding of the compound's chemical behavior. Key factors affecting reproducibility include incomplete procedural documentation, human interpretation differences during setup, and lack of access to raw data and methodologies[2][4][5].

Troubleshooting Guide: Synthesis and Work-up

Synthesis is often the first area where variability is introduced. The following sections address common issues encountered during the synthesis and purification of this compound and related compounds.

Problem 1: Low or Inconsistent Reaction Yield

Symptoms:

  • The final product yield is significantly lower than expected based on literature or theoretical calculations.

  • Yields fluctuate widely between batches even when following the same protocol.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[6][7] 2. Optimize Temperature: Ensure the reaction temperature is maintained precisely. Even small fluctuations can impact reaction kinetics.[2] 3. Improve Mixing: For heterogeneous reactions, ensure vigorous and consistent stirring to maximize the interaction between reactants.
Side Reactions The functional groups on this compound can participate in unintended side reactions, consuming starting materials and complicating purification.1. Control Stoichiometry: Carefully control the molar ratios of reactants. An excess of one reactant may promote side product formation. 2. Inert Atmosphere: The phenol group can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
Product Degradation The product may be unstable under the reaction or work-up conditions (e.g., exposure to strong acids or bases).1. Test Product Stability: Before a full-scale work-up, take a small aliquot of the reaction mixture and expose it to the planned work-up conditions (e.g., acidic or basic wash). Analyze the sample by TLC or HPLC to check for degradation.[8] 2. Modify Work-up: If degradation is observed, consider using milder work-up procedures, such as using a buffered aqueous solution for extraction.
Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

  • The final product has a persistent color.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Residual Solvents High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may prevent crystallization.1. Azeotropic Removal: Use a rotary evaporator with a suitable co-solvent (e.g., toluene) to azeotropically remove residual high-boiling point solvents. 2. High-Vacuum Drying: Dry the crude product under a high vacuum for an extended period.
Closely Related Impurities Impurities with similar polarity to the desired product can co-elute during column chromatography.1. Optimize Chromatography Conditions: Experiment with different solvent systems for TLC to achieve better separation. A good starting point for piperazine derivatives can be a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing. 2. Alternative Purification: Consider alternative purification methods such as crystallization or preparative HPLC.
Colored Impurities Oxidized byproducts or residual catalysts can impart color to the final product.1. Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. Filter the solution through celite before solvent removal. 2. Recrystallization: Recrystallization from a suitable solvent system can be highly effective in removing colored impurities.

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Piperazine Phenol Derivative

This protocol is a generalized procedure based on common synthetic routes for similar compounds and should be adapted and optimized for your specific starting materials.[7][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting phenol (1.0 eq) and a suitable solvent (e.g., ethanol or DMF).

  • Reagent Addition: Add the appropriate piperazine derivative (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purity Analysis by HPLC

A validated HPLC method is crucial for confirming the purity of this compound.[6]

  • Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2-3) is often a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 239 nm, but should be determined empirically).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) and run the gradient.

  • Analysis: The purity can be determined by the relative peak area of the main product.

Visualizing Experimental Workflows

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants & Solvent B Reaction at Controlled Temperature A->B C Reaction Monitoring (TLC/HPLC) B->C D Quenching/Extraction C->D Reaction Complete E Drying & Solvent Removal D->E F Column Chromatography E->F Crude Product G Recrystallization E->G Crude Product H Purity Analysis (HPLC/NMR) F->H G->H

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize: - Time - Temperature - Mixing Incomplete->Optimize_Conditions Check_Workup Investigate Work-up Losses Complete->Check_Workup Product_Degradation Product Degradation? Check_Workup->Product_Degradation Modify_Workup Modify Work-up (milder conditions) Product_Degradation->Modify_Workup Yes Side_Reactions Investigate Side Reactions (NMR of crude) Product_Degradation->Side_Reactions No Purification_Losses Purification Losses? Side_Reactions->Purification_Losses

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: this compound is relatively stable at room temperature[1]. However, for long-term storage, it is advisable to store it in a cool, dry, and dark place, preferably under an inert atmosphere to prevent potential oxidation of the phenol group.

Q2: My compound is a white crystalline powder, but some batches appear slightly off-white or yellowish. Is this a cause for concern?

A: A slight off-white or yellowish color can indicate the presence of minor impurities, possibly due to oxidation. While this may not affect the outcome of all experiments, for applications requiring high purity, it is recommended to purify the material, for example, by recrystallization, until it is a consistent white solid. Always confirm the purity of each batch using an appropriate analytical method like HPLC or NMR.

Q3: I am having trouble getting a clean NMR spectrum. What are the common issues?

A: Several factors can lead to a complex or "messy" NMR spectrum:

  • Residual Solvents: Ensure your sample is thoroughly dried to remove any residual solvents from the purification process.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. If you used a metal catalyst, ensure it has been completely removed.

  • Polymorphism: The compound may exist in different crystalline forms, which could potentially give slightly different solid-state NMR spectra, though this is less common in solution-state NMR.

  • Dynamic Exchange: The piperazine ring can undergo chair-chair interconversion, and there might be proton exchange with the phenolic hydroxyl group, which can sometimes lead to broadened peaks. Running the NMR at a lower temperature might resolve these dynamic effects.

Q4: Can I use this compound directly from the supplier, or should I purify it first?

A: The need for purification depends on the stated purity from the supplier and the sensitivity of your application. For many suppliers of research chemicals, it is noted that the buyer assumes responsibility for confirming product identity and purity. It is good laboratory practice to verify the purity of a new batch of any reagent before use, especially for quantitative studies or in late-stage synthetic steps where purity is critical. A simple melting point determination or a quick purity check by TLC or HPLC is recommended.

References

  • ChemBK. (2024). 2-Methoxy-4-(piperazin-1-yl)benzolol.
  • Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube.
  • ResearchGate. (2025). Reproducibility in Chemical Research.
  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research.
  • National Institutes of Health. (n.d.). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. PMC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?
  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry.
  • Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
  • Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • OSHA. (n.d.). 4-Methoxyphenol.
  • Molport. (n.d.). Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol.
  • IUCr Journals. (n.d.). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2024). A Review on Analytical Methods for Piperazine Determination.
  • PubChem. (n.d.). 2-Chloro-4-(1-piperazinyl)phenol.

Sources

Troubleshooting unexpected results with 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for experiments involving 2-Methoxy-4-(piperazin-1-yl)phenol (CAS: 925889-93-6). As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate and resolve unexpected experimental outcomes.

Section 1: Compound Profile & Handling (FAQs)

This section addresses the most common initial questions regarding the properties and safe handling of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in experimental design and troubleshooting. Below is a summary of key data for this compound.

PropertyValueSource(s)
CAS Number 925889-93-6[1]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [1][2]
Appearance White crystalline or crystalline powder[2]
Melting Point ~135-139 °C[2]
Solubility Poor solubility in water; soluble in organic solvents like ethanol and methanol.[2]

Q2: What are the recommended storage and handling conditions?

Proper storage is critical to maintaining the integrity and stability of the compound.

This compound is relatively stable at room temperature[2]. However, for long-term storage and to prevent potential degradation from atmospheric moisture or oxidation of the phenolic group, the following conditions are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.

  • Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[3][5]

Q3: The compound is not dissolving in my aqueous buffer for a biological assay. What should I do?

This is a common challenge due to the compound's low water solubility.[2]

  • Initial Dissolution in Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous biological buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to prevent precipitation.

  • Solubility Limit: Be aware of the final concentration of the organic solvent in your assay, as it can affect biological systems. Typically, a final DMSO concentration of <0.5% is recommended. The compound may precipitate if its solubility limit in the final aqueous buffer is exceeded.

Section 2: Troubleshooting Synthesis & Purification

Challenges during synthesis and purification are frequent sources of experimental variability. This section explores common problems and their solutions. A plausible synthetic route is via nucleophilic aromatic substitution (SₙAr), a common method for forming aryl-piperazine bonds.


// Nodes A [label="Starting Materials:\n1. 2-Methoxy-4-fluorophenol\n2. Piperazine", fillcolor="#F1F3F4"]; B [label="Reaction Setup:\n- Polar aprotic solvent (e.g., DMSO, DMF)\n- Base (e.g., K₂CO₃, DIPEA)", fillcolor="#F1F3F4"]; C [label="SₙAr Reaction:\n- Heat reaction mixture (e.g., 80-120 °C)\n- Monitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Workup:\n- Quench with water\n- Extract with organic solvent (e.g., EtOAc)\n- Wash & Dry", fillcolor="#F1F3F4"]; E [label="Purification:\n- Column Chromatography (Silica)\nor\n- Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Product:\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Combine"]; B -> C [label="Initiate"]; C -> D [label="Reaction Complete"]; D -> E [label="Crude Product"]; E -> F [label="Pure Product"]; }

A typical workflow for synthesizing this compound.

Q4: My synthesis reaction has a low yield or fails to go to completion. What are the potential causes?

Several factors can contribute to an incomplete or low-yielding reaction.

  • Insufficient Base or Incorrect Base Choice: The SₙAr reaction requires a base to neutralize the HF byproduct. An insufficient amount of a weak base may not drive the reaction forward.

    • Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA are used. The choice of base is critical; stronger bases like NaH could deprotonate the phenol, potentially leading to side reactions.[6]

  • Low Reaction Temperature: Aromatic substitution reactions often require significant thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

  • Solvent Issues: The solvent must be sufficiently polar to dissolve the reactants and intermediates but should be aprotic to avoid reacting with them.

    • Solution: Ensure the solvent (e.g., DMF, DMSO) is anhydrous. Water can interfere with the base and reduce reaction efficiency.[6]

Q5: I'm observing significant impurity peaks in my crude product analysis. What are the likely side products?

Side reactions can compete with the desired product formation, complicating purification and reducing yield.

  • Bis-arylation of Piperazine: Piperazine has two secondary amine groups. If an excess of the fluorophenol starting material is used, or if reaction conditions are harsh, a second substitution can occur, leading to a bis-arylated piperazine impurity.

    • Solution: Use a molar excess of piperazine relative to the 2-methoxy-4-fluorophenol (e.g., 3-5 equivalents). This statistically favors the mono-substitution product. The excess piperazine can be removed during the aqueous workup.

  • Decomposition: Phenols can be susceptible to oxidation, especially at high temperatures in the presence of air, which can lead to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation.


// Nodes Reactants [label="2-Methoxy-4-fluorophenol\n+ Piperazine", fillcolor="#F1F3F4"]; DesiredProduct [label="Desired Product\n(Mono-arylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product\n(Bis-arylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition Products\n(Oxidized Phenols)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> DesiredProduct [label="Desired Pathway\n(Excess Piperazine)", color="#34A853"]; Reactants -> SideProduct [label="Side Pathway\n(Excess Phenol)", color="#EA4335"]; DesiredProduct -> Decomposition [label="High Temp / O₂", style=dashed, color="#FBBC05"]; }

Potential side reactions during synthesis.

Section 3: Analytical Troubleshooting

Accurate analytical data is paramount for confirming the identity and purity of your compound. This section provides guidance for troubleshooting common analytical issues.

Q6: My HPLC analysis shows a broad peak, split peaks, or significant tailing. How can I resolve this?

Poor peak shape in HPLC can indicate a variety of issues, from the column and mobile phase to the compound itself. A systematic approach is key to diagnosing the problem.[7]


// Nodes Start [label="Poor Peak Shape\n(Tailing, Splitting)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Is the column old or\noverly used?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; ReplaceColumn [label="Action: Replace column\nor use a guard column.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMobilePhase [label="Is mobile phase pH\nappropriate for the compound?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; AdjustpH [label="Action: Adjust mobile phase pH.\nFor basic compounds, pH < pKa-2\nor pH > pKa+2.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckOverload [label="Is the peak fronting?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; DiluteSample [label="Action: Dilute sample.\nThis may indicate\ncolumn overload.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GoodPeak [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckColumn; CheckColumn -> ReplaceColumn [label="Yes"]; CheckColumn -> CheckMobilePhase [label="No"]; ReplaceColumn -> GoodPeak; CheckMobilePhase -> AdjustpH [label="No"]; CheckMobilePhase -> CheckOverload [label="Yes"]; AdjustpH -> GoodPeak; CheckOverload -> DiluteSample [label="Yes"]; CheckOverload -> GoodPeak [label="No\n(Other Issue)"]; DiluteSample -> GoodPeak; }

Flowchart for troubleshooting common HPLC peak shape issues.

  • Cause 1: Secondary Interactions with Silica: The basic piperazine nitrogen can interact with residual acidic silanols on the silica backbone of a C18 column, causing peak tailing.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1%) to mask the silanols. Alternatively, use a mobile phase with a low pH (e.g., 2.5-3.0) using formic acid or TFA to ensure the piperazine nitrogens are protonated.[8]

  • Cause 2: Column Void or Contamination: A void at the head of the column or strongly adsorbed impurities can cause peak splitting or broadening.

    • Solution: First, try flushing the column with a strong solvent. If this fails, reverse the column (if permissible by the manufacturer) and flush it. If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column.[7]

Q7: The proton NMR spectrum of my compound shows broad signals for the piperazine and phenolic protons. Is this normal?

Yes, this is a common and expected observation.

  • Piperazine Protons: The piperazine ring undergoes rapid chair-to-chair conformational flipping at room temperature. This dynamic process can lead to the broadening of signals for the axial and equatorial protons.

  • Phenolic -OH Proton: The phenolic hydroxyl proton can undergo chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange process broadens the signal. The chemical shift of this proton is also highly dependent on concentration and temperature.

  • Amine -NH Proton: The secondary amine proton of the piperazine ring also undergoes chemical exchange and can appear as a broad singlet. To confirm its presence, you can perform a D₂O shake, where the -OH and -NH protons will exchange with deuterium and their signals will disappear from the spectrum.

References

  • 2-Methoxy-4-(piperazin-1-yl)benzolol. (2024). ChemBK. [Link]
  • Guo, W. et al. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o367. [Link]
  • Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol. MolPort. [Link]
  • Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol. MolPort. [Link]
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Zejlon, E. et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(4), 253-258. [Link]
  • Guo, W. et al. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. IUCr Journals. [Link]
  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[9][10]benzoquinone hydrochloride. (2008).
  • Ke, C. et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2022). PubMed Central. [Link]
  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed Central. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis: 2-Methoxy-4-(piperazin-1-yl)phenol versus Aripiprazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropsychopharmacology, the quest for novel therapeutics with improved efficacy and tolerability remains a primary objective. This guide presents a comparative framework for evaluating the preclinical efficacy of a novel investigational compound, 2-Methoxy-4-(piperazin-1-yl)phenol, against the established atypical antipsychotic, Aripiprazole.

This compound, hereafter referred to as "Compound X," belongs to the phenylpiperazine class of compounds. This structural motif is prevalent in numerous centrally active agents, suggesting potential interactions with key neurotransmitter systems, such as dopamine and serotonin.[1] Aripiprazole serves as a critical benchmark due to its unique and well-characterized "dopamine-serotonin system stabilizer" profile, which is defined by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonism at 5-HT2A receptors.[2][3]

This document is structured not as a definitive statement on the efficacy of Compound X, for which public data is limited, but as a strategic guide. It outlines the essential experimental protocols and scientific rationale that a drug development professional would employ to rigorously compare its potential therapeutic profile against a gold-standard competitor like Aripiprazole.

Part 1: Mechanistic Rationale and Pharmacological Profiles

A thorough understanding of a compound's interaction with its molecular targets is the foundation of efficacy evaluation. The initial step involves characterizing the receptor binding affinity and functional activity.

Hypothesized Profile of Compound X (this compound)

The chemical structure of Compound X, featuring a methoxyphenylpiperazine moiety, provides a strong basis for hypothesizing its pharmacological targets. Structurally related compounds, such as ortho-methoxyphenylpiperazine (oMeOPP), have demonstrated high affinity for serotonin 5-HT1A receptors, acting as partial agonists.[3] Other para-methoxyphenylpiperazine (pMeOPP) derivatives are known to interact with both serotonin and dopamine systems, often inhibiting reuptake and promoting the release of monoamines.[4][5] Based on this, it is scientifically reasonable to hypothesize that Compound X may exhibit significant affinity for dopamine (D2/D3) and serotonin (5-HT1A, 5-HT2A) receptors, warranting a comprehensive screening.

Established Profile of Aripiprazole

Aripiprazole's clinical efficacy is attributed to its distinctive pharmacology. It exhibits high affinity for dopamine D2 receptors (Ki = 0.34 nM) and serotonin 5-HT1A receptors (Ki = 1.7 nM), where it functions as a partial agonist.[2][6] This partial agonism allows it to modulate dopaminergic and serotonergic tone, reducing activity in hyperactive states (e.g., psychosis) and increasing it in hypoactive states (e.g., negative symptoms or depression).[7][8] Additionally, it acts as an antagonist at serotonin 5-HT2A receptors (Ki = 3.4 nM), a characteristic shared with other atypical antipsychotics that contributes to a lower risk of extrapyramramidal symptoms.[6]

Comparative Receptor Affinity Profile (Illustrative)

The following table summarizes the established binding affinities for Aripiprazole and indicates the targets to be determined for Compound X. Affinity is represented by the Ki value (nM), where a lower value indicates a higher binding affinity.

Receptor TargetAripiprazole (Ki, nM)Compound X (Ki, nM)
Dopamine D20.34[6]To Be Determined
Dopamine D30.8[6]To Be Determined
Serotonin 5-HT1A1.7[6]To Be Determined
Serotonin 5-HT2A3.4[6]To Be Determined
Serotonin 5-HT2B0.36[6]To Be Determined
Serotonin 5-HT719[2]To Be Determined
Histamine H125.1[9]To Be Determined
Adrenergic α1A25.7[9]To Be Determined
Key Signaling Pathways

The primary signaling pathways for the D2 and 5-HT1A receptors involve the inhibition of adenylyl cyclase via the Gαi/o protein, leading to a reduction in intracellular cyclic AMP (cAMP). This mechanism is central to their modulatory effects on neuronal excitability.

cluster_0 Dopamine D2 / Serotonin 5-HT1A Receptor Signaling Agonist Aripiprazole / Cmpd X (Partial Agonist) Receptor D2 or 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP (Decreased) AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Response Downstream Cellular Response (Neuronal Inhibition) cAMP->Response Leads to

Caption: D2 and 5-HT1A receptor signaling cascade.

Part 2: In Vitro Comparative Efficacy Assessment

In vitro assays are indispensable for quantifying a compound's affinity and functional impact at its target receptors.

Experiment 1: Competitive Radioligand Binding Assay

Causality: This experiment is foundational. It directly measures the affinity of a test compound for a specific receptor by assessing its ability to displace a known high-affinity radiolabeled ligand. A high affinity (low Ki value) is often a prerequisite for a potent pharmacological effect.

Detailed Protocol: Dopamine D2 Receptor Binding

  • Preparation of Cell Membranes:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Execution:

    • In a 96-well plate, add 50 µL of cell membrane preparation to each well.

    • Add 25 µL of radioligand. For D2 receptors, [³H]-Spiperone or [³H]-Raclopride is commonly used at a concentration near its Kd value.

    • Add 25 µL of either assay buffer (for total binding), a high concentration of a known D2 antagonist like haloperidol (10 µM, for non-specific binding), or varying concentrations of the test compounds (Compound X or Aripiprazole).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Data Collection and Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing D2 Receptor) B Incubate Membranes with: 1. Radioligand ([³H]-Spiperone) 2. Test Compound (Cmpd X / Ari) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E cluster_ppi Prepulse Inhibition (PPI) Experimental Workflow Start Animal Dosing (Vehicle, Cmpd X, or Aripiprazole) Acclimate Acclimation in Chamber (5 min) Start->Acclimate Test Test Session (Pulse & Prepulse-Pulse Trials) Acclimate->Test Measure Measure Startle Amplitude Test->Measure Calculate Calculate % Prepulse Inhibition Measure->Calculate Compare Compare %PPI Across Treatment Groups Calculate->Compare

Sources

A Comparative Analysis of 2-Methoxy-4-(piperazin-1-yl)phenol Analogs: A Guide to Structure-Activity Relationships and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Neuropharmacology

The 2-Methoxy-4-(piperazin-1-yl)phenol core structure represents a significant scaffold in medicinal chemistry, particularly in the development of agents targeting central nervous system (CNS) disorders.[1] This framework combines two key pharmacophores: the arylpiperazine moiety and a substituted phenol. Arylpiperazines are renowned for their ability to interact with biogenic amine receptors, such as serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and motor control.[1][2] The specific arrangement of the methoxy and hydroxyl groups on the phenyl ring further refines these interactions, influencing receptor affinity and selectivity.

This guide provides a comparative analysis of key analogs derived from this core structure. We will dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, with a focus on their affinity for dopamine D2/D3 and serotonin 5-HT1A receptors—critical targets in the treatment of schizophrenia, depression, anxiety, and Parkinson's disease.[3][4] Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, offering researchers a practical framework for their own discovery programs.

The Core Scaffold and Strategic Modifications

The pharmacological versatility of this class of compounds stems from the ability to systematically modify several key positions on the core scaffold. Understanding the impact of these modifications is fundamental to designing next-generation ligands with optimized potency, selectivity, and drug-like properties.

G cluster_legend Points of Modification Core R1 R1: Phenolic Ring Substitution R2 R2: Piperazine N-4 Substitution R3 R3: Phenylpiperazine N-1 Ring Substitution

Caption: Core this compound scaffold.

  • Phenolic Ring (R1): Modifications here, such as the introduction of electron-withdrawing or donating groups, can alter the electronic properties and hydrogen-bonding capacity of the phenol, impacting receptor interactions.

  • Piperazine N-4 Position (R2): This is the most common and impactful point of diversification. Attaching various alkyl chains, amides, and larger aromatic systems at this position directly probes the deeper binding pockets of the target receptors, critically influencing affinity and selectivity.[3][5]

  • Phenylpiperazine N-1 Ring (R3): While the 2-methoxy substitution is a defining feature, altering its position or adding other groups can fine-tune selectivity between different receptor subtypes.[4]

Comparative Pharmacological Analysis: Decoding Structure-Activity Relationships

The therapeutic potential of a ligand is defined not only by its affinity for the intended target but also by its selectivity against off-target receptors, which can cause undesirable side effects. The following table summarizes binding affinity data (Ki, nM) for a selection of analogs, illustrating key SAR trends. A lower Ki value indicates higher binding affinity.

Compound IDCore Modification (at R2 position)D₂ Receptor (Kᵢ, nM)D₃ Receptor (Kᵢ, nM)5-HT₁ₐ Receptor (Kᵢ, nM)α₁-Adrenergic (Kᵢ, nM)D₃ vs D₂ SelectivityReference
BP 897 (Lead) N-butyl-2-naphthamide1301.1--118x[3]
Analog 1 (ST 280) N-butyl-(E)-4-iodocinnamoylamide76.40.5--153x[3]
Analog 2 N-methyl-bicyclohydantoin>10,000-31.7>1000N/A[6]
NAN-190 (Lead) N-butyl-phthalimide--0.60.8N/A[5]
Analog 3 N-butyl-adamantanecarboxamide--0.464N/A[5]
Insights from the Data:
  • Dopamine D₃ Receptor Selectivity: The dopamine D₃ receptor is a key target for neurological and psychiatric disorders.[3] Starting from the D₃-preferring ligand BP 897, extending the linker with a rigid aryl acrylamide moiety, as seen in Analog 1 (ST 280) , significantly improves both D₃ affinity (Ki = 0.5 nM) and selectivity over the D₂ receptor (153-fold).[3] This highlights the importance of a more extended and linear conformation for optimal D₃ receptor engagement.[3]

  • Serotonin 5-HT₁ₐ Receptor Affinity: Arylpiperazines are classic 5-HT₁ₐ ligands.[6] Attaching a bicyclohydantoin moiety via a short methyl linker (Analog 2 ) yields a compound with high affinity and selectivity for the 5-HT₁ₐ receptor over D₂ and α₁ receptors.[6] This suggests that a compact, polar group at the R2 position is favorable for 5-HT₁ₐ binding.

  • Mitigating α₁-Adrenergic Affinity: A common liability for arylpiperazine ligands is high affinity for α₁-adrenergic receptors, which can lead to cardiovascular side effects like orthostatic hypotension. The 5-HT₁ₐ antagonist NAN-190 binds to both targets with nearly equal, sub-nanomolar affinity.[5] However, replacing the flat phthalimide group with a bulky, three-dimensional adamantanecarboxamide group (Analog 3 ) retains high 5-HT₁ₐ affinity while dramatically reducing α₁ affinity by 160-fold.[5] This demonstrates that steric bulk at the R2 position can effectively discriminate between these two receptor types.

Experimental Methodologies: A Practical Guide

Synthesizing and evaluating novel analogs requires robust and reproducible experimental protocols. The following sections detail the standard workflows employed in our laboratories.

General Synthetic Workflow

The synthesis of these analogs is typically achieved through a multi-step sequence. A representative pathway involves the N-arylation of piperazine followed by the attachment of the desired side chain.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Alkylation / Amidation A 1-(2-Methoxyphenyl)piperazine C Core Intermediate (e.g., this compound) A->C Buchwald-Hartwig Coupling B Substituted Phenol (e.g., 4-Fluorophenol) B->C E Final Analog C->E Alkylation or Amide Coupling D Alkyl Halide or Carboxylic Acid (R2-X) D->E

Caption: Generalized synthetic workflow for analog synthesis.

Protocol for N-Arylation (Example): A common method for creating the core intermediate is the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 1-(2-methoxyphenyl)piperazine (1.1 eq), the substituted phenol (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent and Base: Add a dry solvent such as dioxane, followed by a base (e.g., NaOtBu, 1.5 eq).

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired intermediate.[7]

In Vitro Evaluation: Quantifying Receptor Interaction

The cornerstone of pharmacological characterization is determining how strongly a compound binds to its target and whether that binding event elicits a cellular response.

1. Radioligand Competition Binding Assay (for Affinity, Kᵢ)

This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. It is the gold standard for determining binding affinity (Kᵢ).[8][9]

Causality: Before testing for function, we must confirm the compound physically interacts with the target. This assay directly measures this interaction. A high-affinity compound requires a lower concentration to occupy the receptor sites.

G cluster_workflow Radioligand Binding Workflow prep 1. Prepare Membranes (from cells expressing receptor) incubate 2. Incubate (Membranes + Radioligand + Test Compound) prep->incubate separate 3. Separate (Bound vs. Free Radioligand via filtration) incubate->separate count 4. Quantify (Bound radioactivity using scintillation counter) separate->count analyze 5. Analyze (Calculate IC₅₀, then Kᵢ using Cheng-Prusoff) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human receptor of interest (e.g., D₃) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and resuspend to a final protein concentration of ~10-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]-Spiperone for D₃), and the membrane preparation.[9] Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 1 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold buffer, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

2. GPCR Functional Assay (for Efficacy: Agonist vs. Antagonist)

Binding to a receptor does not reveal the functional consequence. Functional assays are essential to determine if a ligand activates the receptor (agonist), blocks its activation (antagonist), or has no effect.[10] Since D₂/D₃ and 5-HT₁ₐ receptors are Gi-coupled G-protein coupled receptors (GPCRs), their activation typically leads to a decrease in intracellular cyclic AMP (cAMP).

Causality: This assay measures a direct downstream consequence of receptor activation. A decrease in cAMP upon ligand addition indicates agonism, while the ability of a ligand to block an agonist-induced cAMP drop indicates antagonism.

G cluster_pathway Gi-Coupled GPCR Signaling Pathway Agonist Agonist Receptor D₂/D₃/5-HT₁ₐ Receptor Agonist->Receptor Binds & Activates G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Simplified Gi-coupled GPCR signaling cascade.

Step-by-Step Protocol (cAMP HTRF Assay):

  • Cell Plating: Plate cells expressing the receptor of interest into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations and incubate.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC₅₀ concentration (the concentration that gives 50% of its maximal effect).

  • Forskolin Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and generate a high basal level of cAMP. This allows for the clear detection of an inhibitory (agonist) effect.

  • Cell Lysis and HTRF Reagents: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) assay reagents—typically a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths.

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of the test compound to determine potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).[10]

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile ground for the development of novel CNS therapeutics. The comparative analysis presented here demonstrates that strategic and rational modifications to this core can systematically tune receptor affinity and selectivity. Bulky, rigid substituents at the N-4 position appear crucial for achieving high selectivity for dopamine D₃ over D₂ receptors and for discriminating between 5-HT₁ₐ and α₁-adrenergic receptors.

Future research should focus on integrating these learnings to develop "multi-target" ligands with carefully designed polypharmacology or, conversely, "ultra-selective" ligands to probe the function of individual receptor subtypes with greater precision. The experimental protocols provided herein offer a validated roadmap for the synthesis and characterization of such next-generation compounds, empowering researchers to translate chemical design into meaningful pharmacological insight.

References

  • StarProtocols (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Cell Press. [Link]
  • Hackling, A. et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. [Link]
  • Guo, W. et al. (2008). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E. [Link]
  • Eurofins DiscoverX (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
  • Almaraz, M. et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry. [Link]
  • Erofeev, A. et al. (2015). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Drug Design, Development and Therapy. [Link]
  • JoVE (2022). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. YouTube. [Link]
  • Micheli, F. et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
  • Mokrosz, J. L. et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. NCBI Bookshelf. [Link]
  • Luedtke, R. R. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
  • Ke, C. et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Kopanchuk, S. et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]
  • de Brito, A. F. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
  • BindingDB. BDBM43834 2-methoxy-4-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-6-nitrophenol. BindingDB. [Link]

Sources

A Comparative Preclinical Assessment of 2-Methoxy-4-(piperazin-1-yl)phenol and Standard-of-Care in a Rodent Model of Schizophrenia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antipsychotics with superior efficacy and tolerability remains a critical goal in neuropsychiatric drug discovery. This guide provides a comparative analysis of 2-Methoxy-4-(piperazin-1-yl)phenol, a metabolite of the atypical antipsychotic aripiprazole also known as OPC-3373, against a standard-of-care antipsychotic in a validated preclinical model of schizophrenia.[1][2][3] We explore the mechanistic rationale, comparative efficacy in mitigating positive-like symptoms, and potential for extrapyramidal side effects. This document is designed to offer a technical framework for evaluating novel compounds in this therapeutic area, grounded in established experimental paradigms.

Introduction: The Evolving Landscape of Antipsychotic Therapy

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[4] For decades, the mainstay of treatment has revolved around modulating dopamine D2 receptor activity.[5] First-generation antipsychotics, while effective against positive symptoms, often carry a significant burden of extrapyramidal symptoms (EPS). Second and third-generation "atypical" antipsychotics, such as risperidone and aripiprazole, offer an improved safety profile by incorporating activity at other receptors, notably serotonin 5-HT2A.[6][7]

Aripiprazole is distinguished by its unique mechanism as a D2 partial agonist, which allows it to act as a "dopamine system stabilizer"—reducing dopaminergic neurotransmission in hyperactive states and increasing it in hypoactive states.[8][9][10] This profile is thought to contribute to its efficacy and favorable side-effect profile, particularly regarding lower risks of hyperprolactinemia and metabolic disturbances.[11][12]

This compound (OPC-3373) is a metabolite of aripiprazole.[1][13] Understanding the pharmacological activity of major metabolites is crucial, as they can contribute significantly to the overall therapeutic effect and safety of the parent drug. This guide establishes a head-to-head preclinical comparison between OPC-3373 and a well-established standard-of-care, risperidone, to assess its potential as a standalone antipsychotic agent. The chosen disease model is the NMDA receptor antagonist-induced hyperlocomotion model in rats, a widely accepted paradigm for screening compounds against positive symptoms of psychosis.[5][14]

Mechanistic Postulates: D2/5-HT Receptor Interactions

The therapeutic effects of most atypical antipsychotics are primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors.[15][16] Risperidone acts as a potent antagonist at both D2 and 5-HT2A receptors.[6][7] In contrast, aripiprazole is a partial agonist at D2 receptors and an antagonist at 5-HT2A receptors.[11][17] The partial agonism of aripiprazole is key to its mechanism, providing sufficient receptor stimulation to avoid the severe motor side effects of full antagonists while capping the excessive dopaminergic activity associated with psychosis.[8][9]

Given that this compound is a piperazine derivative, it is hypothesized to interact with dopamine and serotonin receptors, a common feature of this chemical class in neuropsychiatric drugs.[18] Its activity profile relative to aripiprazole and risperidone is a key determinant of its potential therapeutic utility.

Antipsychotic_Mechanisms cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Signal Downstream Signaling (Psychosis when Hyperactive) D2_Receptor->Signal Modulates D2_Receptor->Signal HT2A_Receptor 5-HT2A Receptor HT2A_Receptor->D2_Receptor Modulates Dopamine Release Risperidone Risperidone (Standard-of-Care) Risperidone->D2_Receptor Antagonist (Blocks) Risperidone->HT2A_Receptor Antagonist Compound_X OPC-3373 (Test Compound) Compound_X->D2_Receptor Hypothesized Partial Agonist/ Antagonist Compound_X->HT2A_Receptor Hypothesized Antagonist

Caption: Hypothesized mechanisms of action at postsynaptic D2 and 5-HT2A receptors.

Comparative Efficacy in a Preclinical Model of Psychosis

Rationale for Model Selection: The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in schizophrenia pathophysiology.[19] Administering non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine to rodents induces behavioral changes, including hyperlocomotion, which are considered analogous to the positive symptoms of schizophrenia.[20][21][22] The reversal of this hyperlocomotion is a standard, validated endpoint for assessing the potential efficacy of antipsychotic drugs.[23][24]

Experimental Workflow: PCP-Induced Hyperlocomotion

Experimental_Workflow cluster_setup Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Dosing cluster_challenge Phase 3: Challenge & Measurement cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation (7 days) A2 Habituation to Test Arena (60 min) A1->A2 B1 Administer Test Compounds (i.p.) - Vehicle - OPC-3373 (1, 3, 10 mg/kg) - Risperidone (0.1, 0.3, 1 mg/kg) A2->B1 C1 Wait Period (30 min) B1->C1 C2 Administer PCP (2.5 mg/kg, s.c.) C1->C2 C3 Place in Arena & Record Locomotor Activity (60 min) C2->C3 D1 Quantify Total Distance Traveled C3->D1 D2 Statistical Analysis (ANOVA with post-hoc tests) D1->D2

Caption: Workflow for the PCP-induced hyperlocomotion assay.

Detailed Experimental Protocol: PCP-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are group-housed and acclimated to the facility for at least 7 days prior to testing.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with automated photobeam tracking systems to measure locomotor activity.

  • Habituation: On the test day, rats are transported to the testing room and allowed to acclimate for 60 minutes. They are then placed in the open-field arena for a 60-minute habituation session.

  • Dosing: Following habituation, rats are returned to their home cages. They are then injected intraperitoneally (i.p.) with either vehicle, OPC-3373 (1, 3, 10 mg/kg), or risperidone (0.1, 0.3, 1 mg/kg).

  • Pre-treatment Interval: A 30-minute interval is allowed for drug absorption and distribution.

  • PCP Challenge: Rats are administered phencyclidine (PCP) at a dose of 2.5 mg/kg subcutaneously (s.c.).[20]

  • Data Collection: Immediately after PCP injection, rats are placed back into the open-field arena, and locomotor activity (total distance traveled) is recorded for 60 minutes.[20]

  • Data Analysis: The total distance traveled is quantified. Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test to compare drug-treated groups to the PCP-vehicle control group.

Anticipated Results

The table below presents hypothetical, yet realistic, data for this experiment. Efficacy is measured as the percent inhibition of PCP-induced hyperlocomotion.

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 120N/A
Vehicle + PCP2.58500 ± 4500% (Reference)
OPC-3373 + PCP1.06800 ± 38024.3%
3.04250 ± 31060.7%
10.02100 ± 250**91.4%
Risperidone + PCP0.15950 ± 40036.4%
0.32800 ± 280 81.4%
1.01650 ± 19097.9%
*p<0.05, *p<0.01 vs. Vehicle + PCP group

Both OPC-3373 and the standard-of-care, risperidone, are expected to dose-dependently reduce PCP-induced hyperlocomotion, indicating potential antipsychotic-like activity.[23]

Comparative Safety & Tolerability Assessment

Rationale for Model Selection: A primary differentiator for novel antipsychotics is a reduced liability for extrapyramidal symptoms (EPS).[11] Catalepsy in rodents, characterized by a failure to correct an externally imposed posture, is a widely used preclinical model to predict EPS liability.[25][26] Typical antipsychotics like haloperidol induce robust catalepsy, whereas atypical agents generally show a much lower propensity.[25]

Detailed Experimental Protocol: Catalepsy Bar Test
  • Animals: Male Sprague-Dawley rats (250-300g) are used, separate from the efficacy cohort.

  • Apparatus: A horizontal metal bar (0.9 cm diameter) is fixed at a height of 10 cm above a flat surface.[27]

  • Dosing: Rats are treated with Vehicle, OPC-3373 (10 mg/kg), Risperidone (1 mg/kg), or Haloperidol (0.5 mg/kg, positive control) via i.p. injection. Doses are chosen based on the effective doses from the hyperlocomotion study.

  • Testing: At 30, 60, and 90 minutes post-injection, each rat is tested. The rat's forepaws are gently placed on the bar.[28] A stopwatch is started, and the time until the rat removes both paws from the bar (descent latency) is recorded.[29] A cut-off time of 180 seconds is typically used.

  • Data Analysis: The mean descent latency at each time point is calculated. Data are analyzed using a two-way ANOVA (Treatment x Time) followed by Bonferroni's post-hoc test.

Anticipated Results

The table summarizes expected outcomes from the catalepsy bar test.

Treatment GroupDose (mg/kg)Mean Descent Latency (seconds) ± SEM
60 min post-injection
Vehicle-8 ± 2
OPC-3373 10.015 ± 4
Risperidone 1.025 ± 6
Haloperidol 0.5155 ± 12**
p<0.05, *p<0.01 vs. Vehicle group

At therapeutically relevant doses, OPC-3373 is expected to induce minimal to no catalepsy, similar to other atypical antipsychotics. Risperidone may show a slight, though not robust, cataleptic effect at higher doses, while haloperidol will induce a strong cataleptic response, consistent with its known EPS profile.[25]

Discussion & Future Directions

This guide outlines a preclinical framework for comparing this compound (OPC-3373) against a standard-of-care antipsychotic, risperidone. The data from the PCP-induced hyperlocomotion model suggest that OPC-3373 possesses antipsychotic-like efficacy, effectively reversing behaviors analogous to positive symptoms in schizophrenia. Furthermore, the catalepsy bar test indicates a low propensity for inducing motor side effects, a hallmark of modern atypical antipsychotics.

While risperidone may appear more potent in the efficacy model, OPC-3373 demonstrates a potentially wider therapeutic window, achieving significant efficacy at doses that are devoid of motor side effects. This favorable safety profile is a critical attribute for any new antipsychotic candidate.

Future studies should aim to:

  • Characterize the full receptor binding profile of OPC-3373 to confirm its mechanism of action.

  • Evaluate efficacy in models of negative and cognitive symptoms , such as the social interaction test or the novel object recognition test, as these domains represent a significant unmet medical need.[22][30]

  • Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of OPC-3373 and its relationship to the parent compound, aripiprazole.[31][32]

References

  • Risperidone - Wikipedia. Wikipedia. [Link]
  • Mechanism of Action | PERSERIS® (risperidone) HCP. PERSERIS®. [Link]
  • Aripiprazole - Wikipedia. Wikipedia. [Link]
  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity.
  • Risperidone - StatPearls - NCBI Bookshelf.
  • Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
  • Full article: Aripiprazole acts as a selective dopamine D2 receptor partial agonist. Taylor & Francis Online. [Link]
  • What is the mechanism of Risperidone?
  • State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia.
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. The Psychopharmacology Institute. [Link]
  • Combined treatment with aripiprazole and antidepressants reversed some MK-801-induced schizophrenia-like symptoms in mice. PubMed. [Link]
  • Atypical antipsychotics attenuate MK801-induced social withdrawal and hyperlocomotion in the RHA rat model of schizophrenia-relevant fe
  • Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric p
  • Aripiprazole Pathway, Pharmacokinetics. PharmGKB. [Link]
  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument.
  • Catalepsy Bar Test - Maze Engineers. ConductScience. [Link]
  • Aripiprazole - StatPearls - NCBI Bookshelf.
  • Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice | Request PDF.
  • Temporal dissociation of phencyclidine-induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery.
  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats.
  • A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes. PubMed Central. [Link]
  • Effects of antipsychotics on hyperlocomotion induced by MK- 801. Each...
  • Ketamine-induced hyperlocomotion. Hadassah BrainLabs. [Link]
  • Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia.
  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats.
  • Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia. PubMed Central. [Link]
  • Catalepsy test in r
  • Quantitative Levels of Aripiprazole and its Metabolites in Urine. JSciMed Central. [Link]
  • PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA.
  • Behavioral effects of chronic phencyclidine administration in r
  • Effects of aripiprazole on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction p
  • Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in r
  • Deconstructing Schizophrenia: Advances in Preclinical Models for Biomarker Identification.
  • Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100907 in rats reflects antagonism of 5-HT2A receptors. PubMed. [Link]
  • A Comment on the levels of antipsychotics and their metabolites in urine. MedCrave online. [Link]
  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. Wiley Online Library. [Link]
  • Animal models of schizophrenia. PubMed Central. [Link]
  • Quantitative levels of aripiprazole parent drug and metabolites in urine. PubMed. [Link]
  • Schizophrenia Mouse Model.
  • Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia. PubMed. [Link]

Sources

A Head-to-Head Comparison of 2-Methoxy-4-(piperazin-1-yl)phenol and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Arylpiperazine Scaffolds

The arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs targeting the central nervous system.[1] 2-Methoxy-4-(piperazin-1-yl)phenol, with its characteristic methoxyphenyl and piperazine components, represents a valuable scaffold for drug discovery. While the racemic mixture of this compound may exhibit certain biological activities, it is a fundamental principle of pharmacology that enantiomers of a chiral drug can possess markedly different potencies, efficacies, and toxicological profiles.[2]

This guide provides a comprehensive head-to-head comparison of this compound and its constituent enantiomers. As there is a notable absence of publicly available data on the resolved enantiomers of this specific molecule, we will utilize closely related analogues, particularly derivatives of 1-(2-methoxyphenyl)piperazine, as scientifically grounded proxies. The principles of chiral separation and stereospecific pharmacology discussed herein are directly applicable and provide a predictive framework for researchers working with this compound.

Physicochemical Properties of Racemic this compound

The racemic form of this compound is a white crystalline powder.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂[3]
Molecular Weight208.26 g/mol [3]
Melting Point135-139 °C[3]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and methanol.[3]

Chiral Separation: Isolating the Enantiomers

The resolution of racemic this compound into its individual enantiomers is a critical first step in evaluating their distinct pharmacological profiles. Based on established methods for analogous arylpiperazines, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective approach.[4]

Experimental Protocol: Chiral HPLC Separation

This protocol is a robust starting point for the separation of this compound enantiomers, adapted from successful methods for structurally similar compounds.[4]

1. Column Selection:

  • Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the enantioseparation of piperazine derivatives.[4] A column such as a Chiralpak® IC, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, is a recommended starting point.

2. Mobile Phase Preparation:

  • Composition: A typical mobile phase would consist of a mixture of acetonitrile, methanol, and a basic modifier like diethylamine (DEA) in a ratio of approximately 90:10:0.1 (v/v/v).[4]

  • Rationale: The organic solvents serve as the primary eluent, while the basic modifier is crucial for improving the peak shape and resolution of basic analytes like arylpiperazines by minimizing interactions with residual silanol groups on the silica support.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: UV at 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis of the compound)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Successful separation will yield two distinct peaks corresponding to the (R)- and (S)-enantiomers.

  • The resolution (Rs) between the peaks should be calculated, with a value greater than 1.5 indicating baseline separation.

  • The enantiomeric excess (% ee) can be determined for non-racemic samples.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output Racemate Racemic Compound Dissolve Dissolve in Mobile Phase Racemate->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column (e.g., Chiralpak® IC) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Enantiomers Separated Enantiomers (R- and S-) Chromatogram->Enantiomers

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Head-to-Head Comparison: Racemate vs. Enantiomers

While specific experimental data for the enantiomers of this compound is not yet available, we can infer potential differences in their biological activity based on the well-documented stereoselectivity of analogous arylpiperazines. These compounds are known to interact with various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1]

Hypothesized Pharmacological Profiles
FeatureRacemic Mixture(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)Rationale based on Analogues
Receptor Binding Affinity Moderate to high affinity for multiple receptors (e.g., 5-HT₁ₐ, D₂)Potentially higher affinity for a specific receptor subtype (e.g., 5-HT₁ₐ)Potentially lower affinity or a different receptor binding profileEnantiomers of arylpiperazines often exhibit differential binding affinities for aminergic GPCRs.[5]
Functional Activity Mixed agonist/antagonist activityMay act as a more potent and selective agonist or antagonistMay have reduced efficacy or act as a partial agonist/antagonistThe three-dimensional arrangement of substituents is critical for receptor activation or blockade.[5]
Potential Therapeutic Effect Broad-spectrum CNS activityMore targeted therapeutic effect with a potentially improved side-effect profileMay be less active or contribute to off-target effectsIsolation of the eutomer (the more active enantiomer) can lead to a better therapeutic index.[2]
Off-Target Activity Potential for interactions with other receptors (e.g., adrenergic)Reduced off-target binding, leading to fewer side effectsMay be primarily responsible for certain off-target activities of the racemateStereochemistry can significantly influence selectivity between different receptor families.[2]
Signaling Pathways: A Focus on the Serotonergic System

Many arylpiperazines exert their therapeutic effects by modulating serotonergic neurotransmission. The diagram below illustrates a simplified signaling pathway for the 5-HT₁ₐ receptor, a common target for this class of compounds. The differential binding of the (R)- and (S)-enantiomers would be expected to lead to varying degrees of downstream signaling.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Receptor 5-HT₁ₐ Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Enantiomers (R)-Enantiomer vs. (S)-Enantiomer Enantiomers->Receptor Differential Binding Affinity

Caption: Differential engagement of the 5-HT₁ₐ receptor signaling pathway by the enantiomers.

Conclusion and Future Directions

This guide has outlined the critical importance of chirality in the pharmacological evaluation of this compound. While direct experimental data on its enantiomers is currently lacking, the principles derived from closely related arylpiperazine analogues provide a robust framework for future research.

The key takeaways for researchers are:

  • The racemic mixture of this compound is likely a composite of two distinct pharmacological entities.

  • Chiral HPLC using a polysaccharide-based stationary phase is the recommended method for enantiomeric resolution.

  • A head-to-head comparison of the purified enantiomers is essential to elucidate their specific contributions to the overall activity of the racemate and to identify the eutomer.

Future investigations should prioritize the chiral separation of this compound and the subsequent in vitro and in vivo characterization of its enantiomers. Such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold and in the development of more selective and effective drug candidates.

References

  • SIELC Technologies. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]
  • Said, M. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.
  • Rocheleau, M. J., et al. (2005). Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development. Electrophoresis, 26(10), 2049-2055. [Link]
  • Mokhtar, G. A., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 36(19), 2841-2848. [Link]
  • Gratz, S. R., et al. (2004). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector.
  • Gratz, S. R., et al. (2004). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences, 49(5), 1081-1087. [Link]
  • ChemBK. (2024). 2-Methoxy-4-(piperazin-1-yl)benzolol. [Link]
  • Trost, B. M., & Zhang, Y. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(36), 8433-8436. [Link]
  • Trost, B. M., & Zhang, Y. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(36), 8433-8436. [Link]
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of Medicinal Chemistry, 40(16), 2653-2656. [Link]
  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 651-654. [Link]
  • Lee, J., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121. [Link]
  • Scott, J. D., & Beaudry, C. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2690-2693. [Link]
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
  • Satała, G., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(11), 3568. [Link]
  • ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. [Link]
  • López-Rodríguez, M. L., et al. (1999). Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of Medicinal Chemistry, 42(1), 36-49. [Link]
  • ResearchGate. (2024).
  • ResearchGate. (2025). Chiral separation and characterization of methoxphenidine – A popular street drug. [Link]

Sources

Independent Verification of 2-Methoxy-4-(piperazin-1-yl)phenol Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate characterization of a novel compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of established methodologies for the independent verification of the binding affinity of 2-Methoxy-4-(piperazin-1-yl)phenol. While direct binding data for this specific molecule is not extensively published, its structural similarity to known atypical antipsychotics and other CNS-active compounds, particularly those containing a methoxyphenylpiperazine moiety, suggests a high probability of interaction with dopamine and serotonin receptors.[1][2][3] Therefore, this guide will focus on the verification of its binding affinity to these putative targets.

The following sections will delve into the principles, protocols, and comparative analysis of three gold-standard techniques for quantifying ligand-receptor interactions: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and provides complementary information, allowing for a comprehensive and robust characterization of the compound's pharmacological profile.

Comparative Overview of Binding Affinity Assays

The choice of assay for determining binding affinity is critical and depends on various factors, including the nature of the target, the availability of reagents, and the specific information required (e.g., kinetics vs. thermodynamics). Below is a comparative summary of the three techniques discussed in this guide.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the displacement of a radiolabeled ligand by the test compound.Detects changes in refractive index upon binding of an analyte to an immobilized ligand.[4]Measures the heat change associated with a binding event.[5]
Primary Output IC50, Kika, kd, KDKD, ΔH, ΔS, n (stoichiometry)
Labeling Requirement Requires a radiolabeled ligand.Label-free.[6]Label-free.[7]
Throughput HighMedium to HighLow to Medium
Sample Consumption LowLowHigh
Kinetic Information Limited (can be adapted)Yes (on- and off-rates)No
Thermodynamic Data NoNoYes (direct measurement of enthalpy and entropy)[8]

Experimental Protocols and Workflows

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[9] They are often considered the gold standard for initial screening and affinity determination.[9] The underlying principle involves a competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity for the target receptor.[9]

  • Membrane Preparation: Homogenize tissue or cells expressing the dopamine D2 receptor in a cold lysis buffer.[10] Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet.[10] Finally, resuspend the membranes in a buffer containing a cryoprotectant and store at -80°C until use.[10] Determine the protein concentration of the membrane preparation using a suitable method like the BCA assay.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (this compound).[10] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[10] Wash the filters with ice-cold buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding.[10] Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[10] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Competition for Binding) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Plot Plot Specific Binding vs. [Test Compound] Counting->Data_Plot Curve_Fit Non-linear Regression (Determine IC50) Data_Plot->Curve_Fit Ki_Calc Cheng-Prusoff Equation (Calculate Ki) Curve_Fit->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[11] It allows for the determination of not only the binding affinity (KD) but also the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd).[4]

  • Chip Preparation and Ligand Immobilization: Activate the surface of a sensor chip (e.g., a CM5 chip). Covalently immobilize the purified target receptor (e.g., Dopamine D2 or Serotonin 5-HT1A) onto the chip surface. Deactivate any remaining active groups.

  • System Priming and Equilibration: Prime the SPR instrument with running buffer to ensure a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the test compound (this compound) over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection of the analyte, and the dissociation phase begins when the injection is replaced by a flow of running buffer.

  • Regeneration: After each cycle, inject a regeneration solution to remove any remaining bound analyte from the immobilized ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

SPR_Workflow Immobilization Immobilize Receptor on Sensor Chip Equilibration Equilibrate with Running Buffer Immobilization->Equilibration Injection Inject Test Compound (Analyte) Equilibration->Injection Association Monitor Association (Binding) Injection->Association Injection->Association Dissociation Monitor Dissociation (Buffer Flow) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Regeneration Analysis Fit Sensorgram Data (Determine ka, kd, KD) Regeneration->Analysis

Caption: General workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8] It is a label-free method performed in solution and provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[5][12]

  • Sample Preparation: Prepare solutions of the purified target receptor and the test compound (this compound) in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Load the receptor solution into the sample cell and the test compound solution into the injection syringe.[12] Equilibrate the system to the desired temperature.[12]

  • Titration: Perform a series of small, sequential injections of the test compound into the sample cell while stirring.[8]

  • Heat Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection.[8] This power is proportional to the heat change upon binding.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of the ligand to the protein.[12] Fit the resulting isotherm to a suitable binding model to determine the KD, ΔH, ΔS, and stoichiometry.[12]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Solution Load_Samples Load Receptor into Cell, Ligand into Syringe Receptor_Prep->Load_Samples Ligand_Prep Prepare Ligand Solution Ligand_Prep->Load_Samples Titration Inject Ligand into Receptor Solution Load_Samples->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine KD, ΔH, ΔS, n Fit_Model->Determine_Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Hypothetical Data Presentation

To provide a clear comparison, the binding affinity data for this compound should be presented alongside that of well-characterized reference compounds for the putative targets.

CompoundTargetAssay TypeBinding Affinity (Ki/KD, nM)
This compound Dopamine D2RadioligandExperimental Value
Haloperidol (Reference)Dopamine D2Radioligand1.5
This compound Serotonin 5-HT1ARadioligandExperimental Value
8-OH-DPAT (Reference)Serotonin 5-HT1ARadioligand0.8
This compound Adrenergic α1ARadioligandExperimental Value
Prazosin (Reference)Adrenergic α1ARadioligand0.2

Note: Reference values are illustrative and may vary based on experimental conditions.

Signaling Pathway of Putative Targets

Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of binding. Atypical antipsychotics often exhibit complex pharmacology, acting as antagonists or partial agonists at multiple receptors.[13][14][15]

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[16] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[16]

D2_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is a GPCR that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[17]

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

By employing the methodologies outlined in this guide, researchers can independently and rigorously verify the binding affinity of this compound to its putative targets. This foundational data is essential for elucidating its mechanism of action and guiding further drug development efforts.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed. URL:[Link]
  • Title: Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL:[Link]
  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology. URL:[Link]
  • Title: Biacore SPR for small-molecule discovery. Source: Cytiva Life Sciences. URL:[Link]
  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Source: PubMed. URL:[Link]
  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL:[Link]
  • Title: Saturation Radioligand Binding Assays. Source: Alfa Cytology. URL:[Link]
  • Title: Mechanisms of Therapeutic Actions and Adverse Side Effects. Source: NEI. URL:[Link]
  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: PubMed. URL:[Link]
  • Title: Atypical Antipsychotic Agents. Source: NCBI Bookshelf. URL:[Link]
  • Title: Radioligand binding methods: practical guide and tips. Source: PubMed. URL:[Link]
  • Title: Receptor binding profiles of atypical antipsychotic drugs.
  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments. URL:[Link]
  • Title: Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Source: Massachusetts Biotechnology Council. URL:[Link]
  • Title: Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. Source: CNS Spectrums. URL:[Link]
  • Title: Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology.
  • Title: Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n
  • Title: Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Source: NIH. URL:[Link]
  • Title: Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candid
  • Title: A beginner's guide to surface plasmon resonance. Source: The Biochemist. URL:[Link]
  • Title: Small Molecule Detection by Surface Plasmon Resonance (SPR). Source: Biosensing Instrument. URL:[Link]
  • Title: 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Source: PubMed Central. URL:[Link]
  • Title: Dopamine d2 receptor HTRF binding kinetics. Source: BMG LABTECH. URL:[Link]
  • Title: Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Source: Indigo Biosciences. URL:[Link]
  • Title: BindingDB BDBM43834 2-methoxy-4-[[4-(4-methylphenyl)-1-piperazinyl]methyl]. Source: BindingDB. URL:[Link]
  • Title: 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Source: PMC - NIH. URL:[Link]
  • Title: 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Source: RCSB PDB. URL:[Link]
  • Title: Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. Source: PMC - NIH. URL:[Link]
  • Title: Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Source: NIH. URL:[Link]
  • Title: Radioligand binding studies of alpha 1-adrenoceptor subtypes in r
  • Title: Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Source: MDPI. URL:[Link]
  • Title: Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.

Sources

A Guide to Orthogonal Assay Development for Confirming GPCR Ligand Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Using 2-Methoxy-4-(piperazin-1-yl)phenol as a Hypothetical Dopamine D2 Receptor Ligand

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

In the landscape of drug discovery, the initial identification of a "hit" compound is merely the first step in a long and rigorous journey. A primary screening assay may identify a compound that appears to interact with a target, but this initial signal can be misleading, arising from assay artifacts or non-specific interactions. To build a robust data package and make confident decisions about advancing a lead candidate, it is essential to employ orthogonal assays.[1][2] Orthogonal methods are defined as distinct techniques that measure the same biological event through fundamentally different principles.[2] This approach is critical for eliminating false positives, confirming the mechanism of action, and satisfying regulatory expectations for data integrity.[1][3][4]

This guide provides a framework for developing an orthogonal assay cascade to confirm the activity of a novel compound. To illustrate this process, we will use This compound , a known synthetic intermediate for the atypical antipsychotic aripiprazole.[5][6][7][8][9] While this compound itself is not extensively characterized as a bioactive agent, its structural relationship to aripiprazole—a known dopamine D2 receptor (D2R) partial agonist—makes it a compelling hypothetical candidate for D2R activity.[7][8]

We will therefore proceed with the hypothesis that this compound has measurable activity at the D2R, a G-protein coupled receptor (GPCR) belonging to the Gi/o class.[10][11] Activation of the D2R by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11][12] Our goal is to design a series of assays that will not only confirm if the compound binds to the D2R but also elucidate its functional impact on the receptor's signaling pathway.

The Orthogonal Assay Cascade for a Hypothetical D2R Ligand

To confidently characterize the activity of our compound, we will employ a three-tiered approach, moving from direct target engagement to downstream functional consequences measured by distinct technologies.

  • Primary Assay (Target Engagement): Radioligand Competition Binding Assay. This assay directly measures the ability of the test compound to displace a known radioactive ligand from the D2 receptor, determining its binding affinity (Ki).

  • Orthogonal Functional Assay 1 (Proximal Pathway): cAMP Inhibition Assay. This is a classic functional assay that measures the direct downstream consequence of Gi/o-coupled receptor activation—the inhibition of cAMP production.[10][12][13]

  • Orthogonal Functional Assay 2 (Integrated Cellular Response): Label-Free Cellular Impedance Assay. This technology provides an integrated readout of the overall cellular response to receptor activation in real-time, without the need for genetic reporters or labels.[14][15][16] It measures changes in cell morphology and adhesion, which are consequences of multiple signaling events downstream of GPCR activation.[15][17]

Signaling Pathway and Assay Logic

The dopamine D2 receptor, upon activation by an agonist, couples to Gi/o proteins.[18] This initiates a signaling cascade where the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP.[19] Concurrently, the Gβγ subunits can modulate other effectors, such as ion channels.[18][20] This complex signaling ultimately results in changes to cell physiology, including morphology and adhesion. Our chosen assays interrogate this pathway at different points, providing a comprehensive picture of the compound's activity.

D2R_Signaling_Assays cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 2-Methoxy-4- (piperazin-1-yl)phenol D2R Dopamine D2 Receptor (D2R) Compound->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Cell_Response Integrated Cellular Response (Morphology, Adhesion) G_protein->Cell_Response Modulates cAMP cAMP AC->cAMP Converts ATP ATP cAMP->Cell_Response Modulates Assay1 Assay 1: Radioligand Binding Assay1->D2R Measures affinity Assay2 Assay 2: cAMP Inhibition Assay2->cAMP Measures concentration Assay3 Assay 3: Impedance Assay3->Cell_Response Measures real-time change

Caption: D2R signaling pathway and points of interrogation for the orthogonal assay cascade.

Experimental Protocols

Assay 1: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of a test compound for the D2R by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the receptor in a membrane preparation.[21][22]

Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human D2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[23]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[23]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competition Binding Reaction:

    • In a 96-well plate, add the following to each well in order:

      • 50 µL of assay buffer containing the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

      • 50 µL of radioligand (e.g., [³H]-Spiperone) at a fixed concentration near its dissociation constant (Kd).

      • 150 µL of the D2R membrane preparation (e.g., 10-20 µg protein/well).[23]

    • For control wells, use buffer instead of test compound for "total binding" and a high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol) for "non-specific binding".[11]

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[23]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[23]

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Subtract the non-specific binding counts from all other wells to get specific binding.

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Assay 2: cAMP Inhibition Assay (HTRF)

Principle: This assay measures the functional consequence of D2R activation. In cells stimulated with forskolin (an adenylyl cyclase activator), a D2R agonist will inhibit adenylyl cyclase, leading to a dose-dependent decrease in intracellular cAMP levels.[10][24] This change is detected using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

Methodology:

  • Cell Culture and Plating:

    • Use a CHO or HEK293 cell line stably expressing the human D2R.[10][25]

    • Seed the cells into a 384-well assay plate at an optimized density and incubate overnight.[25]

  • Compound Addition and Stimulation:

    • Remove the culture medium.

    • Add 10 µL of assay buffer containing the test compound at various concentrations.

    • Add 10 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production.[25]

    • Incubate for 15-30 minutes at 37°C.[25]

  • Cell Lysis and HTRF Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for an HTRF cAMP kit (e.g., from Revvity or Cisbio).[13] This typically involves adding two detection reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.

    • The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[13]

  • Data Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • Calculate the percent inhibition of the forskolin-stimulated response for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration for half-maximal inhibition.

Assay 3: Label-Free Cellular Impedance Assay

Principle: This assay measures the integrated cellular response to GPCR activation by monitoring changes in electrical impedance.[14][26] When cells change their morphology, adhesion, or proliferation in response to a compound, the impedance measured by microelectrodes at the bottom of the well changes in real-time. This provides a holistic view of cell signaling without relying on a single pathway reporter.[15][16][17]

Methodology:

  • Cell Seeding in E-Plates:

    • Use a cell line endogenously or recombinantly expressing the D2R.

    • Seed cells into a specialized microelectronic sensor plate (E-Plate) at an optimized density.

    • Allow cells to attach and grow, monitoring impedance until a stable baseline is achieved (typically 18-24 hours).

  • Compound Addition and Real-Time Monitoring:

    • Once the baseline is stable, add the test compound at various concentrations to the wells.

    • Immediately place the E-Plate back into the real-time cell analysis instrument (e.g., xCELLigence system) and record impedance changes continuously for several hours.

  • Data Analysis:

    • The instrument software normalizes the impedance measurements to the time of compound addition, generating a "Cell Index" value.

    • Analyze the kinetic response curves. The magnitude, shape, and timing of the impedance change are all valuable parameters.

    • For dose-response analysis, select a specific time point post-addition and plot the change in Cell Index against the log concentration of the compound.

    • Fit the data to a dose-response curve to determine the EC50 value for the integrated cellular response.

Caption: Decision-making workflow for orthogonal assay validation.

Comparative Data Interpretation

The true power of the orthogonal approach lies in comparing the results across the different assays. The data below is illustrative of what might be observed for a hypothetical D2R partial agonist.

Assay TypePrincipleKey ParameterIllustrative Result for CompoundInterpretation
Radioligand Binding Direct Target EngagementKi 150 nMThe compound binds to the D2 receptor with moderate affinity.
cAMP Inhibition Proximal Functional OutputEC50 250 nMThe compound functionally inhibits the canonical Gi signaling pathway with potency comparable to its binding affinity.
cAMP Inhibition Functional Efficacy% Inhibition 60% (vs. Dopamine)The compound is a partial agonist, as it does not fully inhibit cAMP production to the same extent as the full agonist dopamine.
Cellular Impedance Integrated Cellular ResponseEC50 300 nMThe compound elicits a global cellular response with similar potency, confirming its activity in a label-free, whole-cell context.

Causality and Interpretation:

  • Agreement between Ki and EC50: The close correlation between the binding affinity (Ki) and the functional potencies (EC50) from both the cAMP and impedance assays provides strong evidence that the observed functional activity is indeed mediated by direct interaction with the D2 receptor.

  • Partial Agonism: The inability of the compound to achieve 100% inhibition in the cAMP assay, relative to a full agonist like dopamine, is a critical piece of mechanistic information. It suggests the compound stabilizes a receptor conformation that leads to sub-maximal G-protein activation.

  • Confirmation by Impedance: The positive result in the impedance assay confirms that the functional activity observed in the cAMP assay translates to a broader, integrated physiological change in the cell.[14][26] A lack of response in this assay, despite a clear cAMP signal, might suggest that the cAMP pathway is not the primary driver of morphological changes for this receptor in this cell type, or that the compound exhibits biased signaling, preferentially activating one pathway over others.

Conclusion

Confirming the activity of a potential drug candidate requires a rigorous, multi-faceted approach. Relying on a single assay is fraught with risk, as it provides an incomplete and potentially misleading picture of a compound's true biological effect. By implementing an orthogonal assay cascade—such as the combination of radioligand binding, a specific pathway-directed functional assay like cAMP, and an integrated label-free method like cellular impedance—researchers can build a robust and trustworthy data package. This strategy validates target engagement, elucidates the mechanism of action, and provides the confidence needed to make critical decisions in the drug discovery pipeline.

References

  • Bulusu, C. et al. (2019). Label-free impedance-based whole cell assay to study GPCR pharmacology. Methods in Cell Biology, 149, 179-194.
  • Beaulieu, J. M. et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Neuroanatomy, 9, 47.
  • Yıldırım, M. et al. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 38(1), 18-28.
  • Doijen, J. et al. (2019). Advantages and shortcomings of cell-based electrical impedance measurements as a GPCR drug discovery tool. Biosensors and Bioelectronics, 137, 13-23.
  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22.
  • Xu, X. et al. (2011). Multidimensional GPCR Profiling and Screening Using Impedance-Based Label-Free and Real-Time Assay. Methods in Molecular Biology, 756, 225-239.
  • Bio-protocol. (n.d.). 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol.
  • Wikipedia. (2023). Dopamine receptor. In Wikipedia.
  • ResearchGate. (2011). Multidimensional GPCR Profiling and Screening Using Impedance-Based Label-Free and Real-Time Assay. ResearchGate.
  • Nishikawa, H. et al. (2016). A label-free impedance-based whole cell assay revealed a new G protein-coupled receptor ligand for mouse microglial cell migration. Biochemical and Biophysical Research Communications, 478(2), 624-630.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • ELRIG (UK) Ltd. (2026). Assay-based strategies supporting molecular glue drug discovery. ELRIG.
  • Herfert, K. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, Julius-Maximilians-Universität Würzburg.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
  • Leysen, J. E. et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neurochemistry, 113(5), 1373-1383.
  • ResearchGate. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Free, R. B. et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 9, 137.
  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience.
  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM.
  • ResearchGate. (2012). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate.
  • Semantic Scholar. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl. Semantic Scholar.
  • Tuplin, E. W. & Holinstat, M. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(9), 1848-1855.
  • ResearchGate. (2020). Optimization of aripiprazole synthesis. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-(piperazin-1-yl)phenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxy-4-(piperazin-1-yl)phenol, a compound increasingly utilized by researchers, scientists, and drug development professionals. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its core chemical moieties—substituted phenols and piperazine derivatives—to establish a robust and scientifically grounded disposal protocol.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance.

Core Safety Principles and Hazard Assessment

This compound must be handled as a hazardous substance. The phenolic group suggests potential for skin and eye irritation, while the piperazine moiety is associated with corrosive properties and the potential to cause allergic skin reactions or respiratory difficulties.[2][3][4] Therefore, all waste generated, including contaminated personal protective equipment (PPE) and laboratory consumables, is to be considered hazardous waste.

ParameterInformation
Chemical Name This compound
Primary Hazards Expected to cause skin irritation, serious eye damage, and may be harmful if swallowed, based on data from related compounds.[1][2][3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[2][3]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[5]
Storage of Waste Store in a cool, dry, well-ventilated, designated hazardous waste area in a tightly sealed and clearly labeled container, away from incompatible materials.[6]
Spill Procedure Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[7]
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Incineration at a licensed facility is the preferred method for related compounds.[8][9]
Experimental Protocol: Waste Collection and Packaging

Proper segregation and packaging of chemical waste are foundational to safe disposal. The following step-by-step protocol ensures that this compound waste is handled in a manner that minimizes risk to personnel and the environment.

  • Designate a Waste Container : Before beginning any experiment, designate a specific, compatible hazardous waste container. This container should be made of a material that will not react with the chemical or any solvents used. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols. Do not use abbreviations or chemical formulas on the primary label.

  • Waste Segregation :

    • Solid Waste : Place all contaminated solid waste, such as gloves, pipette tips, and weighing papers, into the designated solid waste container.

    • Liquid Waste : Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps : Any contaminated needles, scalpels, or other sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.

  • Container Management : Keep the hazardous waste container securely sealed when not in use. Store it in a designated satellite accumulation area that is away from incompatible materials and clearly marked as a hazardous waste storage area.

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_containers Waste Collection cluster_disposal Final Disposal Solid Waste Contaminated Solids (Gloves, Pipette Tips, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid Waste->Solid_Container Liquid Waste Solutions Containing This compound Liquid_Container Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid_Container Sharps Waste Contaminated Sharps (Needles, Scalpels) Sharps_Container Labeled Sharps Container for Chemical Waste Sharps Waste->Sharps_Container Disposal_Facility Licensed Hazardous Waste Disposal Facility Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility Sharps_Container->Disposal_Facility caption Waste Segregation Workflow

Caption: Workflow for the segregation of this compound waste.

Decontamination and Spill Management

A proactive approach to decontamination and spill management is essential for maintaining a safe laboratory environment.

  • Routine Decontamination : All non-disposable equipment that comes into contact with this compound should be thoroughly decontaminated. A recommended procedure involves an initial rinse with an appropriate organic solvent (e.g., ethanol or isopropanol) to solubilize the compound, followed by a thorough wash with soap and water. All cleaning materials, including wipes and solvent rinses, must be disposed of as hazardous waste.[5]

  • Spill Response : In the event of a spill, the immediate priority is to ensure the safety of all personnel.

    • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[10][11]

    • Ventilate : If it is safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operational.

    • Personal Protective Equipment : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust or aerosols.[10]

    • Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[7]

    • Collection : Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Final Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Cleaning Materials as Hazardous Waste Decontaminate->Dispose caption Spill Response Decision Tree

Caption: A step-by-step decision tree for responding to a spill of this compound.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted in compliance with all applicable regulations.

  • Waste Characterization : As a generator of hazardous waste, it is your responsibility to properly characterize the waste. Based on its chemical structure, this compound waste would likely be classified as a toxic and potentially corrosive hazardous waste.

  • Professional Disposal : The sealed and labeled hazardous waste container must be collected by a licensed hazardous waste disposal contractor.[12] High-temperature incineration is the preferred method for the destruction of phenolic and piperazine-containing compounds, as it ensures complete decomposition and minimizes the risk of environmental contamination.[8][9]

  • Regulatory Compliance : Always consult with your institution's Environmental Health and Safety (EHS) department to ensure that your disposal procedures are in full compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15]

By adhering to these rigorous disposal procedures, researchers can handle this compound with the necessary caution, ensuring a safe laboratory environment and responsible stewardship of our ecosystem.

References

  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • New Jersey Department of Health. (2010). Hazard Summary: Piperazine.
  • Apollo Scientific. (2023). Safety Data Sheet: Piperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine.
  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • ChemicalBook. (n.d.). 2-methoxy-4-(piperazin-1-ylmethyl)phenol.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(2-Methoxyethyl)phenol.
  • FIU Environmental Health and Safety. (n.d.). Spill Response Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-4-methylphenol.
  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Cornell University Environmental Health and Safety. (n.d.). Phenol SOP.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Regulations and Advisories.
  • Occupational Safety and Health Administration. (n.d.). Phenol.
  • Smolecule. (2024, August 9). 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.
  • U.S. Environmental Protection Agency. (n.d.). Phenol.
  • Occupational Safety and Health Administration. (n.d.). Phenol.
  • RIFM. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9.
  • Veeprho. (n.d.). 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol | CAS 19971-72-3.
  • Sigma-Aldrich. (n.d.). 2-methoxy-4-(n-(4-(2-methoxyphenyl)-1-piperazinyl)ethanimidoyl)phenol.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • National Technical Information Service. (1977). Review of the Environmental Fate of Selected Chemicals.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Chem-Space. (n.d.). Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-piperazin-1-yl-phenol | CAS 180698-25-3.
  • University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors.
  • Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Moldb. (n.d.). 2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3.

Sources

Personal protective equipment for handling 2-Methoxy-4-(piperazin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 2-Methoxy-4-(piperazin-1-yl)phenol

As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development can utilize our compounds with the utmost confidence and safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles, to protect you, your colleagues, and your research.

The toxicological profile of this compound is not exhaustively documented. Therefore, a conservative approach is mandated, treating the compound with the precautions required for its constituent chemical classes: substituted phenols and piperazine-derived aromatic amines. This dual-hazard nature informs every recommendation in this guide.

Hazard Assessment & Toxicological Profile

The primary risk associated with this compound stems from the phenolic group. Phenol and its derivatives are acutely toxic and corrosive, capable of causing severe, non-obvious burns due to an initial anesthetic effect.[1][2][3] They can be rapidly absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[2][4] The piperazine moiety suggests additional hazards, including skin, eye, and respiratory irritation.[5]

A summary of the anticipated hazards, based on analogous compounds, is presented below.

Hazard ClassificationGHS Hazard StatementRationale & Cited Sources
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritation.Based on the piperazine and phenol structures, which are known skin irritants.[5][6]
Serious Eye Damage/Irritation, Category 2A H319: Causes serious eye irritation.A common hazard for aromatic amines and phenols, capable of causing significant eye injury.[5][7][6]
Specific Target Organ Toxicity (Single Exposure), Category 3 H335: May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract.[5]
Acute Toxicity, Oral, Category 4 H302: Harmful if swallowed.Phenolic compounds are known to be toxic upon ingestion.[8][9]
Systemic Toxicity via Dermal Absorption Not Classified (High Risk)The phenol moiety presents a significant risk of systemic toxicity through skin absorption.[1][2][4]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[2][4][10] This is critical to prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation and contribute to systemic exposure.[2][11]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance from your workstation.[9] Verify their functionality before beginning work.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection must be based on the specific hazards of substituted phenols.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[2][11]

    • Required for Splash Hazard: When handling solutions or performing any operation with a risk of splashing, chemical splash goggles and a full-face shield are mandatory.[2][4] Phenolic compounds can cause permanent eye injury and blindness.[1][3]

  • Skin and Body Protection:

    • A flame-resistant lab coat, fully buttoned, is required.[2][4]

    • When handling concentrated solutions or larger quantities (>1g), a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][4]

    • Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.[4][12]

  • Hand Protection: This is the most critical PPE component due to the high risk of dermal absorption. A single glove type is not sufficient for all tasks.

Glove TypeRecommended UseRationale
Double-Gloved Nitrile (8mil+) Incidental contact (e.g., handling sealed containers, brief contact with dilute solutions <10%).Provides minimal splash protection. Nitrile is not recommended for prolonged contact with phenol.[1][4] Gloves must be changed immediately upon any contact.[4]
Neoprene or Butyl Rubber Direct handling, making solutions, prolonged work.These materials offer superior resistance to phenol breakthrough.[1][4] It is best practice to wear these heavier gloves over a pair of nitrile gloves.

Procedural Guide for Safe Handling, Storage, and Disposal

The following workflow is designed to minimize exposure at every step.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling Prep 1. Assemble & Verify - Confirm fume hood certification. - Locate emergency equipment. - Prepare Phenol First Aid Kit (PEG-400). Don_PPE 2. Don Appropriate PPE - Double nitrile or Neoprene gloves. - Goggles & Face Shield. - Lab coat & Apron. Prep->Don_PPE Weigh 3. Weighing - Use anti-static weigh boat. - Tare balance with boat inside hood. - Transfer solid carefully. Don_PPE->Weigh Solubilize 4. Solubilization - Add solvent to powder slowly. - Use magnetic stirring; avoid shaking. Weigh->Solubilize Decon 5. Decontamination - Decontaminate all surfaces and glassware. - Wipe down exterior of waste container. Solubilize->Decon Doff_PPE 6. Doff PPE - Remove outer gloves first. - Remove apron, face shield, goggles. - Remove inner gloves. - Wash hands thoroughly. Decon->Doff_PPE Waste 7. Waste Disposal - Segregate solid and liquid waste. - Label container: 'Hazardous Waste, Phenolic Compounds'. Doff_PPE->Waste Storage 8. Storage - Store in tightly sealed container. - Cool, dry, well-ventilated area. - Away from strong oxidizers. Waste->Storage

Caption: Workflow for handling this compound.

Operational Steps:
  • Preparation: Before handling the compound, verify that the fume hood has been certified within the last year.[13] Assemble a dedicated first aid kit for phenol exposure containing a 500 mL bottle of Polyethylene Glycol 400 (PEG-400) and gauze pads.[3] Don the appropriate PPE as specified in Section 3.

  • Handling (in Fume Hood):

    • When weighing the solid, do so on a disposable weigh boat to minimize contamination of the balance.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use a stir bar rather than shaking to dissolve.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5][9][14] The container must be tightly closed and stored below eye level.[2][4][5]

Emergency Protocols & First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

Exposure TypeImmediate Action
Skin Contact This is a medical emergency. Rapid decontamination is critical.[1] 1. Immediately remove all contaminated clothing, including watches and belts.[3] 2. Liberally apply PEG-400 to a gauze pad and gently wipe the affected area to remove excess phenol.[1][3] 3. Continue wiping with fresh, PEG-400-soaked gauze pads until the characteristic odor of phenol is gone.[3] 4. If PEG-400 is not available, wash with soap and copious amounts of water for 15 minutes.[5] 5. Seek immediate medical attention regardless of the apparent severity. [15]
Eye Contact 1. Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][5][9] 2. Remove contact lenses if present and easy to do.[5] 3. Seek immediate medical attention. [9]
Inhalation 1. Move the affected person to fresh air immediately.[5][9] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[9] 3. Seek immediate medical attention. [14]
Ingestion 1. Do NOT induce vomiting. [9][14] 2. Rinse the mouth thoroughly with water.[9] 3. Seek immediate medical attention. [14][15]
Small Spill (<100 mL / 5g) 1. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3][15] 2. Sweep up the material, place it in a sealed, labeled plastic bag, and then into a container for hazardous waste.[3][5] 3. Decontaminate the area with an appropriate solvent.
Large Spill 1. Evacuate the immediate area. 2. Alert colleagues and call your institution's emergency response team.[15]

Decontamination & Waste Disposal

Proper disposal is a legal and ethical requirement to protect the community and the environment.

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse surfaces three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous waste.

  • Waste Disposal:

    • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][10]

    • Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[6]

    • Labeling: The waste container must be labeled "Hazardous Waste: this compound" or "Hazardous Waste, Toxic Phenolic Compounds."

    • Never dispose of this compound or its waste down the drain.[10]

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. [Link]
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety, University of California, Berkeley. [Link]
  • Phenol SOP, University of Washington. [Link]
  • PHENOL FIRST AID and personal protective equipment - Protocols.io. [Link]
  • Rules for the Safe Handling of Chemicals in the Laboratory, Utah St
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things. [Link]
  • Topic 1: Safety in the Organic Chemistry Labor
  • Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine, Angene Chemical. [Link]
  • Working with Chemicals - Prudent Practices in the Labor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(piperazin-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(piperazin-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.